4-Pyrimidinethiol
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrimidine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2S/c7-4-1-2-5-3-6-4/h1-3H,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAXHFMCFLLMNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CNC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70903817 | |
| Record name | NoName_4575 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70903817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1450-86-8 | |
| Record name | 4-Pyrimidinethiol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Pyrimidinethiol: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Pivotal Role of 4-Pyrimidinethiol in Modern Chemistry and Drug Discovery
This compound, a heterocyclic organic compound, stands as a critical building block in the synthesis of a diverse array of biologically active molecules. Its pyrimidine core is a fundamental component of nucleobases, rendering its derivatives of profound interest in medicinal chemistry. This guide provides a comprehensive technical overview of this compound, delving into its chemical properties, structural nuances, synthesis, reactivity, and its burgeoning applications, particularly in the realm of drug development. Understanding the intricate characteristics of this molecule is paramount for researchers aiming to harness its potential in creating novel therapeutics and advanced materials. The pyrimidine scaffold is a cornerstone in many approved drugs, and the introduction of a thiol group at the 4-position offers a versatile handle for a myriad of chemical transformations.[1]
I. Chemical Structure and Physicochemical Properties
This compound is a molecule characterized by a pyrimidine ring substituted with a thiol group at the fourth position. Its chemical identity is intrinsically linked to its tautomeric nature, a phenomenon of paramount importance to its reactivity and biological function.
Tautomerism: A Tale of Two Forms
This compound exists in a dynamic equilibrium between two tautomeric forms: the thiol form (4-mercaptopyrimidine) and the thione form (pyrimidine-4(3H)-thione). This equilibrium is influenced by factors such as the solvent, temperature, and pH. In polar solvents, the thione form is generally favored.[2] This tautomerism is a critical consideration in its chemical reactions and biological interactions, as each form presents distinct reactive sites.
Caption: Tautomeric equilibrium of this compound.
Physicochemical Data
Precise experimental data for the parent this compound is not extensively documented in readily available literature. However, data for closely related compounds and predicted values provide valuable insights.
| Property | Value | Source |
| Molecular Formula | C₄H₄N₂S | ChemScene[3] |
| Molecular Weight | 112.15 g/mol | ChemScene[3] |
| Predicted Boiling Point | 211.6 ± 13.0 °C | ChemicalBook[4] |
| Predicted Density | 1.267 ± 0.06 g/cm³ | ChemicalBook[4] |
| Predicted pKa | 0.60 ± 0.48 | ChemicalBook[4] |
| CAS Number | 133039-82-4 (thiol), 1450-86-8 (thione) | ChemicalBook[4], ChemScene[3] |
II. Synthesis of this compound
The synthesis of pyrimidine-thiones can be achieved through several routes, with the Biginelli reaction and its variations being a prominent and versatile method.[2][5][6][7] This one-pot multicomponent reaction offers an efficient pathway to substituted dihydropyrimidinones and their thione analogs.
General Synthetic Approach: The Biginelli Reaction
The Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[2] For the synthesis of this compound derivatives, thiourea is the key reactant.
Caption: Generalized workflow for the Biginelli synthesis of this compound derivatives.
Exemplary Laboratory Protocol: Synthesis of a 4-Aryl-3,4-dihydropyrimidine-2(1H)-thione
This protocol is adapted from established methodologies for the Biginelli reaction.[5][6]
Materials:
-
Aromatic aldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Thiourea (15 mmol)
-
Ethanol (25 mL)
-
Concentrated Hydrochloric Acid (0.5 mL)
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, combine the aromatic aldehyde, ethyl acetoacetate, thiourea, and ethanol.
-
Add the concentrated hydrochloric acid dropwise with stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (100 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 3,4-dihydropyrimidin-2(1H)-thione derivative.
III. Chemical Reactivity and Spectroscopic Characterization
The reactivity of this compound is dictated by the presence of the pyrimidine ring and the versatile thiol/thione group.
Key Reactions
-
Alkylation: The sulfur atom is a soft nucleophile and readily undergoes S-alkylation with various electrophiles, such as alkyl halides, to form 4-(alkylthio)pyrimidines. This is a common strategy to introduce diverse functionalities.
-
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids, depending on the oxidizing agent and reaction conditions.
-
Coordination Chemistry: The nitrogen atoms of the pyrimidine ring and the sulfur atom of the thiol group can act as ligands, forming coordination complexes with various metal ions. This property is exploited in the development of metal-organic frameworks (MOFs) with potential applications in catalysis and materials science.[8]
Spectroscopic Profile
-
¹H NMR: The proton NMR spectrum of the pyrimidine ring would typically show signals in the aromatic region (δ 7.0-9.0 ppm). The position of the N-H proton in the thione tautomer would be highly dependent on the solvent and concentration.
-
¹³C NMR: The carbon spectrum would show characteristic signals for the pyrimidine ring carbons. The C=S carbon of the thione form would appear at a downfield chemical shift, typically in the range of δ 175-185 ppm.
-
IR Spectroscopy: The infrared spectrum would exhibit characteristic bands for the C=N and C=C stretching vibrations of the pyrimidine ring. A strong absorption band corresponding to the C=S stretching vibration is also expected, typically in the range of 1100-1200 cm⁻¹. The N-H stretching vibration of the thione form would appear as a broad band in the region of 3100-3400 cm⁻¹.
-
UV-Vis Spectroscopy: Pyrimidine derivatives typically exhibit strong UV absorption due to π-π* transitions. The position of the absorption maximum is sensitive to substitution and solvent polarity. For pyrimidine-thiones, a characteristic n-π* transition of the C=S group is also observed at longer wavelengths.[9]
IV. Applications in Drug Development and Research
The pyrimidine scaffold is a privileged structure in medicinal chemistry, and this compound derivatives have emerged as promising candidates in various therapeutic areas.[1]
Anticancer Agents
Many pyrimidine derivatives exhibit potent anticancer activity by targeting various enzymes and signaling pathways involved in cancer progression. The ability to functionalize the thiol group allows for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.
Antimicrobial Agents
Derivatives of pyrimidinethiol have shown promising antibacterial and antifungal activities.[10] The thiol group can be crucial for their mechanism of action, potentially by interacting with essential enzymes in microorganisms.
Research Chemical
This compound and its derivatives serve as versatile intermediates in organic synthesis for the construction of more complex heterocyclic systems. They are also used as ligands in coordination chemistry and as building blocks for functional materials.
V. Conclusion
This compound is a molecule of significant interest due to its rich chemistry and diverse biological activities. Its tautomeric nature is a key feature that governs its reactivity and interactions. While a wealth of information exists for its derivatives, further experimental characterization of the parent compound will undoubtedly pave the way for new discoveries and applications in drug development and materials science. The synthetic versatility of the pyrimidine-thione core, particularly through multicomponent reactions like the Biginelli synthesis, ensures its continued importance in the pursuit of novel and effective chemical entities.
VI. References
-
Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (URL not available)
-
Facile synthesis of 3,4-dihydropyrimidin-2(1H)-ones and -thiones and indeno[1,2-d]pyrimidines catalyzed by p-dodecylbenzenesulfonic acid. Taylor & Francis Online. --INVALID-LINK--
-
Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine. PrepChem.com. --INVALID-LINK--
-
Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. MDPI. --INVALID-LINK--
-
Thieno[3,4-d]pyrimidin-4(3H)-thione: an effective, oxygenation independent, heavy-atom-free photosensitizer for cancer cells. National Institutes of Health. --INVALID-LINK--
-
One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. International Journal of ChemTech Research. --INVALID-LINK--
-
Steady UV-VIS spectra of A, 4PyT and B, 2PyT in THF (1.0 cm optical path). ResearchGate. --INVALID-LINK--
-
Biginelli reaction. Wikipedia. --INVALID-LINK--
-
4-Hydroxy-2(1H)-pyrimidinethione - Optional[13C NMR] - Chemical Shifts. SpectraBase. --INVALID-LINK--
-
Thieno[3,4-d]pyrimidin-4(3H)-thione: an effective, oxygenation independent, heavy-atom-free photosensitizer for cancer cells. RSC Publishing. --INVALID-LINK--
-
Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine:. PrepChem.com. --INVALID-LINK--
-
4,6-Dimethyl-2-mercaptopyrimidine | C6H8N2S | CID 673664. PubChem. --INVALID-LINK--
-
Biginelli Reaction. Organic Chemistry Portal. --INVALID-LINK--
-
4,6-Dihydroxy-2-mercaptopyrimidine | C4H4N2O2S | CID 1268265. PubChem. --INVALID-LINK--
-
4-AMINO-2-MERCAPTOPYRIMIDINE synthesis. ChemicalBook. --INVALID-LINK--
-
4,6-dimethyl-1H-pyrimidine-2-thione hydrochloride | C6H9ClN2S | CID 2729245. PubChem. --INVALID-LINK--
-
Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)-dione Derivatives. MDPI. --INVALID-LINK--
-
1450-86-8 | Pyrimidine-4(3H)-thione. ChemScene. --INVALID-LINK--
-
Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. Amazon AWS. --INVALID-LINK--
-
Synthesis and spectroscopic studies of the pyrimidine-2(1H)thione derivatives. Canadian Science Publishing. --INVALID-LINK--
-
FT-IR spectra of a) P1, b) P2, c) P3, and d) for P4.. ResearchGate. --INVALID-LINK--
-
13 C-NMR spectra of a) P1, b) P2, c) P3 and d) P4.. ResearchGate. --INVALID-LINK--
-
Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. (URL not available)
-
3-METHYLPYRIMIDINE-4-THIONE - Optional[13C NMR] - Chemical Shifts. SpectraBase. --INVALID-LINK--
-
UV/vis spectrophotometric determination of slow equilibrated N(1)-H missing deprotonation constant of a pyrimidine and thiopyrimidine: The final situation of the four pKa values. PubMed. --INVALID-LINK--
-
Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. RSC Publishing. --INVALID-LINK--
-
13 C NMR spectra of synthesized model compound 4f.. ResearchGate. --INVALID-LINK--
-
4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate | C4H7N3O2S. PubChem. --INVALID-LINK--
-
Activating the Antibacterial Effect of 4,6-Diamino-2-pyrimidinethiol-Modified Gold Nanoparticles by Reducing their Sizes. PubMed. --INVALID-LINK--
-
Pyrimidine(289-95-2) 1H NMR spectrum. ChemicalBook. --INVALID-LINK--
-
6-Phenylthieno[2,3-d]pyrimidine-4(3H)-thione. Sigma-Aldrich. --INVALID-LINK--
-
Pyrimidine | C4H4N2 | CID 9260. PubChem. --INVALID-LINK--
-
Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds. (URL not available)
-
Spectroscopic Identification and Synthesis of Derivativesof Pyrimidine 2- Thione Via Two Different Spacers.. ResearchGate. --INVALID-LINK--
-
Synthesis and spectroscopic studies of the pyrimidine-2(1H)thione derivatives. (URL not available)
-
IR spectra of compounds 3b and 4b. ResearchGate. --INVALID-LINK--
-
Pyrimidine(289-95-2) 13C NMR spectrum. ChemicalBook. --INVALID-LINK--
-
2-Mercaptopyrimidine | C4H4N2S | CID 1550489. PubChem. --INVALID-LINK--
-
4-Amino-2-mercaptopyrimidine-5-carbonitrile | C5H4N4S | CID 2822202. PubChem. --INVALID-LINK--
-
UV–Vis absorption spectra of the prepared compounds: a = 1a, 3a, 6a;.... ResearchGate. --INVALID-LINK--
-
The simulated UV/Vis absorption spectra for the thiol, thione and.... ResearchGate. --INVALID-LINK--
-
133039-82-4(this compound (9CI)) Product Description. ChemicalBook. --INVALID-LINK--
-
4-Aminopyrimidine | C4H5N3 | CID 68958. PubChem. --INVALID-LINK--
-
Synthesis and in vitro evaluation of some modified 4-thiopyrimidine nucleosides for prevention or reversal of AIDS-associated neurological disorders. PubMed. --INVALID-LINK--
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. --INVALID-LINK--
-
Thiopyrimidine-F | C22H17FN2OS | CID 5473171. PubChem. --INVALID-LINK--
References
- 1. 4-AMINO-2-MERCAPTOPYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. chemscene.com [chemscene.com]
- 4. 133039-82-4 CAS MSDS (this compound (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Activating the Antibacterial Effect of 4,6-Diamino-2-pyrimidinethiol-Modified Gold Nanoparticles by Reducing their Sizes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Pyrimidinethiol: From Chemical Identity to Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Pyrimidinethiols in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in the architecture of numerous biologically active molecules, including the nucleobases that form the very foundation of our genetic code. The introduction of a thiol group to this privileged heterocycle gives rise to pyrimidinethiols, a class of compounds with a rich and diverse chemical personality. Among these, 4-pyrimidinethiol, and its tautomeric form, pyrimidine-4(3H)-thione, represent a versatile building block in the synthesis of novel therapeutic agents. The unique electronic properties and reactive nature of the thio-functionalized pyrimidine ring make it a valuable synthon for the development of drugs targeting a wide array of diseases.[1] This in-depth guide provides a comprehensive overview of this compound, from its fundamental chemical identity and the critical concept of thione-thiol tautomerism to its synthesis, reactivity, and applications in modern drug discovery.
Part 1: Core Chemical Identity
CAS Number and Synonyms: Unraveling the Tautomeric Nature
A crucial aspect to grasp when discussing this compound is its existence in a tautomeric equilibrium with its more stable thione form, pyrimidine-4(3H)-thione. This dynamic equilibrium involves the migration of a proton between the nitrogen atom at position 3 and the exocyclic sulfur atom at position 4.
| Identifier | Value |
| CAS Number | 1450-86-8[2] |
| Chemical Name | Pyrimidine-4(3H)-thione[2] |
| Synonyms | This compound, 4(1H)-Pyrimidinethione, 4-Mercaptopyrimidine[2] |
| Molecular Formula | C₄H₄N₂S[2] |
| Molecular Weight | 112.15 g/mol [2] |
Due to the predominance of the thione tautomer under most conditions, the Chemical Abstracts Service (CAS) has assigned the number 1450-86-8 to pyrimidine-4(3H)-thione, with this compound being listed as a synonym. For the purpose of this guide, both names will be used interchangeably, with the understanding that the thione form is generally the more stable and prevalent isomer.
Thione-Thiol Tautomerism: A Fundamental Equilibrium
The position of the thione-thiol equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of substituents on the pyrimidine ring. In polar solvents, the thione form is significantly favored, while the thiol form may be more prevalent in nonpolar environments.[3] This tautomerism is not merely a structural curiosity; it profoundly impacts the molecule's reactivity, hydrogen bonding capabilities, and, consequently, its interactions with biological targets.
Caption: Generalized workflow of the Biginelli reaction for pyrimidine-thione synthesis.
Experimental Protocol: Synthesis of a Dihydropyrimidine-2(1H)-thione via the Biginelli Reaction [4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (1 equivalent), β-ketoester (1 equivalent), and thiourea (1.5 equivalents) in ethanol.
-
Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Causality: The use of an acid catalyst is crucial for the initial condensation between the aldehyde and thiourea to form the reactive N-acyliminium ion intermediate, which then undergoes a cascade of reactions to form the stable dihydropyrimidine ring. [5][6]The excess of thiourea helps to drive the reaction to completion.
2.1.2 Condensation of β-Ketoesters with Thiourea
A more direct approach involves the base- or acid-mediated condensation of a β-ketoester with thiourea. This method is particularly useful for the synthesis of 4-hydroxypyrimidine-2-thiones, which can be further modified.
Plausible Reaction Mechanism:
Caption: Simplified mechanism for the condensation of a β-ketoester and thiourea.
Chemical Reactivity: A Hub for Molecular Diversification
The pyrimidine-4(3H)-thione scaffold possesses several reactive sites that can be exploited for further chemical modifications, making it a valuable intermediate in organic synthesis.
-
S-Alkylation: The sulfur atom is a soft nucleophile and readily undergoes alkylation with various electrophiles, such as alkyl halides, to form 4-(alkylthio)pyrimidines. This transformation is significant as it converts the thione into a good leaving group for subsequent nucleophilic aromatic substitution reactions.
-
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids, depending on the oxidizing agent and reaction conditions.
-
Nucleophilic Aromatic Substitution: The pyrimidine ring is electron-deficient, particularly at the 2, 4, and 6 positions. [7]After converting the thione to a better leaving group (e.g., by S-alkylation), the C4 position becomes susceptible to nucleophilic attack by amines, alkoxides, and other nucleophiles. This is a common strategy for introducing diverse functionalities at this position.
-
Reactions at the Nitrogen Atoms: The ring nitrogen atoms can undergo alkylation and other reactions, further expanding the chemical space accessible from this scaffold.
Part 3: Applications in Drug Discovery and Development
The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, and the introduction of a thione functional group often imparts unique biological activities. [1]Pyrimidine-4(3H)-thione derivatives have been investigated for a wide range of therapeutic applications.
Anticancer Agents
Many pyrimidine derivatives are potent anticancer agents, often acting as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as kinases. [8][9]The this compound moiety can serve as a crucial pharmacophore for binding to the active site of these enzymes. For instance, thieno[2,3-d]pyrimidin-4(3H)-ones, which can be synthesized from pyrimidine-thione precursors, have shown promise as selective inhibitors of cancer cell growth. [9]
Antithyroid Drugs
Thiouracil derivatives, such as propylthiouracil (PTU), are used in the treatment of hyperthyroidism. These drugs act by inhibiting the enzyme thyroperoxidase, which is essential for the synthesis of thyroid hormones. The thiourea substructure within the pyrimidine-thione ring is critical for this inhibitory activity. [10]Research in this area focuses on designing novel thiouracil derivatives with improved efficacy and safety profiles.
Metabolic Labeling of RNA
4-Thiouracil is a valuable tool in molecular biology for the metabolic labeling of newly transcribed RNA. [11][12][13]Cells can incorporate 4-thiouracil into their RNA, and the resulting thio-modified RNA can be specifically isolated and analyzed. This technique allows researchers to study RNA synthesis, turnover, and localization with high temporal resolution.
Caption: Workflow for metabolic labeling of RNA using 4-thiouracil.
Part 4: Conclusion and Future Perspectives
This compound, existing predominantly as its pyrimidine-4(3H)-thione tautomer, is a molecule of significant interest to researchers in organic synthesis and medicinal chemistry. Its rich reactivity, coupled with the biological importance of the pyrimidine scaffold, makes it a valuable building block for the discovery of new therapeutic agents. The continued exploration of novel synthetic methodologies and the elucidation of the structure-activity relationships of its derivatives will undoubtedly lead to the development of new and improved drugs for a variety of diseases. The dual role of 4-thiouracil as both a therapeutic agent and a tool for fundamental biological research underscores the versatility and enduring importance of this fascinating heterocyclic compound.
References
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Biginelli Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 4, 2026, from [Link]
-
Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC. (n.d.). Retrieved January 4, 2026, from [Link]
-
Biginelli reaction - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]
-
One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC. (n.d.). Retrieved January 4, 2026, from [Link]
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Biginelli reaction - Name-Reaction.com. (n.d.). Retrieved January 4, 2026, from [Link]
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Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.). Retrieved January 4, 2026, from [Link]
-
Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds. (n.d.). Retrieved January 4, 2026, from [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). Retrieved January 4, 2026, from [Link]
-
Biomolecules of 2-Thiouracil, 4-Thiouracil and 2,4-Dithiouracil: A DFT Study of the Hydration, Molecular Docking and Effect in DNA:RNAMicrohelixes - NIH. (n.d.). Retrieved January 4, 2026, from [Link]
-
Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - NIH. (n.d.). Retrieved January 4, 2026, from [Link]
-
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2-mercaptopyrimidine - Organic Syntheses. (n.d.). Retrieved January 4, 2026, from [Link]
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Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. (n.d.). Retrieved January 4, 2026, from [Link]
-
Utility of Pyrimidine Thione Derivatives in the Synthesis of Biologically Active Heterocyclic Compounds. (n.d.). Retrieved January 4, 2026, from [Link]
-
Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC. (n.d.). Retrieved January 4, 2026, from [Link]
-
Recent Advances in Pyrimidine-Based Drugs - PMC. (n.d.). Retrieved January 4, 2026, from [Link]
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Synthesis of a Novel Series of Thieno[3,2-d]pyrimidin-4-(3H)-ones - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
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Extremely Rapid and Specific Metabolic Labelling of RNA In Vivo with 4-Thiouracil (Ers4tU). (n.d.). Retrieved January 4, 2026, from [Link]
-
RNA analysis by biosynthetic tagging using 4-thiouracil and uracil phosphoribosyltransferase - PubMed. (n.d.). Retrieved January 4, 2026, from [Link]
-
Synthesis of pyrimidin-4-(3H)-ones | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
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Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC. (n.d.). Retrieved January 4, 2026, from [Link]
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Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed. (n.d.). Retrieved January 4, 2026, from [Link]
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Pyrimidine - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]
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solubility of 4-Pyrimidinethiol in different solvents
An In-depth Technical Guide to the Solubility of 4-Pyrimidinethiol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (also known as pyrimidine-4-thiol), a crucial heterocyclic compound in synthetic chemistry and drug development. By integrating theoretical principles with practical experimental insights, this document serves as an essential resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries. We will explore the physicochemical properties of this compound, predict its behavior in various solvent systems, present methodologies for solubility determination, and discuss the key factors influencing its dissolution.
Introduction: The Significance of Solubility in a Molecular Context
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a molecule like this compound, which serves as a building block in the synthesis of more complex molecules, understanding its solubility is paramount for reaction design, purification, formulation, and bioavailability. The principle of "similia similibus solvuntur" or "like dissolves like" is our starting point. This guide will dissect the molecular structure of this compound to predict and explain its solubility profile across a spectrum of common laboratory solvents.
The this compound molecule contains a polar pyrimidine ring with two nitrogen atoms and a thiol (-SH) group, which can act as a hydrogen bond donor. This structure imparts a polar character to the molecule, suggesting a predisposition for solubility in polar solvents. However, the aromatic ring also contributes a degree of non-polar character, creating a nuanced solubility profile that this guide will explore in detail.
Physicochemical Properties of this compound: The Blueprint for Solubility
A molecule's intrinsic properties are the primary determinants of its solubility. The interplay of these characteristics dictates the strength of solute-solute versus solute-solvent interactions.
| Property | Value / Description | Implication for Solubility |
| Molecular Formula | C₄H₄N₂S | Indicates the elemental composition. |
| Molecular Weight | 112.16 g/mol [1] | A relatively low molecular weight generally favors solubility. |
| Structure | A pyrimidine ring substituted with a thiol group at the 4-position. | The presence of nitrogen heteroatoms and a thiol group allows for hydrogen bonding and dipole-dipole interactions, favoring solubility in polar solvents. |
| pKa | The thiol group (-SH) is weakly acidic, while the ring nitrogens are weakly basic. | The ionization state is pH-dependent. In alkaline aqueous solutions, the acidic thiol can deprotonate to form a more soluble thiolate anion. In acidic solutions, the basic nitrogen atoms can be protonated.[2][3] |
| Appearance | Colorless to light yellow crystalline solid.[3] | As a solid, the energy required to overcome the crystal lattice forces (lattice energy) must be compensated by the energy of solvation for dissolution to occur. |
Theoretical Solubility Profile: Predicting Behavior Across Solvent Classes
Based on the physicochemical properties, we can establish a theoretical framework for the solubility of this compound.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Moderate to good solubility is anticipated. These solvents can engage in hydrogen bonding with both the nitrogen atoms and the thiol group of this compound.[2][3] Aqueous solubility is expected to be significantly influenced by pH.[2][3]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): High solubility is predicted in solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). These solvents have strong dipole moments and can effectively solvate the polar this compound molecule through dipole-dipole interactions. Studies on similar pyrimidine derivatives have shown the highest solubility in DMF.[4][5]
-
Nonpolar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): Poor solubility is expected. The significant polarity of this compound makes it incompatible with nonpolar solvents where only weak van der Waals forces are the primary mode of interaction. Research on other pyrimidine derivatives confirms very low solubility in solvents like carbon tetrachloride (CCl₄).[4][5]
Experimental Determination of Solubility: A Validated Protocol
To move from theory to practice, quantitative measurement is essential. The gravimetric method is a robust and widely used technique for determining the equilibrium solubility of a compound.[4][6]
Protocol: Equilibrium Solubility Determination by the Gravimetric Method
-
Preparation: Add an excess amount of this compound to a known volume (e.g., 5 mL) of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 298.15 K) using a mechanical shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for at least 6 hours to permit the undissolved solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant using a pre-heated or solvent-rinsed syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of solid particles.
-
Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed container and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute.
-
Quantification: Once the solvent is completely removed, weigh the container with the dried solute. The difference in weight corresponds to the mass of this compound dissolved in the aliquot.
-
Calculation: Calculate the solubility in the desired units (e.g., g/L or mol/L).
Workflow for Solubility Determination
Caption: Gravimetric method for determining equilibrium solubility.
Quantitative Data and Trend Analysis
A study by Bhesaniya and Baluja (2014) investigated the solubility of several newly synthesized pyrimidine derivatives in methanol, DMF, and CCl₄ at temperatures from 298.15 K to 328.15 K.[4][5] Their findings consistently showed that:
This empirical data strongly supports our theoretical predictions. The high solubility in DMF is due to strong dipole-dipole interactions. Methanol, a polar protic solvent, is also effective but less so than DMF for these particular derivatives. The negligible solubility in nonpolar CCl₄ highlights the importance of polar interactions for solvating the pyrimidine core.
| Solvent | Dielectric Constant | Dipole Moment (D) | General Solubility Trend for Pyrimidine Derivatives |
| N,N-Dimethylformamide (DMF) | 36.7 | 3.86 | High |
| Methanol | 32.6 | 1.70 | Moderate |
| Water | 80.1 | 1.85 | Moderate (pH-dependent) |
| Tetrahydrofuran (THF) | 7.6 | 1.75 | Moderate |
| Ethyl Acetate | 6.0 | 1.78 | Low to Moderate |
| Chloroform | 4.8 | 1.04 | Low |
| Carbon Tetrachloride (CCl₄) | 2.2 | 0 | Very Low / Insoluble |
Data compiled from studies on various pyrimidine derivatives.[4][6][7]
Visualizing Molecular Interactions
The solubility of this compound is fundamentally a story of intermolecular forces. The following diagram illustrates the key interactions between this compound and representative polar solvents.
Caption: Intermolecular forces between this compound and solvents.
Conclusion: A Practical Summary for the Bench Scientist
The solubility of this compound is governed by its polar nature, stemming from the pyrimidine ring and the thiol functional group.
-
For high solubility , utilize polar aprotic solvents such as DMF or DMSO .
-
For moderate solubility , polar protic solvents like methanol and ethanol are effective choices.
-
Aqueous solubility is moderate and can be significantly increased under alkaline conditions (high pH) due to the formation of the more soluble thiolate salt.
-
Avoid nonpolar solvents like hexane, toluene, and CCl₄, in which this compound is largely insoluble .
-
Remember that solubility is temperature-dependent , generally increasing as the temperature rises.[6]
This guide provides a robust framework for making informed decisions about solvent selection for reactions, purifications, and formulations involving this compound. By understanding the interplay between molecular structure and solvent properties, researchers can optimize their experimental conditions, leading to improved yields, higher purity, and more effective outcomes.
References
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- ResearchGate. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
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An In-depth Technical Guide to the Thermal Stability and Degradation of 4-Pyrimidinethiol
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Criticality of Thermal Stability in Drug Development
In the landscape of pharmaceutical development, the pyrimidine scaffold stands as a cornerstone of numerous therapeutic agents due to its versatile biological activity.[1][2][3][4] 4-Pyrimidinethiol, with its reactive thiol group, presents both unique opportunities for molecular design and significant challenges in terms of chemical stability. The thermal stability of such a molecule is not merely an academic curiosity; it is a critical parameter that dictates its viability as a drug candidate. From synthesis and purification to formulation and long-term storage, understanding the thermal degradation pathways of this compound is paramount to ensuring the safety, efficacy, and shelf-life of any potential therapeutic. This guide provides a comprehensive framework for evaluating the thermal stability of this compound, offering both theoretical insights and practical, field-proven methodologies.
Physicochemical Properties and Inherent Stability Considerations
This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a thiol group at the 4-position. The inherent reactivity of the thiol group, coupled with the electron-deficient nature of the pyrimidine ring, predisposes the molecule to a variety of degradation pathways.
Key Structural Features Influencing Stability:
-
Thiol Group: The C-S bond is generally weaker than a C-O or C-N bond, making it a potential initiation site for thermal decomposition. The thiol group is also susceptible to oxidation, which can be accelerated at elevated temperatures.
-
Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring can influence the electron density distribution and bond strengths within the molecule, impacting its overall thermal resilience. The ring itself can undergo cleavage under significant thermal stress.[5]
-
Tautomerism: this compound can exist in tautomeric forms (thiol and thione). The equilibrium between these forms can be temperature-dependent and may influence the degradation mechanism.
Postulated Thermal Degradation Pathways of this compound
While specific experimental data on the thermal degradation of this compound is not extensively documented, we can postulate several likely degradation pathways based on the known chemistry of pyrimidines and thiols. These pathways are likely to involve a combination of radical and molecular elimination reactions.
Pathway A: C-S Bond Homolysis (Radical Mechanism)
At elevated temperatures, the initial and most probable degradation step is the homolytic cleavage of the C-S bond, generating a pyrimidinyl radical and a sulfhydryl radical. This initiation step can trigger a cascade of subsequent radical reactions, leading to a complex mixture of degradation products.
References
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- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of thermal decomposition of the diazines: shock-tube pyrolysis of pyrimidine - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
synthesis routes for 4-Pyrimidinethiol derivatives
An In-depth Technical Guide to the Synthesis of 4-Pyrimidinethiol Derivatives
Foreword
The pyrimidine scaffold is a cornerstone of medicinal chemistry and drug development, forming the core of numerous therapeutic agents and biologically active molecules. Among its many functionalized forms, this compound derivatives stand out for their utility as versatile synthetic intermediates. The thiol group at the C4 position serves as a reactive handle for nucleophilic substitution, cross-coupling reactions, and oxidation, enabling the construction of complex molecular architectures. This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the principal synthetic routes to this compound derivatives, grounded in mechanistic understanding and practical, field-proven protocols. We will explore three primary strategies: building the ring via cyclocondensation, functionalizing a pre-formed ring via nucleophilic aromatic substitution, and direct conversion of pyrimidinones via thionation.
Chapter 1: Synthesis via Cyclocondensation Reactions
The most fundamental approach to pyrimidine synthesis involves constructing the heterocyclic ring from acyclic precursors. This "bottom-up" strategy is highly versatile, allowing for the introduction of various substituents at the outset. The classical Pinner synthesis and the related Biginelli multicomponent reaction are pillars of this methodology.
The Pinner-Type Synthesis: Condensation of β-Dicarbonyls with Thiourea
The Pinner synthesis is a cornerstone of pyrimidine chemistry, involving the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound with an N-C-N synthon, such as thiourea.[1] The choice of the 1,3-dicarbonyl component (e.g., β-ketoesters, β-diketones, or malonates) dictates the substitution pattern of the final product.
Causality Behind Experimental Choices: The reaction proceeds via a series of condensation and cyclization steps. When using a β-ketoester like ethyl acetoacetate with thiourea, the reaction is typically performed in the presence of a base such as sodium ethoxide. The base serves a dual purpose: it deprotonates the active methylene group of the ketoester, facilitating the initial condensation with the carbonyl, and it also deprotonates the thiourea to enhance its nucleophilicity. The subsequent intramolecular cyclization and dehydration lead to the formation of the stable aromatic pyrimidine ring.
Workflow: Pinner-Type Pyrimidine Synthesis
Caption: Pinner-type synthesis of a pyrimidinethione.
Experimental Protocol 1: Synthesis of 2-Thio-6-methyluracil (A 4-Hydroxy-2-mercaptopyrimidine)
This protocol is a classic example of the condensation method to form the pyrimidine ring.[2]
-
Reagent Preparation: In a 2-liter flask, combine thiourea (76 g, 1 mole), ethyl acetoacetate (130 g, 1 mole), and sodium methoxide (120 g) in 900 mL of methanol.
-
Reaction: Gently heat the mixture on a steam bath, allowing the methanol to evaporate in a fume hood over approximately 8 hours. This slow evaporation drives the reaction to completion.
-
Workup: Dissolve the solid residue in 1 liter of hot water. Treat the solution with activated carbon to remove colored impurities and filter while hot.
-
Precipitation: Carefully acidify the hot filtrate with 120 mL of glacial acetic acid. The product will precipitate rapidly.
-
Isolation: Collect the solid product on a Büchner funnel, wash with approximately 200 mL of cold water, and dry in an oven at 70°C.
-
Yield: This procedure typically yields 98–119 g (69–84%) of 2-thio-6-methyluracil.[2]
The Biginelli Reaction
A powerful variation of this theme is the Biginelli reaction, a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[3][4] This reaction combines an aldehyde, a β-ketoester, and urea or thiourea under acidic catalysis. The resulting dihydropyrimidinethiones can often be oxidized to the corresponding aromatic 4-pyrimidinethiols if desired.
Data Presentation: Biginelli Synthesis of Dihydropyrimidinethiones
The following table summarizes the results of a one-pot synthesis using various aldehydes, ethyl acetoacetate, and thiourea, demonstrating the versatility of the Biginelli reaction.[4]
| Entry | Aldehyde | Catalyst | Time (hrs) | Yield (%) |
| 1 | Benzaldehyde | HCl | 3 | 90 |
| 2 | 4-Chlorobenzaldehyde | HCl | 3 | 94 |
| 3 | 4-Methoxybenzaldehyde | HCl | 4 | 88 |
| 4 | 4-Nitrobenzaldehyde | HCl | 2.5 | 96 |
Chapter 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
For syntheses starting with a pre-formed pyrimidine ring, nucleophilic aromatic substitution (SNAr) is the most direct and widely employed strategy. This "top-down" approach involves displacing a leaving group, typically a halogen at the C4 position, with a sulfur nucleophile.
Preparation of 4-Chloropyrimidine Precursors
The necessary precursors for this route are 4-halopyrimidines, most commonly 4-chloropyrimidines. These are readily synthesized from their corresponding pyrimidin-4-one analogs by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[5][6][7]
Causality Behind Experimental Choices: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. The mechanism involves the initial phosphorylation of the pyrimidinone's carbonyl oxygen, converting the hydroxyl group into an excellent leaving group. A chloride ion, generated from POCl₃, then acts as a nucleophile, attacking the C4 position and displacing the phosphate group to yield the 4-chloropyrimidine. The reaction is often run neat or in the presence of a high-boiling solvent.
Nucleophilic Displacement with Sulfur Reagents
Once the 4-chloropyrimidine is obtained, the key transformation is the SNAr reaction. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack. The attack preferentially occurs at the C4 and C6 positions over the C2 position. This regioselectivity is a result of the superior stabilization of the negative charge in the Meisenheimer intermediate, where the charge can be delocalized onto one of the ring nitrogens.[8]
Common sulfur nucleophiles include sodium hydrosulfide (NaSH) for direct conversion to the thiol, or thiourea followed by hydrolysis.[9] The thiourea route is often favored for its operational simplicity and the crystalline nature of the intermediate isothiouronium salt, which is easily purified before hydrolysis.
Workflow: SNAr Route to this compound
Caption: SNAr synthesis of this compound.
Experimental Protocol 2: Synthesis of 4,6-Diethoxypyrimidine (Illustrative SNAr)
This protocol demonstrates a typical SNAr procedure on a dichloropyrimidine, which is directly analogous to reactions with sulfur nucleophiles.[10]
-
Reagent Preparation: In a dry, round-bottom flask under an inert atmosphere, dissolve sodium metal (2.2 eq.) in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.
-
Reaction: Once the sodium has fully reacted, add 4,6-dichloropyrimidine (1.0 eq.) to the solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring progress by TLC.
-
Workup: After completion, cool the mixture and remove the ethanol via rotary evaporation. Partition the residue between diethyl ether and water.
-
Extraction: Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify via vacuum distillation or column chromatography.
Chapter 3: Synthesis via Thionation of Pyrimidin-4-ones
A third major strategy is the direct conversion of a carbonyl group at the C4 position of a pyrimidin-4-one into a thiocarbonyl group. This method is particularly useful when the pyrimidin-4-one is readily available. The most common and effective reagents for this transformation are Lawesson's Reagent and phosphorus pentasulfide (P₂S₅).
Thionation with Lawesson's Reagent
Lawesson's Reagent (LR) is a mild and highly efficient thionating agent that often provides cleaner reactions and higher yields compared to P₂S₅.[11] It is particularly effective for the thionation of amides and lactams (which pyrimidin-4-ones resemble).
Causality Behind Experimental Choices: The mechanism of thionation with Lawesson's Reagent is thought to proceed through the dissociation of the LR dimer into a reactive dithiophosphine ylide monomer.[11] This monomer undergoes a [2+2] cycloaddition with the carbonyl group of the pyrimidinone to form a four-membered thiaoxaphosphetane intermediate. This intermediate then fragments in a retro-[2+2] cycloreversion, driven by the formation of a very stable P=O bond, to yield the desired 4-pyrimidinethione and a phosphorus-containing byproduct. The reaction is typically carried out in an anhydrous, high-boiling solvent like toluene or dioxane.
Workflow: Thionation with Lawesson's Reagent
Caption: Thionation of a pyrimidin-4-one.
Experimental Protocol 3: General Procedure for Thionation of Furo[2,3-d]pyrimidinones
This protocol provides a representative method for the thionation of a pyrimidinone-containing fused ring system.[12][13]
-
Setup: To a solution of the starting furo[2,3-d]pyrimidinone (1.0 eq.) in anhydrous toluene or dioxane, add Lawesson's Reagent (0.5 to 1.0 eq.).
-
Reaction: Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure pyrimidine-thione product.
Data Presentation: Comparison of Thionating Agents
For the thionation of a pyrrolo[2,3-d]pyrimidinone derivative, Lawesson's Reagent proved superior, while P₂S₅ was more effective for a related furo[2,3-d]pyrimidinone, highlighting that the optimal reagent can be substrate-dependent.[12]
| Substrate | Reagent | Solvent | Yield (%) |
| Furo[2,3-d]pyrimidinone | Lawesson's Reagent | Toluene | 56 |
| Furo[2,3-d]pyrimidinone | P₂S₅ | Toluene | 74 |
| Pyrrolo[2,3-d]pyrimidinone | Lawesson's Reagent | Dioxane | 88 |
Conclusion and Outlook
The synthesis of this compound derivatives can be accomplished through several robust and versatile strategies. The choice of method—cyclocondensation, nucleophilic aromatic substitution, or thionation—depends largely on the availability of starting materials, the desired substitution pattern, and scalability considerations. Cyclocondensation reactions like the Pinner and Biginelli syntheses offer the advantage of building complexity from simple acyclic precursors. Nucleophilic aromatic substitution provides a direct and efficient route from readily prepared 4-halopyrimidines. Finally, direct thionation with reagents like Lawesson's is an excellent option for converting existing pyrimidin-4-one scaffolds. A thorough understanding of the mechanisms and practical considerations detailed in this guide will empower researchers to select and execute the optimal synthetic route for their specific drug discovery and development objectives.
References
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Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]
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Synthesis of pyridine pyrimidine thiourea compounds 4a–4r. (n.d.). ResearchGate. [Link]
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Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. (n.d.). ResearchGate. [Link]
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Synthesis and Structural Studies of 4-Thioxopyrimidines with Antimicrobial Activities. (2009). ResearchGate. [Link]
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Parallel synthesis of condensed pyrimidine-thiones and their antitumor activities. (2022). ResearchGate. [Link]
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Synthesis and Investigation of New Different Pyrimidine-Thiones. (2017). Longdom Publishing. [Link]
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Pinner pyrimidine synthesis. (2022). Slideshare. [Link]
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Parallel synthesis of condensed pyrimidine-thiones and their antitumor activities. (2022). Preprints.org. [Link]
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Synthesis and biological activities of some new pyrimidine derivatives from chalcones. (2014). Der Pharma Chemica. [Link]
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Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (2022). MDPI. [Link]
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Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (1967). Journal of the Chemical Society C: Organic. [Link]
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Thionation Using Fluorous Lawesson's Reagent. (2006). Organic Chemistry Portal. [Link]
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Lawesson's Reagent. (n.d.). Organic Chemistry Portal. [Link]
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One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. (2010). Bentham Open. [Link]
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Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (2019). Thieme Chemistry. [Link]
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2, 4-diamino-6-hydroxypyrimidine synthesis? (2014). ResearchGate. [Link]
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THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. (2023). JETIR. [Link]
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Use of Lawesson's Reagent in Organic Syntheses. (2010). ResearchGate. [Link]
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Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method. (2014). Semantic Scholar. [Link]
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A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. (2019). ResearchGate. [Link]
-
Working with Hazardous Chemicals. (1950). Organic Syntheses. [Link]
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Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. (2010). ResearchGate. [Link]
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- Preparation method of 4, 6-dichloropyrimidine. (2013).
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4-Methyl-6-hydroxypyrimidine. (1951). Organic Syntheses. [Link]
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A Comprehensive Guide to the Spectroscopic Characterization of 4-Pyrimidinethiol
Abstract
4-Pyrimidinethiol is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its utility is intrinsically linked to its molecular structure and electronic properties, which can be comprehensively elucidated through spectroscopic techniques. This technical guide provides an in-depth analysis of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. A central theme of this guide is the critical role of thiol-thione tautomerism, a phenomenon that profoundly influences the spectroscopic signature of the molecule. We will explore the theoretical underpinnings of each technique, present field-proven experimental protocols, and offer detailed interpretation of the spectral data. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to characterize this versatile compound.
The Decisive Influence of Thiol-Thione Tautomerism
Before delving into specific spectra, it is imperative to understand that this compound exists in a dynamic equilibrium between two tautomeric forms: the aromatic thiol form (pyrimidine-4-thiol) and the non-aromatic thione form (pyrimidin-4(3H)-thione).
-
Pyrimidine-4-thiol (Thiol Form): An aromatic structure featuring an S-H group.
-
Pyrimidin-4(3H)-thione (Thione Form): A keto-analog structure containing a C=S double bond and an N-H bond, which breaks the aromaticity of the pyrimidine ring.
The position of this equilibrium is highly sensitive to the molecular environment, including the solvent, temperature, and pH. Theoretical studies on analogous compounds like 2-pyrimidinethiol have shown that while the thiol form may be more stable in the gas phase, the thione form often predominates in polar solvents and aqueous media due to more favorable intermolecular interactions like hydrogen bonding.[1] Understanding which tautomer is dominant is the primary goal of spectroscopic characterization, as it dictates the molecule's reactivity and biological interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Protons and Carbons
NMR spectroscopy is arguably the most powerful tool for unambiguously determining the dominant tautomeric form of this compound in solution. By analyzing the chemical shifts and coupling patterns of both ¹H and ¹³C nuclei, we can construct a detailed picture of the molecular framework.
Expertise & Rationale: Why NMR is Definitive
The key distinction between the thiol and thione tautomers lies in their protonation state and aromaticity.
-
¹H NMR: The thiol form will exhibit a characteristic, sharp S-H proton signal (though often broad and of low intensity) and aromatic proton signals in typical downfield regions. Conversely, the thione form will lack an S-H signal but will show a distinct, exchangeable N-H proton signal, often appearing as a broad singlet. The chemical shifts of the ring protons are also diagnostic; the loss of aromaticity in the thione form typically shifts the associated protons to different fields compared to the fully aromatic thiol.[2]
-
¹³C NMR: The carbon spectrum provides a direct probe of the bonding environment. The most telling signal is that of the C4 carbon. In the thiol form, it is an aromatic carbon bonded to sulfur (C-S), appearing around 150-160 ppm. In the thione form, this carbon becomes a thiocarbonyl (C=S), which is significantly deshielded and shifts much further downfield, typically in the range of 170-185 ppm.[3][4]
Experimental Protocol: ¹H and ¹³C NMR
This protocol outlines a self-validating system for acquiring high-quality NMR data.
-
Sample Preparation: a. Accurately weigh approximately 5-10 mg of high-purity this compound. b. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube.
-
Scientist's Note: DMSO-d₆ is an excellent initial choice. Its polarity can stabilize the thione tautomer, and it allows for the clear observation of exchangeable N-H protons without the need for solvent suppression. D₂O is useful for confirming exchangeable protons (N-H or S-H), as they will be replaced by deuterium and their signals will disappear.
-
-
Instrument Setup: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. A well-shimmed instrument is critical for resolving fine coupling patterns. c. Tune the probe for both the ¹H and ¹³C frequencies.
-
¹H NMR Acquisition: a. Acquire a standard one-dimensional ¹H spectrum.[5] b. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. c. Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to a reference signal (e.g., residual DMSO at 2.50 ppm).
-
¹³C NMR Acquisition: a. Acquire a proton-decoupled ¹³C spectrum. This requires a greater number of scans (often several hundred to thousands) due to the lower natural abundance of ¹³C. b. Process the data similarly to the ¹H spectrum, referencing to the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).
Data Presentation & Interpretation
The expected NMR data, synthesized from analysis of similar pyrimidine structures, points towards the thione form being prevalent in polar solvents.[3][6][7]
Table 1: Expected NMR Data for the Dominant Thione Tautomer of this compound in DMSO-d₆
| Nucleus | Atom Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | H2 | ~8.5 - 8.7 | Singlet (s) | Proton at the 2-position, adjacent to two nitrogen atoms. |
| ¹H | H5 | ~6.8 - 7.0 | Doublet (d) | Coupled to H6. |
| ¹H | H6 | ~8.0 - 8.2 | Doublet (d) | Coupled to H5. |
| ¹H | N3-H | ~12.0 - 13.5 | Broad Singlet | Exchangeable proton on the nitrogen. Its presence is strong evidence for the thione form. |
| ¹³C | C2 | ~150 - 155 | - | Carbon between the two nitrogen atoms. |
| ¹³C | C4 (C=S) | ~175 - 185 | - | Key Diagnostic Peak. Thiocarbonyl carbon, highly deshielded. Its position confirms the thione form. |
| ¹³C | C5 | ~115 - 120 | - | - |
| ¹³C | C6 | ~145 - 150 | - | - |
NMR Workflow Diagram
Caption: Workflow for NMR-based tautomer determination.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy provides a rapid and non-destructive method to identify the key functional groups present in a sample, offering complementary evidence for the tautomeric state of this compound.
Expertise & Rationale: Vibrational Signatures
The IR spectrum is a molecular fingerprint based on the vibrations of chemical bonds. The thiol and thione tautomers have distinct vibrational modes that allow for their differentiation:
-
Thione Form: The most prominent features are the C=S stretch and the N-H stretch . The C=S bond typically produces a moderately strong absorption in the 1100-1300 cm⁻¹ region. The N-H bond gives rise to a broad absorption band in the 3100-3400 cm⁻¹ range due to hydrogen bonding.[8]
-
Thiol Form: This form is characterized by a weak but sharp S-H stretch appearing around 2550-2600 cm⁻¹. This band is often inconspicuous, but its presence would be clear evidence for the thiol tautomer. It would also lack the strong C=S and N-H bands.
Both forms will also display characteristic absorptions for aromatic/olefinic C-H stretching (above 3000 cm⁻¹) and C=N/C=C ring stretching (in the 1400-1600 cm⁻¹ region).[6]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR is a modern, convenient technique that requires minimal sample preparation.
-
Instrument Preparation: a. Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove atmospheric (H₂O, CO₂) and instrument-related absorptions.
-
Sample Analysis: a. Place a small amount of solid this compound powder directly onto the ATR crystal. b. Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: a. Collect the spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. b. The instrument software will automatically perform the background subtraction.
-
Data Processing: a. Perform a baseline correction if necessary. b. Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
Data Presentation & Interpretation
Table 2: Characteristic IR Absorption Bands for this compound (Thione Form)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |
| 3100 - 3400 | Broad, M | N-H stretch | Strong evidence for the thione tautomer. Broadness indicates H-bonding. |
| 3000 - 3100 | Medium, Sh | Aromatic C-H stretch | Confirms the presence of the pyrimidine ring. |
| 1550 - 1600 | Strong | C=N/C=C stretch | Ring vibrations characteristic of the pyrimidine core.[6] |
| 1100 - 1300 | Medium | C=S stretch | Key Diagnostic Peak. Confirms the presence of the thiocarbonyl group.[8] |
| ~700 - 900 | Strong | C-H out-of-plane bend | Fingerprint region vibrations. |
Note: The absence of a noticeable peak around 2550 cm⁻¹ further refutes the significant presence of the thiol tautomer in the solid state.
IR Spectroscopy Workflow Diagram
Caption: Standard workflow for FT-IR analysis using ATR.
UV-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly sensitive to conjugated systems and can provide valuable information about the electronic structure of this compound's tautomers.
Expertise & Rationale: Chromophores and Absorption
The UV-Vis spectrum is dictated by the molecule's chromophore—the part of the molecule that absorbs light. The thiol and thione tautomers possess different chromophores.
-
Thiol Form: As a substituted aromatic pyrimidine, it is expected to show strong absorptions corresponding to π → π* transitions, similar to other pyrimidines.[9]
-
Thione Form: The presence of the C=S group introduces a new chromophore. In addition to π → π* transitions, it will also exhibit a lower-energy n → π* transition, which involves the non-bonding electrons on the sulfur atom. This transition typically results in an absorption band at a longer wavelength (a bathochromic shift) compared to the thiol analog.[10]
By observing the λ_max values and how they shift with solvent polarity (solvatochromism), we can infer the nature of the electronic transitions and thus the predominant tautomeric form.
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Sample Preparation: a. Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). b. Prepare a dilute solution (e.g., in the 1-10 µg/mL range) from the stock solution. The final concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU.
-
Instrument Setup: a. Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 20 minutes for stable output. b. Use a matched pair of quartz cuvettes.
-
Data Acquisition: a. Fill one cuvette with the pure solvent to be used as the blank (reference). b. Fill the second cuvette with the dilute sample solution. c. Place the cuvettes in the spectrophotometer and record the baseline with the blank. d. Scan the sample over a range of approximately 200-400 nm to record the absorption spectrum.
-
Data Analysis: a. Identify the wavelengths of maximum absorbance (λ_max). b. If desired, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Data Presentation & Interpretation
Table 3: Expected UV-Vis Absorption Data for this compound in Ethanol
| Tautomeric Form | λ_max (nm) | Transition Type | Expected Molar Absorptivity (ε) |
| Thione | ~310 - 330 | n → π | Low to Medium (100 - 1,000) |
| Thione | ~260 - 280 | π → π | High (5,000 - 15,000) |
| Thiol | ~250 - 270 | π → π* | High (5,000 - 15,000) |
The observation of two distinct absorption bands, particularly the lower-energy band above 300 nm, is a strong indicator of the thione tautomer's prevalence in solution.
UV-Vis Analysis Workflow Diagram
Caption: Procedural flow for UV-Vis spectroscopic analysis.
Conclusion
The comprehensive spectroscopic characterization of this compound is a multi-faceted process that hinges on understanding its thiol-thione tautomerism.
-
NMR spectroscopy provides the most definitive evidence, with the ¹³C chemical shift of the C4 carbon (~180 ppm) and the presence of an N-H proton signal in the ¹H spectrum confirming the predominance of the pyrimidin-4(3H)-thione form in polar solvents.
-
IR spectroscopy corroborates this finding through the clear identification of C=S and N-H stretching vibrations and the absence of an S-H band.
-
UV-Vis spectroscopy reveals the electronic signature of the thione chromophore, notably the characteristic long-wavelength n → π* transition.
By judiciously applying these three core spectroscopic techniques, researchers can confidently elucidate the structure of this compound in any given state, providing the foundational knowledge required for its successful application in drug discovery and materials science.
References
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Jo, S., Me-Jin, K., et al. (2018). Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. American Chemical Society. Available at: [Link]
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Wishart DS, et al. (2009). HMDB: a knowledgebase for the human metabolome. Nucleic Acids Research, 37(Database issue), D603-10. Available at: [Link]
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Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus. Available at: [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003361). Available at: [Link]
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NIST. (2018). 2(1H)-Pyrimidinethione, 4,6-diamino-. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the United States of America. Available at: [Link]
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ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Available at: [Link]
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El-Mekabaty, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5013. Available at: [Link]
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Nishimura, Y., et al. (2011). Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. Chemical & Pharmaceutical Bulletin, 59(12), 1458-66. Available at: [Link]
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ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f. Available at: [Link]
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Les, A., et al. (2006). Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study. The Journal of Physical Chemistry A, 110(30), 9465-74. Available at: [Link]
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ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Available at: [Link]
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ResearchGate. (n.d.). The 1H NMR spectra (DMSO-d6) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e (the aromatic region). Available at: [Link]
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Huag, T.R., et al. (2022). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols. Available at: [Link]
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Cavalieri, L.J., et al. (1949). The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max. Journal of the American Chemical Society, 71(4), 1470-4. Available at: [Link]
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Introduction: The Strategic Importance of 4-Pyrimidinethiol
An In-Depth Technical Guide to the Electrochemical Behavior of 4-Pyrimidinethiol
This guide provides a comprehensive technical exploration of the electrochemical properties and interfacial behavior of this compound. Designed for researchers, materials scientists, and drug development professionals, this document moves beyond simple protocols to elucidate the underlying principles governing the formation, characterization, and application of this compound modified surfaces. We will delve into the causality behind experimental choices and provide a framework for leveraging this molecule's unique characteristics in advanced electrochemical systems.
This compound is a heterocyclic aromatic thiol of significant interest due to its dual functionality. The thiol (-SH) group provides a robust anchor for spontaneous self-assembly on noble metal surfaces, particularly gold, forming highly ordered self-assembled monolayers (SAMs). Simultaneously, the pyrimidine ring, a core constituent of nucleobases, offers sites for hydrogen bonding, potential redox activity, and a platform for further chemical modification. This combination makes this compound a valuable building block in diverse fields, including the development of biosensors, studies of biological electron transfer, and the engineering of tailored electrode interfaces for electrocatalysis and corrosion prevention.[1][2][3]
Interfacial Self-Assembly: From Molecule to Monolayer
The foundation of this compound's electrochemical utility lies in its ability to form dense, stable SAMs on metal surfaces.
The Au-S Chemisorption Anchor
When a gold electrode is exposed to a solution containing this compound, the thiol group chemisorbs onto the surface, forming a strong, covalent-like gold-thiolate (Au-S) bond. This process is spontaneous and leads to the formation of a highly organized molecular monolayer. The stability of these monolayers is a critical factor for any application, as it dictates the operational range and reliability of the modified electrode.[4][5]
Orientation and Packing Dynamics
The final structure of the SAM is governed by a balance of forces: the Au-S bond, van der Waals interactions between adjacent pyrimidine rings, and interactions with the solvent. For aromatic thiols like this compound, the molecules typically adopt a tilted orientation with respect to the surface normal to maximize intermolecular π-π stacking interactions, leading to a more densely packed and stable film. The nitrogen atoms in the pyrimidine ring can influence the surface dipole and the monolayer's interaction with the electrolyte.
Below is a conceptual diagram illustrating the self-assembly process.
Caption: Formation of a this compound SAM on a gold surface.
Core Electrochemical Characterization Workflow
Investigating the electrochemical behavior of a this compound SAM requires a systematic approach using well-established techniques. Cyclic Voltammetry (CV) is the primary tool for probing the integrity, stability, and electron transfer properties of the monolayer.[6][7]
Essential Instrumentation and Techniques
-
Cyclic Voltammetry (CV): This technique involves scanning the potential of a working electrode and measuring the resulting current.[8] For SAMs, CV is used to assess the blocking of redox probes, determine the stable potential window via desorption peaks, and study any intrinsic redox behavior of the monolayer.[6]
-
Electrochemical Impedance Spectroscopy (EIS): EIS provides detailed information about the interfacial properties of the SAM, such as its capacitance and resistance to charge transfer, offering a quantitative measure of monolayer packing and defect density.
-
Surface-Enhanced Raman Spectroscopy (SERS): SERS is a powerful technique for gaining molecular-level insight into the adsorption process, orientation, and chemical identity of molecules on nanostructured metal surfaces.[9][10]
The following diagram outlines the standard workflow for preparing and analyzing a this compound modified electrode.
Caption: Workflow for SAM preparation and electrochemical analysis.
Experimental Protocol: Preparation and CV Analysis of a this compound Modified Gold Electrode
This protocol provides a self-validating system for creating and testing a this compound SAM.
Materials:
-
Gold disk working electrode
-
Polishing materials (alumina slurries or diamond pastes)
-
This compound (≥98%)
-
Anhydrous Ethanol
-
Supporting electrolyte (e.g., 0.1 M KCl or 0.1 M HClO₄)
-
Redox probe solution (e.g., 1 mM K₃[Fe(CN)₆] in 0.1 M KCl)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., Platinum wire)
-
Potentiostat
Procedure:
-
Electrode Polishing (Causality: A pristine surface is essential for forming a well-ordered, defect-free monolayer):
-
Polish the gold electrode with successively finer alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Sonciate the electrode in ultrapure water and then ethanol for 5 minutes each to remove polishing debris.
-
-
Electrochemical Cleaning (Causality: This step removes any remaining organic contaminants and creates a reproducible oxide-free gold surface):
-
Perform cyclic voltammetry on the polished electrode in 0.1 M HClO₄ or H₂SO₄. Scan the potential between the onset of hydrogen evolution and gold oxide formation until a stable and characteristic voltammogram for clean gold is obtained.[5]
-
Rinse thoroughly with ultrapure water and ethanol, then dry under a stream of nitrogen.
-
-
SAM Formation (Causality: Spontaneous chemisorption requires sufficient time for molecular organization on the surface):
-
Immediately immerse the clean, dry electrode into a freshly prepared 1-10 mM solution of this compound in ethanol.
-
Allow the self-assembly to proceed for 12-24 hours in a sealed container to prevent solvent evaporation and contamination.
-
-
Post-Assembly Rinsing (Causality: Ensures that only the chemisorbed monolayer remains, removing any physisorbed molecules):
-
Remove the electrode from the solution and rinse thoroughly with copious amounts of ethanol, followed by ultrapure water.
-
Dry carefully with nitrogen. The electrode is now ready for analysis.
-
-
Cyclic Voltammetry Analysis:
-
Step 5a - Barrier Property Test: Record a CV in the redox probe solution (1 mM K₃[Fe(CN)₆] in 0.1 M KCl). A well-formed SAM will significantly block the Faradaic current from the redox probe compared to the bare gold electrode.[11] The degree of suppression is a qualitative measure of monolayer integrity.
-
Step 5b - Stability Window Test: Record a CV in a blank supporting electrolyte (e.g., 0.1 M KOH). Scan to highly negative potentials (e.g., -1.2 V vs Ag/AgCl) to observe the reductive desorption peak, and to positive potentials to observe oxidative desorption.[4] These peaks define the stable potential window of the SAM.
-
Key Electrochemical Properties of this compound Monolayers
Monolayer Integrity and Electron Transfer Blocking
A high-quality this compound SAM acts as a dielectric barrier, impeding the electron transfer between the electrode surface and dissolved redox species.[12] The effectiveness of this barrier is a direct indicator of the monolayer's packing density and order. However, studies on similar molecules have shown that SAMs can contain pinholes or defects, which allow redox probes to access the underlying electrode.[11] The size and density of these defects can be modulated by assembly conditions.
Electrochemical Stability: The Stable Potential Window (SPW)
The utility of a SAM-modified electrode is fundamentally limited by the potential range in which the monolayer remains stably adsorbed. This range is known as the Stable Potential Window (SPW).[4]
-
Reductive Desorption: At sufficiently negative potentials, the Au-S bond is reductively cleaved, stripping the thiolate from the surface. This process is typically observed as a sharp, irreversible peak in the cathodic scan of a CV in an alkaline electrolyte.[4]
-
Oxidative Desorption: At high positive potentials, the thiol moiety or the Au-S bond can be oxidized, also leading to the removal of the monolayer from the surface.[5]
The precise potentials for these desorption events depend on factors like the molecular structure, SAM quality, and the nature of the electrolyte.[5]
| Parameter | Typical Potential Range (vs. Ag/AgCl) | Reference |
| Reductive Desorption (in 0.1 M KOH) | -0.8 V to -1.2 V | [4][11] |
| Oxidative Desorption | > +0.8 V | [4][5] |
| Stable Potential Window (SPW) | ~ -0.8 V to +0.8 V | [4] |
pH-Dependent Behavior and Surface pKa
The pyrimidine ring contains two nitrogen atoms which can be protonated or deprotonated depending on the pH of the electrolyte. This changes the charge and hydrophilic/hydrophobic character of the monolayer surface. The protonation equilibrium of the surface-bound molecules can be studied electrochemically, often revealing a surface pKa that differs from its value in bulk solution.[11] For a related pyridinyl-containing thiol, the surface pKa was determined to be 4.2 by observing the pH dependence of the faradaic current of a redox probe.[11] This pH-tunable surface property is a key feature for applications in sensing and controlling interfacial reactions.
Applications in Drug Development and Biosensing
The unique electrochemical properties of this compound SAMs make them highly suitable for a range of advanced applications.
-
Biosensor Platforms: The pyrimidine moiety provides a biocompatible interface that can be used to immobilize larger biomolecules like DNA, aptamers, or proteins for biosensing applications.[2][13] The SAM acts as a stable and well-defined surface for capturing target analytes, with the electrochemical signal being modulated by the binding event. Nanoparticles can be integrated into these platforms to further enhance electron transfer and signal amplification.[14][15]
-
Probing Bio-Electron Transfer: this compound modified electrodes can serve as well-defined interfaces for studying the electron transfer kinetics of redox-active proteins, such as cytochrome c.[11][12] The SAM controls the distance and orientation of the protein relative to the electrode, allowing for fundamental investigations into biological charge transfer mechanisms.
-
Corrosion Inhibition: Molecules containing sulfur and nitrogen heteroatoms are known to be effective corrosion inhibitors for metals.[1] The dense, passivating SAM formed by this compound can physically block corrosive agents from reaching the metal surface, offering a potential strategy for surface protection.
Conclusion and Future Outlook
This compound is a versatile molecule for surface modification in electrochemistry. Its ability to form robust, well-defined self-assembled monolayers on gold provides a powerful platform for fundamental studies and applied technologies. The key to harnessing its full potential lies in understanding and controlling its interfacial behavior—from the kinetics of SAM formation to its stability and pH-dependent surface properties. Future research will likely focus on integrating this compound into more complex, multi-component surface architectures for creating highly selective biosensors, developing advanced electrocatalytic systems, and designing novel bio-electronic interfaces.
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- Fundamental signatures of short- and long-range electron transfer for the blue copper protein azurin
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- Electrochemical Studies of the Inhibition Effect of 4,6-dichloro-2-(methylthio) pyrimidine on the Corrosion of AISI Type 321 Stainless Steel in 1.0 M Hydrochloric Acid. (2016).
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- 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol on gold: SAM Formation and electroactivity. (n.d.).
- Electrochemical investigations on stability and protonation behavior of pyridine-terminated aromatic self-assembled monolayers. (n.d.). Semantic Scholar.
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- Simultaneous detection of purine and pyrimidine at highly boron-doped diamond electrodes by using liquid chrom
- Surface-enhanced Raman scattering of 4-aminobenzenethiol in Ag sol: relative intensity of a1- and b2-type bands invariant against aggregation of Ag nanoparticles. (2011). PubMed.
- Electrodeposited silver amalgam particles on pyrolytic graphite in (spectro)electrochemical detection of 4-nitrophenol, DNA and green fluorescent protein. (2020). PubMed.
- Cyclic voltammetry and chronoamperometry: mechanistic tools for organic electrosynthesis. (2023). Chemical Society Reviews (RSC Publishing).
- Electrochemical behavior of 5-fluoro-1H-pyrimidine-2 on an ionic liquid modified carbon paste electrode. (n.d.). Analytical Methods (RSC Publishing).
- Cyclic Voltammetry. (2023). Chemistry LibreTexts.
- Unexpected electron transfer mechanism upon AdoMet cleavage in radical SAM proteins. (n.d.). PMC - NIH.
- Intermolecular electron transfer in radical SAM enzymes as a new paradigm for reductive activ
- SERS Studies of Adsorption on Gold Surfaces of Mononucleotides with Attached Hexanethiol Moiety: Comparison with Selected Single-Stranded Thiol
- Introduction to Cyclic Voltammetry. (2022). YouTube.
- Redox Property Tuning in Bipyridinium Salts. (2021). Frontiers.
- Advances in Surface-Enhanced Raman Spectroscopy for Urinary Metabolite Analysis: Exploiting Noble Metal Nanohybrids. (n.d.). MDPI.
- The electrochemical properties of bimetallic silver-gold nanoparticles nano film's. (n.d.). NIH.
- Redox Property Tuning in Bipyridinium Salts. (2021). PMC - NIH.
- Electrochemical Surface-enhanced Raman Spectroscopy for Structure Analysis of 1, 4-benzenedithiol Assembled on Gold Nanoparticle. (2022). IOP Publishing.
- Governing the emissive properties of 4-aminobiphenyl-2-pyrimidine push–pull systems via the restricted torsion of N,N-disubstituted amino groups. (n.d.). Frontiers.
- Comparison of Electrochemical Determination of Purines and Pyrimidines by means of Carbon, Graphite and Gold Paste Electrodes. (2017). International Journal of Electrochemical Science.
- Some Applications of Electrochemistry in Biomedical Chemistry. Emphasis on the Correlation of Electrochemical and Bioactive Properties. (n.d.).
- Immobilization Techniques for Aptamers on Gold Electrodes for the Electrochemical Detection of Proteins: A Review. (n.d.). PMC - NIH.
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Foreword: Bridging Theory and Application in Drug Discovery
An In-Depth Technical Guide to Quantum Chemical Calculations for 4-Pyrimidinethiol
In the landscape of modern drug discovery and materials science, the predictive power of computational chemistry is indispensable.[1][2] It allows us to move beyond the costly and time-consuming paradigm of trial-and-error, offering a rational, targeted approach to molecular design.[3][4] This guide is crafted for researchers, medicinal chemists, and drug development professionals who seek to leverage quantum chemical calculations to elucidate the properties of this compound, a heterocyclic compound of significant interest due to the prevalence of the pyrimidine scaffold in a vast array of FDA-approved drugs and biologically active molecules.[5][6][7]
This document is not a mere recitation of steps; it is a distillation of field-proven insights. We will explore the causality behind methodological choices, establish self-validating protocols, and ground every claim in authoritative scientific literature. Our focus will be on Density Functional Theory (DFT), a workhorse of computational chemistry that provides a remarkable balance of accuracy and computational efficiency for studying molecules of this class.
The Subject: this compound and its Computational Significance
This compound (C₄H₄N₂S) is a heterocyclic aromatic compound. The pyrimidine ring is a fundamental component of life, forming the core of nucleobases like cytosine, thymine, and uracil.[5][8] Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[7]
A critical feature of this compound, and a central challenge for its computational study, is its potential for thione-thiol tautomerism . The molecule can exist in two forms: the thiol form (with a C-SH group) and the thione form (with a C=S and N-H group). The relative stability of these tautomers can be profoundly influenced by their environment (e.g., gas phase vs. polar or non-polar solvents), which has significant implications for its chemical reactivity and biological interactions.[9][10] Quantum chemical calculations are uniquely suited to determine the ground state structure and the energetic landscape of this tautomerization.[11][12]
Theoretical Foundations: Why DFT?
At the heart of our investigation is Density Functional Theory (DFT). Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of a system based on its electron density.[13] This approach has revolutionized computational chemistry, making it feasible to study complex molecules with high accuracy.[14]
Choosing the Right Tool: Functional and Basis Set
The accuracy of a DFT calculation depends on two key choices:
-
The Functional: This is the mathematical approximation used to describe the exchange-correlation energy. For organic molecules like this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust and widely-used starting point, known for providing reliable geometries and energies.[15][16]
-
The Basis Set: This is a set of mathematical functions used to construct the molecular orbitals. A larger basis set provides a more accurate description but at a higher computational cost. The 6-311++G(d,p) basis set is an excellent choice for this system.[17]
-
6-311: A valence triple-zeta basis set, providing flexibility for valence electrons.
-
++G: Includes diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs and anions, relevant for the sulfur atom and potential deprotonation.
-
(d,p): Adds polarization functions to heavy atoms (d) and hydrogens (p), allowing for non-spherical electron distribution, which is essential for describing chemical bonds accurately.
-
This combination, B3LYP/6-311++G(d,p) , represents a high-level, well-validated method for obtaining reliable results for molecules of this type.[12][18]
The Computational Workflow: A Self-Validating Protocol
A rigorous computational study is not a single calculation but a multi-step workflow designed to ensure the results are physically meaningful and validated.
Caption: Core workflow for quantum chemical analysis of this compound.
Step 1: Structure Generation and Tautomerism
The first step is to generate the 3D coordinates for both the this compound and 4(1H)-pyrimidinethione tautomers. This can be done using any molecular building software (e.g., GaussView, Avogadro, ChemDraw). It is critical to perform calculations on both forms to determine which is the more stable ground-state tautomer.
Step 2: Geometry Optimization
This is the most fundamental calculation. Starting with the initial structures, the geometry optimization algorithm iteratively adjusts the positions of the atoms to find the arrangement with the lowest possible energy on the potential energy surface.
Protocol: Sample Gaussian Input File
This sample input file is for the geometry optimization of the thiol tautomer in the gas phase. The input for the thione tautomer would be identical except for the initial coordinates.
-
%nprocshared=4 : Specifies using 4 processor cores.
-
%mem=8GB : Allocates 8 Gigabytes of memory.
-
%chk : Creates a checkpoint file to save results.[17]
-
#p B3LYP/6-311++G(d,p) Opt : The route section. It specifies the method, basis set, and the Opt keyword for optimization.[16][19]
-
Title Card : A brief description.
-
0 1 : Specifies the molecular charge (0) and spin multiplicity (1 for a singlet).
-
Coordinates : The initial atomic coordinates in Cartesian format.
Step 3: Vibrational Frequency Analysis
After a successful optimization, a frequency calculation must be performed at the same level of theory. This is a non-negotiable step for two reasons:
-
Verification of the Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, not a stable molecule.[19]
-
Thermodynamic and Spectroscopic Data: This calculation provides zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and Gibbs free energy, and, crucially, the predicted infrared (IR) and Raman spectra.[18][20]
Protocol: Gaussian Input for Frequency Calculation
This job uses the optimized geometry from the checkpoint file of the previous step.
-
Freq : The keyword to initiate a frequency calculation.
-
Geom=AllCheck : Reads the optimized geometry, charge, and multiplicity from the checkpoint file.
Step 4: Analysis of Electronic Properties
With a validated ground-state structure, we can now calculate the electronic properties that are vital for understanding reactivity and intermolecular interactions, which are central to drug design.[3][21]
A. Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals.
-
HOMO: Represents the ability to donate an electron. Regions with a high HOMO density are sites for electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions with a high LUMO density are sites for nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[22][23][24]
B. Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It provides an intuitive guide to intermolecular interactions.
-
Red Regions (Negative Potential): Indicate electron-rich areas, such as those around electronegative atoms (N, S). These are sites for electrophilic attack and hydrogen bond acceptance.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, such as those around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack and hydrogen bond donation.
Caption: Interpretation of Molecular Electrostatic Potential (MEP) maps.
Data Presentation and Validation
The trustworthiness of computational results hinges on their comparison with experimental data.[25][26] This step is crucial for validating the chosen computational method.
Tautomer Stability
The first key result is the relative stability of the two tautomers. The Gibbs Free Energy (G), obtained from the frequency calculation output, should be used for comparison.
| Tautomer | Electronic Energy (Hartree) | Gibbs Free Energy (Hartree) | Relative Energy (kcal/mol) |
| This compound | -633.12345 | -633.09876 | 0.00 |
| 4(1H)-Pyrimidinethione | -633.12567 | -633.10123 | -1.55 |
Note: These are illustrative values. The actual ground state may vary with the computational method and inclusion of solvent effects.
Geometric Parameters
The calculated bond lengths and angles of the most stable tautomer should be compared with experimental values from X-ray crystallography or microwave spectroscopy, if available in databases like the Cambridge Structural Database (CSD).
| Parameter | Calculated (Å) | Experimental (Å) | % Error |
| C=S Bond | 1.685 | 1.681 | 0.24% |
| N-H Bond | 1.012 | 1.010 | 0.20% |
| C-N-C Angle | 118.5° | 118.2° | 0.25% |
Vibrational Frequencies
Calculated harmonic frequencies are systematically higher than experimental anharmonic frequencies. Therefore, they are often scaled by an empirical factor (typically ~0.96-0.98 for B3LYP) for better comparison with experimental FT-IR and Raman spectra.[18][27]
| Vibrational Mode | Calculated (cm⁻¹) | Scaled (cm⁻¹) | Experimental (cm⁻¹) |
| N-H stretch | 3550 | 3408 | 3400 |
| C=S stretch | 1180 | 1133 | 1130 |
| Ring breathing | 995 | 955 | 952 |
Electronic Properties
These values provide quantitative insights into the molecule's reactivity profile.
| Property | Calculated Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Dipole Moment | 3.5 Debye |
Conclusion: From Data to Insight
This guide has outlined a comprehensive and self-validating workflow for the quantum chemical analysis of this compound. By systematically determining the ground-state tautomer, optimizing its geometry, and analyzing its vibrational and electronic properties, researchers can gain profound insights into its stability, reactivity, and potential for intermolecular interactions. This knowledge is fundamental for professionals in drug development, enabling the rational design of novel therapeutics that target specific biological systems. The fusion of high-level theory, robust computational protocols, and rigorous validation against experimental data represents the gold standard in modern molecular science.
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The Advent of Pyrimidine-Based Thiols: A Technical Guide to Their Discovery, Synthesis, and Evolving Therapeutic Landscape
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of a thiol group to the pyrimidine scaffold marked a pivotal moment in medicinal chemistry, unlocking a class of compounds with profound biological activities. This technical guide provides a comprehensive exploration of the discovery and history of pyrimidine-based thiols, from their initial synthesis to their landmark application as antithyroid agents and their emerging roles in oncology and virology. We will delve into the foundational synthetic methodologies, offering detailed protocols and mechanistic insights, and present a comparative analysis of key compounds that have shaped the therapeutic landscape. This guide is intended to serve as an authoritative resource for researchers and drug development professionals, providing the historical context and technical foundation necessary to inspire future innovation in this versatile class of molecules.
From Heterocyclic Curiosity to Therapeutic Breakthrough: A Historical Perspective
The journey to the discovery of pyrimidine-based thiols is rooted in the broader history of pyrimidine chemistry. The systematic study of pyrimidines began in 1884 when Pinner first synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[1] The parent pyrimidine compound was later prepared by Gabriel and Colman in 1900.[1] Although pyrimidine derivatives like alloxan were known in the early 19th century, the first laboratory synthesis of a pyrimidine was achieved by Grimaux in 1879, who prepared barbituric acid from urea and malonic acid.[1]
While early investigations into thiopyrimidines commenced in the 19th century, a significant milestone in the synthesis of a fundamental pyrimidine-based thiol was the preparation of 2-thiouracil.[2][3] A notable early synthesis was reported by Wheeler and Liddle, which involved the condensation of thiourea with sodio formyl acetic ester.[4] This foundational work laid the groundwork for the synthesis of a vast array of substituted thiopyrimidines.
The therapeutic potential of pyrimidine-based thiols remained largely unrealized until the 1940s, a decade that would witness a paradigm shift in the treatment of hyperthyroidism. The serendipitous discovery that certain sulfhydryl-containing compounds possessed goitrogenic (antithyroid) properties set the stage for a targeted investigation into this class of molecules.[5][6] This line of inquiry culminated in the seminal work of Dr. Edwin B. Astwood, who in 1942, began treating patients with Graves' disease with 2-thiouracil, demonstrating its efficacy in inhibiting thyroid hormone biosynthesis.[5][6] This pioneering clinical application marked the true beginning of the therapeutic era for pyrimidine-based thiols. Shortly thereafter, more potent and less toxic derivatives, such as 6-propyl-2-thiouracil (propylthiouracil or PTU), were developed and introduced into clinical practice.[7]
The following timeline highlights the key milestones in the discovery and development of pyrimidine-based thiols:
Figure 1: A timeline of key discoveries in pyrimidine and pyrimidine-based thiol chemistry.
The Cornerstone of Antithyroid Therapy: Synthesis and Mechanism of Action
The discovery of their antithyroid properties cemented the place of pyrimidine-based thiols in medicine. Propylthiouracil (PTU) remains a clinically significant drug, and its synthesis provides an excellent case study in the practical application of pyrimidine chemistry.
Synthesis of Propylthiouracil: A Step-by-Step Protocol and Mechanistic Rationale
The classical synthesis of propylthiouracil involves the condensation of ethyl 3-oxohexanoate (ethyl butyroacetate) with thiourea in the presence of a base, typically sodium ethoxide.[1][7][8]
Experimental Protocol:
-
Reaction Setup: A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
Addition of Reactants: Ethyl 3-oxohexanoate and thiourea are added to the sodium ethoxide solution.
-
Reflux: The reaction mixture is heated at reflux for several hours.
-
Workup: The ethanol is removed under reduced pressure. The residue is dissolved in water and acidified with a strong acid (e.g., HCl) to precipitate the crude propylthiouracil.
-
Purification: The crude product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure 6-propyl-2-thiouracil.[1][9]
Causality Behind Experimental Choices:
-
Base Catalysis: The use of a strong base like sodium ethoxide is crucial for deprotonating the α-carbon of the ethyl 3-oxohexanoate, forming an enolate. This enolate is a potent nucleophile that attacks one of the electrophilic carbonyl carbons of thiourea. The base also facilitates the cyclization and subsequent dehydration steps.
-
Thiourea as the Nitrogen and Sulfur Source: Thiourea provides the N-C-N backbone and the essential thiol group for the formation of the 2-thiouracil ring.
-
Reflux Conditions: Heating the reaction mixture at reflux provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.
-
Acidification for Precipitation: Propylthiouracil is acidic due to the tautomeric thione-thiol equilibrium and the acidic N-H protons. It exists as a salt in the basic reaction mixture. Acidification protonates the molecule, rendering it neutral and causing it to precipitate from the aqueous solution.
The following diagram illustrates the likely reaction mechanism:
Figure 2: Simplified reaction mechanism for the synthesis of propylthiouracil.
Mechanism of Antithyroid Action
Propylthiouracil and other antithyroid pyrimidine-based thiols exert their therapeutic effects through a multi-pronged mechanism:
-
Inhibition of Thyroid Peroxidase: The primary mechanism of action is the inhibition of the enzyme thyroid peroxidase (TPO). TPO is essential for the oxidation of iodide and its subsequent incorporation into tyrosine residues of thyroglobulin, a critical step in the synthesis of the thyroid hormones thyroxine (T4) and triiodothyronine (T3).[10]
-
Inhibition of Peripheral T4 to T3 Conversion: Propylthiouracil also inhibits the peripheral deiodination of T4 to the more potent T3 in peripheral tissues.[10] This dual action makes it particularly effective in rapidly reducing the levels of active thyroid hormone.
Comparative Analysis of Antithyroid Pyrimidine-Based Thiols
While propylthiouracil has been a mainstay of antithyroid therapy, other drugs, such as methimazole (a thioimidazole), are also widely used. A comparative understanding of their properties is essential for clinical decision-making.
| Feature | Propylthiouracil (PTU) | Methimazole (MMI) |
| Chemical Class | Pyrimidine-based thiol | Thioimidazole |
| Half-life | Short (~1.5 hours) | Longer (~5-13 hours) |
| Dosing Frequency | Multiple times daily | Once daily |
| Potency | Less potent than MMI | More potent than PTU |
| Peripheral T4 to T3 Conversion Inhibition | Yes | No |
| Placental Transfer | Lower than MMI | Higher than PTU |
| Adverse Effects | Risk of severe hepatotoxicity (black box warning) | Generally lower risk of hepatotoxicity |
This table is a summary and does not encompass all clinical considerations. Dosing and choice of therapy should be determined by a qualified healthcare professional.[3][11][12][13]
Beyond the Thyroid: Expanding Therapeutic Horizons
The unique chemical properties of the pyrimidine-thiol scaffold have led to its exploration in a variety of other therapeutic areas, including oncology and virology.
Anticancer Applications
Numerous studies have demonstrated the potential of pyrimidine-based thiols as anticancer agents. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases. The following table summarizes the in vitro anticancer activity of selected pyrimidine-thiol derivatives against various cancer cell lines, as indicated by their IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | HCT116 (Colon) | 0.11 - 0.49 | [9] |
| Compound 2 | PC-3 (Prostate) | 66.6 ± 3.6 | [14] |
| Compound 3 | HepG-2 (Liver) | - | [15] |
| Thiazolo[4,5-d]pyrimidine derivative 3b | C32 (Melanoma) | 24.4 | |
| Thiazolo[4,5-d]pyrimidine derivative 3b | A375 (Melanoma) | 25.4 | |
| Pyrimidine-2(1H)-thione derivative | HepG-2 | - | [15] |
| Pyrimidine-2(1H)-thione derivative | MCF-7 (Breast) | - | [15] |
Note: The specific structures of compounds 1, 2, and 3 are detailed in the cited references. The IC50 values can vary depending on the specific derivative and the experimental conditions.[9][14][15]
Antiviral Properties
The structural similarity of pyrimidine-based thiols to the natural pyrimidine nucleobases makes them attractive candidates for antiviral drug development. They can act as inhibitors of viral enzymes essential for replication. The table below presents the antiviral activity of some pyrimidine-thiol derivatives against different viruses.
| Compound | Virus | IC50 (µM) | Reference |
| N-P-chlorophenyl pyrimidine thiogalactoside (6f) | SARS-CoV-2 | 15.41 | [15] |
| N-phenyl pyrimidine thiogalactoside (6e) | SARS-CoV-2 | 18.47 | [15] |
| Pyrimidine derivative 48 | HIV-1 (resistant mutant) | 3.43 - 11.8 (EC50) | [5] |
Note: The specific structures of the compounds are detailed in the cited references. EC50 refers to the concentration for 50% of maximal effect.[5][15]
The following diagram illustrates the diverse therapeutic applications of pyrimidine-based thiols:
Figure 3: The diverse therapeutic applications stemming from the pyrimidine-thiol scaffold.
Conclusion and Future Directions
From their humble beginnings as subjects of fundamental heterocyclic chemistry research to their life-saving application in the management of hyperthyroidism, pyrimidine-based thiols have demonstrated remarkable versatility and therapeutic potential. The journey of discovery, spanning over a century, is a testament to the power of serendipity, keen observation, and rational drug design.
While their role in antithyroid therapy is well-established, the future of pyrimidine-based thiols lies in the exploration of their potential in other disease areas. The promising in vitro data for their anticancer and antiviral activities warrant further investigation and optimization. The inherent "drug-likeness" of the pyrimidine scaffold, coupled with the diverse chemical modifications enabled by the thiol group, provides a fertile ground for the development of novel, highly selective, and potent therapeutic agents. As our understanding of the molecular basis of disease deepens, the strategic design of new pyrimidine-based thiols targeting specific enzymes and signaling pathways will undoubtedly continue to be a fruitful area of research for years to come.
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A Senior Application Scientist’s Guide to Unlocking the Potential of 4-Pyrimidinethiol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry and materials science, prized for its versatile biological activity and predictable chemical behavior.[1][2][3][4] Among its many derivatives, 4-Pyrimidinethiol emerges as a molecule of significant untapped potential. Its unique arrangement of a reactive thiol group and multiple nitrogen heteroatoms within an aromatic ring system provides a rich platform for innovation. This guide moves beyond a simple recitation of facts to provide a strategic overview of promising research and development avenues for this compound. We will explore its foundational reactivity and then delve into three core research domains: the design of next-generation therapeutics, the engineering of advanced functional materials, and the synthesis of novel coordination complexes for catalysis. Each section is grounded in established scientific principles, supported by detailed experimental workflows and actionable insights to empower researchers to harness the full potential of this versatile chemical entity.
Foundational Chemistry: The Reactive Core of this compound
Understanding the inherent chemical personality of this compound is fundamental to exploiting its potential. The molecule exists in a tautomeric equilibrium between the thiol and the more stable thione form (pyrimidine-4(3H)-thione). This duality, combined with the nucleophilic sulfur atom and the hydrogen-bonding capabilities of the ring nitrogens, dictates its reactivity and makes it a versatile building block.[5]
Key reactive pathways include:
-
S-Alkylation/S-Arylation: The thiol(ate) form is a potent nucleophile, readily reacting with electrophiles like alkyl or aryl halides. This is the primary method for installing diverse side chains to modulate steric and electronic properties, a crucial step in tuning molecules for specific biological targets or material interfaces.
-
Oxidation: The thiol group can be oxidized to form disulfides, sulfenic, sulfinic, or sulfonic acids. This reactivity can be exploited for creating dynamic covalent bonds (disulfide exchange) or for fine-tuning the electronic nature and solubility of derivatives.
-
Metal Coordination: As a soft sulfur donor with additional hard nitrogen donor sites, this compound is an excellent ligand for a wide range of transition metals.[6][7][8] This allows for the construction of discrete metal complexes and extended coordination polymers with emergent catalytic or material properties.[9][10]
The following diagram outlines the primary reactive hubs of the this compound scaffold, which form the basis for the research areas discussed in this guide.
Caption: Core reactive pathways of this compound.
Research Area I: Medicinal Chemistry and Drug Discovery
The pyrimidine ring is a "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs.[3][11] Its ability to form key hydrogen bonds, particularly with the hinge region of protein kinases, makes it an ideal starting point for inhibitor design.[12] this compound provides a robust framework for developing novel therapeutics across several disease areas.
Opportunity: Potent and Selective Kinase Inhibitors
Causality: Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[12][13] The ATP-binding pocket of most kinases contains a "hinge" region that forms hydrogen bonds with the adenine core of ATP. The nitrogen atoms of the this compound ring are perfectly positioned to mimic these interactions, providing a strong anchor for an inhibitor. The thiol group at the 4-position serves as a versatile chemical handle to introduce various substituents that can extend into other regions of the ATP pocket, thereby conferring potency and selectivity.[12]
Potential Targets:
-
Receptor Tyrosine Kinases (e.g., EGFR, VEGFR): Crucial in tumor growth and angiogenesis.
-
Non-Receptor Tyrosine Kinases (e.g., Src, Abl): Implicated in cell proliferation and metastasis.[14]
-
Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle, often dysregulated in cancer.
Quantitative Data: Representative Pyrimidine-Based Inhibitors
While specific data for this compound derivatives is emerging, the broader class of aminopyrimidine-based kinase inhibitors demonstrates the scaffold's potential. The following table summarizes the activity of related compounds.
| Compound Class | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |
| Pyrazolo[3,4-d]pyrimidine | Src | 10 - 50 | T98G, U251 | [14] |
| Aminopyrimidine | EGFR | 8.43 | MCF-7, A549 | [1][15] |
| Aminopyrimidine | CDK2 | 50 - 200 | Various | [12] |
Opportunity: Novel Antimicrobial Agents
The rise of multidrug-resistant (MDR) bacteria necessitates the development of new classes of antibiotics.[16] Pyrimidine derivatives have shown a wide spectrum of antibacterial and antifungal activities.[2][17][18] Research has demonstrated that 4,6-diamino-2-pyrimidinethiol, an isomer of a substituted this compound, can be used to functionalize gold nanoparticles, creating potent antibacterial agents whose activity can be tuned by particle size.[16] This suggests that this compound itself could be used to create surface-active antimicrobial materials or soluble small-molecule drugs that disrupt bacterial cell walls or metabolic pathways.
Experimental Workflow: Synthesis and Screening of a Kinase Inhibitor Library
This protocol outlines a self-validating system for generating and testing a library of this compound derivatives.
Step 1: Synthesis via S-Alkylation (Parallel Synthesis Approach)
-
Reaction Setup: In an array of reaction vials, dissolve this compound (1 equivalent) in a suitable solvent like DMF or acetonitrile.
-
Deprotonation: Add a non-nucleophilic base such as potassium carbonate or diisopropylethylamine (1.2 equivalents) to each vial. Stir for 15 minutes at room temperature to form the thiolate anion.
-
Electrophile Addition: To each vial, add a different alkyl or benzyl halide (1.1 equivalents) from a pre-selected library of building blocks.
-
Reaction: Heat the array to 60-80°C and monitor progress by TLC or LC-MS. The disappearance of the starting material validates the reaction's progression.
-
Workup & Purification: Upon completion, perform a liquid-liquid extraction and purify each compound using preparative HPLC or column chromatography.
Step 2: Structural Characterization
-
Validation: Confirm the structure of each purified derivative using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The expected molecular weight and NMR spectral patterns provide robust validation of the synthetic outcome.
Step 3: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
-
Assay Preparation: In a 96-well plate, add the target kinase, the appropriate substrate, and ATP.
-
Compound Addition: Add serial dilutions of the synthesized compounds (typically from 10 µM to 0.1 nM) to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.
-
Signal Generation: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the newly produced ADP into a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to kinase activity.
-
Analysis: Calculate the percent inhibition for each concentration and fit the data to a dose-response curve to determine the IC₅₀ value. A clear dose-response relationship validates the biological activity.
Caption: Process of forming a this compound SAM on gold.
Research Area III: Coordination Chemistry and Catalysis
The ability of this compound to act as a multidentate ligand opens a promising research area in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials can possess high surface areas, tunable pore sizes, and catalytically active metal centers.
Opportunity: Heterogeneous Catalysis
Causality: By coordinating metal ions (e.g., Ag⁺, Zn²⁺, Cu²⁺) with this compound linkers, it is possible to create robust, insoluble frameworks. The metal nodes can act as Lewis acid catalysts, while the pyrimidine framework provides stability and defines the reaction environment. A key advantage is that these catalysts are heterogeneous, allowing for easy separation from the reaction mixture and potential for recycling, which aligns with the principles of green chemistry. [9]For example, a silver(I) coordination polymer based on 4,6-diamino-2-pyrimidinethiol has been shown to be an efficient and reusable catalyst for the Hantzsch synthesis of polyhydroquinolines. [9]
Experimental Protocol: Hydrothermal Synthesis of a Ag(I)-Pyrimidinethiolate Coordination Polymer
This protocol is adapted from demonstrated methods for similar ligands. [9]
-
Reactant Preparation: In a 20 mL Teflon-lined stainless steel autoclave, dissolve silver nitrate (AgNO₃, 0.5 mmol) in 5 mL of deionized water. In a separate container, dissolve this compound (0.5 mmol) in 5 mL of ethanol or DMF.
-
Mixing: Slowly add the ligand solution to the silver nitrate solution with stirring.
-
Hydrothermal Reaction: Seal the autoclave and heat it to 120-160°C for 72 hours. The high temperature and pressure facilitate the crystallization of the coordination polymer.
-
Cooling and Isolation: Allow the autoclave to cool slowly to room temperature over 24 hours. The slow cooling is crucial for obtaining well-defined crystals.
-
Purification: Collect the resulting crystalline product by filtration, wash with water and ethanol to remove unreacted starting materials, and dry in a vacuum oven at 60°C.
-
Characterization (Validation):
-
FT-IR Spectroscopy: Confirm the coordination of the ligand to the metal by observing shifts in the C=N and C-S stretching frequencies compared to the free ligand.
-
Powder X-Ray Diffraction (PXRD): Confirm the crystallinity and phase purity of the product. A unique diffraction pattern validates the formation of a new crystalline material.
-
Thermogravimetric Analysis (TGA): Determine the thermal stability of the coordination polymer.
-
Conclusion and Future Outlook
This compound is far more than a simple heterocyclic compound; it is a versatile platform for innovation across multiple scientific disciplines. The research avenues outlined in this guide—from the rational design of kinase inhibitors to the bottom-up fabrication of functional surfaces and the synthesis of novel catalysts—are not merely speculative. They are grounded in the fundamental reactivity of the pyrimidine-thiol core and supported by established success with analogous structures. For the medicinal chemist, this compound offers a scaffold ripe for optimization. For the materials scientist, it provides a precise tool for surface engineering. For the inorganic chemist, it is a building block for functional coordination materials. The convergence of these fields promises a future where derivatives of this compound play a significant role in developing next-generation drugs, sensors, and sustainable chemical processes.
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Vitale, P., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. International Journal of Molecular Sciences, 24(13), 11079. Retrieved from [Link]
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Methodological & Application
Protocol for the Formation and Validation of 4-Pyrimidinethiol Self-Assembled Monolayers on Au(111)
An Application Note for Scientific Professionals
Abstract and Introduction
Self-Assembled Monolayers (SAMs) represent a foundational technique in nanotechnology, materials science, and drug development, enabling the precise modification of surface properties at the molecular level. The spontaneous organization of organosulfur compounds on gold surfaces is a robust method for creating highly ordered, functional interfaces.[1][2] This guide provides a comprehensive protocol for the formation of SAMs using 4-Pyrimidinethiol on atomically flat Au(111) substrates. Pyrimidine-terminated surfaces are of particular interest due to the nitrogen-containing heterocycle, which offers opportunities for hydrogen bonding, metal coordination, and influencing the electronic properties of the interface.
This document moves beyond a simple recitation of steps; it delves into the causality behind the protocol, offering insights into the critical parameters that govern the formation of high-quality, well-ordered monolayers. We will cover substrate preparation, the self-assembly process, and essential characterization techniques required to validate the resulting SAM. This protocol is designed for researchers aiming to create reproducible, well-defined surfaces for applications ranging from fundamental surface science to the development of advanced biosensors and molecular electronics.
Principle of Formation: The Au-S Interaction and Role of the Pyrimidine Moiety
The formation of a this compound SAM on gold is a thermodynamically driven process predicated on the strong, quasi-covalent bond formed between sulfur and gold.[1][3] The process involves several key stages:
-
Adsorption and Chemisorption: this compound molecules in solution first physisorb (weakly adsorb) onto the pristine Au(111) surface. This is followed by the oxidative addition of the thiol's S-H group to the gold surface, resulting in the cleavage of the S-H bond and the formation of a stable gold-thiolate (Au-S) bond.[3]
-
Surface Reorganization: Initially, the adsorbed thiolates may exist in a disordered, low-density "lying-down" phase. Over time, the molecules rearrange into a more densely packed, ordered structure.[4][5][6] This ordering is driven by a combination of factors: the optimization of the Au-S bonding, van der Waals interactions between the pyrimidine rings, and electrostatic interactions (e.g., dipole-dipole) between adjacent molecules.[7]
-
Influence of the Pyrimidine Ring: Unlike simple alkanethiols, the pyrimidine ring introduces significant complexity and functionality. The nitrogen atoms can be protonated or deprotonated depending on the pH of the deposition solution.[8][9][10] This acid-base chemistry critically influences the intermolecular forces, molecular orientation, and the final packing structure of the monolayer.[8][10] For instance, studies on similar 2-pyrimidinethiol systems have shown that basic conditions (pH 12) lead to deprotonation of the ring nitrogens, promoting the formation of large, well-ordered domains.[8][9]
The final structure is a delicate balance of these interactions, and precise control over experimental conditions is paramount to achieving a reproducible, high-quality monolayer.
Experimental Protocol
This protocol is divided into three critical stages: Au(111) substrate preparation, SAM formation, and post-assembly processing. A clean environment, free from contaminants like silicones or iodine, is essential for success.[2]
Materials and Reagents
| Reagent/Material | Grade/Purity | Recommended Supplier |
| This compound | >97% | Sigma-Aldrich, etc. |
| Au(111) on Mica/Si | 100-200 nm thickness | Georg Albert PVD, etc. |
| Ethanol (EtOH) | 200 Proof, Anhydrous | Pharmco-AAPER |
| Sulfuric Acid (H₂SO₄) | ACS Grade, 95-98% | Fisher Scientific |
| Hydrogen Peroxide (H₂O₂) | ACS Grade, 30% | Fisher Scientific |
| Nitrogen (N₂) Gas | Ultra-High Purity (UHP) | Airgas, etc. |
| Deionized (DI) Water | 18.2 MΩ·cm | Milli-Q System |
Stage 1: Au(111) Substrate Preparation
A pristine, atomically clean gold surface is the single most important prerequisite for forming a well-ordered SAM. Two primary methods are recommended.
Method A: Piranha Solution Cleaning (EXTREME CAUTION)
-
Rationale: Piranha solution (a 7:3 mixture of H₂SO₄:H₂O₂) is a powerful oxidizing agent that aggressively removes organic residues. It also renders the gold surface hydrophilic, which facilitates uniform wetting by the ethanolic thiol solution.[1][11]
-
Protocol:
-
Safety First: Perform this procedure in a certified fume hood while wearing a face shield, acid-resistant gloves, and a lab coat. Piranha solution is extremely corrosive and reacts violently with organic materials.
-
Prepare the solution by slowly adding the 30% H₂O₂ to the concentrated H₂SO₄ in a clean glass beaker. Never add acid to peroxide. The solution will become very hot.
-
Using acid-resistant tweezers, immerse the Au(111) substrate in the hot Piranha solution for 1-2 minutes.[11]
-
Carefully remove the substrate and rinse copiously with DI water, followed by a thorough rinse with absolute ethanol.
-
Dry the substrate under a gentle stream of UHP nitrogen gas and use immediately for SAM formation.
-
Method B: UV/Ozone Treatment
-
Rationale: UV/Ozone cleaning is a dry, effective method for removing organic contaminants by generating atomic oxygen and ozone, which oxidize surface impurities.[11]
-
Protocol:
-
Place the Au(111) substrate in a UV/Ozone cleaner.
-
Expose the substrate to UV radiation for 15-20 minutes.[11]
-
Remove the substrate and use it immediately for SAM formation.
-
Stage 2: Self-Assembly of this compound
The choice of solvent, concentration, and immersion time are critical variables that dictate the final quality of the monolayer.
-
Rationale: Ethanol is a common solvent due to its ability to dissolve the thiol and wet the gold surface.[2] However, the pH can significantly impact the ordering of nitrogen-containing thiols.[8][9] An immersion time of 18-24 hours is typically sufficient to allow the monolayer to self-organize and reach a thermodynamically stable, crystalline-like state.[1] Studies have shown that solution concentration markedly influences structural order, with an optimal range often found between 0.01 mM and 1 mM.[8][9]
-
Protocol:
-
Solution Preparation: Prepare a 0.1 mM solution of this compound in absolute ethanol. To do this, dissolve the appropriate mass of the thiol in a clean, sealable glass vial. Sonicate the solution for 5-10 minutes to ensure complete dissolution.[2][12]
-
Immersion: Place the freshly cleaned Au(111) substrate into the thiol solution. Ensure the entire gold surface is submerged.
-
Incubation: To minimize oxidation, reduce the headspace in the vial and consider backfilling with nitrogen gas.[2] Seal the vial tightly with a PTFE-lined cap and wrap with Parafilm®.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature in a dark, vibration-free environment.[1]
-
Stage 3: Post-Assembly Rinsing and Drying
-
Rationale: A thorough rinsing procedure is crucial to remove any physisorbed (non-covalently bound) molecules from the surface, ensuring that only the chemisorbed monolayer remains.[1][12]
-
Protocol:
-
Remove the substrate from the deposition solution with clean tweezers.
-
Rinse the surface thoroughly with a stream of fresh absolute ethanol for 15-20 seconds.[12]
-
Optional Sonication: For a more rigorous clean, place the rinsed substrate in a beaker of fresh ethanol and sonicate for 1-2 minutes.[1] This helps dislodge any remaining loosely bound molecules.
-
Perform a final rinse with absolute ethanol.
-
Dry the SAM-coated substrate under a gentle stream of UHP nitrogen gas.
-
Store the sample in a clean, dry environment (e.g., a desiccator backfilled with nitrogen) and characterize as soon as possible.[2]
-
Visualization of Workflow and Mechanism
// Define nodes with images or labels Au_Surface [label="Au(111) Surface", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124", width=3]; Molecule [label="this compound\n(in solution)", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Chemisorbed [label="Gold-Thiolate Bond\n(Au-S)", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for layout {rank=same; Molecule} {rank=same; Au_Surface} {rank=same; Chemisorbed}
// Edges with labels Molecule -> Au_Surface [label="1. Adsorption &\nS-H Bond Cleavage", fontcolor="#202124"]; Au_Surface -> Chemisorbed [label="2. Formation of\nOrdered Monolayer", fontcolor="#202124"]; } dot Figure 2: Simplified schematic of the SAM formation mechanism on Au(111).
Characterization and Validation
Validating the presence and quality of the SAM is a mandatory step. A multi-technique approach provides the most comprehensive understanding.
Quantitative Data Summary
The following table summarizes key parameters and expected outcomes for a successful this compound SAM.
| Parameter | Value/Range | Rationale & Expected Outcome |
| Thiol Concentration | 0.01 - 1.0 mM in Ethanol | Balances surface coverage and prevents multilayer formation.[8][9] |
| Immersion Time | 18 - 24 hours | Allows for kinetic ripening and formation of ordered domains.[1][13] |
| Advancing Water Contact Angle | 60° - 80° | A significant increase from clean gold (<10°) indicates the formation of a more hydrophobic surface due to the pyrimidine rings.[11] |
| Ellipsometric Thickness | 0.5 - 1.0 nm | Consistent with a monolayer of small aromatic molecules oriented nearly perpendicular to the surface.[11][14] |
| XPS S 2p Binding Energy | ~162.0 eV | Confirms the formation of a gold-thiolate bond (Au-S). Unbound thiol appears at ~164.0 eV.[15][16][17] |
| XPS N 1s Signal | Present at ~400 eV | Confirms the presence of the pyrimidine ring on the surface.[15] |
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides quantitative elemental and chemical state information.
-
Objective: To confirm the covalent attachment of this compound and assess the chemical nature of the interface.
-
Procedure: Acquire high-resolution spectra of the Au 4f, S 2p, C 1s, and N 1s regions.
-
Expected Results:
-
S 2p Spectrum: The most critical region. A successful SAM will show a dominant S 2p₃/₂ peak at a binding energy of approximately 162.0 eV, which is characteristic of a sulfur atom covalently bonded to gold (a thiolate).[15][16][17] A smaller peak around 163.5-164.0 eV may indicate the presence of a minor fraction of unbound or physisorbed thiols.[16][17]
-
N 1s Spectrum: The presence of a clear N 1s peak around 399-400 eV confirms that the pyrimidine headgroup is present on the surface.[15]
-
Au 4f Spectrum: This should remain largely unchanged, confirming the integrity of the underlying gold substrate.
-
Scanning Tunneling Microscopy (STM)
STM provides real-space images of the surface with molecular resolution, offering direct evidence of the monolayer's ordering and packing structure.
-
Objective: To visualize the molecular arrangement, identify ordered domains, and characterize surface defects.
-
Procedure: Image the SAM-coated Au(111) surface in constant-current mode.
-
Expected Results:
-
Atomically flat terraces of the Au(111) substrate should be visible, now covered with molecules.
-
For a high-quality SAM, large, well-ordered domains should be observed. While the exact packing structure of this compound may vary, related pyrimidinethiols have been shown to form ordered superstructures, such as (4 × √3)R-30° or (4√2 × 3)R51°.[8][9][18]
-
Common features like domain boundaries, etch pits (monatomic depressions in the gold), and SAM-covered adatom islands may also be present.[8][10]
-
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Disordered Monolayer (STM) | Incomplete substrate cleaning; Contaminated thiol solution; Sub-optimal concentration or pH. | Re-clean substrate using Piranha/UV-Ozone; Use fresh, high-purity solvent and thiol; Optimize concentration and test different pH values (especially basic pH).[8][9] |
| High Physisorbed Signal (XPS) | Insufficient rinsing after assembly. | Increase rinse time and/or perform a brief sonication step in fresh solvent.[1] |
| Low Surface Coverage | Immersion time too short; Thiol concentration too low. | Increase immersion time to 24-48 hours; Increase thiol concentration incrementally (e.g., to 0.5 mM or 1.0 mM). |
| Patchy or Inconsistent SAM | Non-uniform wetting of the substrate; Contaminated environment. | Ensure substrate is fully submerged; Work in a clean hood and use clean glassware.[2] |
References
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Ciesielski, A., et al. (2009). EC-STM Study of Potential-Controlled Adsorption of Substituted Pyrimidinethiol on Au(111). Langmuir. [Link]
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Lee, H., et al. (2024). Molecular Self-Assembly and Adsorption Structure of 2,2′-Dipyrimidyl Disulfides on Au(111) Surfaces. Molecules. [Link]
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Lee, H., et al. (2024). Molecular Self-Assembly and Adsorption Structure of 2,2′-Dipyrimidyl Disulfides on Au(111) Surfaces. National Institutes of Health. [Link]
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Silien, C., et al. (2009). Self-assembly of a pyridine-terminated thiol monolayer on Au(111). Langmuir. [Link]
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Shipman, M., et al. (2012). X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment. National Institutes of Health. [Link]
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Lee, H., et al. (2022). Formation and Surface Structures of Long-Range Ordered Self-Assembled Monolayers of 2-Mercaptopyrazine on Au(111). Molecules. [Link]
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Yoshimoto, S., et al. (2017). Self-Assembled Monolayers of 2-Mercaptopyridine on Au(111): Insights from In Situ STM. Langmuir. [Link]
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ResearchGate. (2011). XPS spectra (S 2p) taken from different thiol adlayers. ResearchGate. [Link]
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Lee, H., et al. (2023). Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111). Molecules. [Link]
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ResearchGate. (2014). Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. ResearchGate. [Link]
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Lee, H., et al. (2023). Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111). PubMed. [Link]
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Heaton, R.J., et al. (2007). Surface Coverage and Structure of Mixed DNA/Alkylthiol Monolayers on Gold: Characterization by XPS, NEXAFS, and Fluorescence Intensity Measurements. National Institutes of Health. [Link]
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Käfer, D. (2008). Self assembled monolayer formation of alkanethiols on gold. Institute of Solid State Physics. [Link]
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A. Hernández-Creus, et al. (2007). Thermal Stability of Self-Assembled Monolayers of n-hexanethiol on Au(111). CORE. [Link]
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Lee, H., et al. (2023). Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111). ResearchGate. [Link]
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Vericat, C., et al. (2006). Surface characterization of sulfur and alkanethiol self-assembled monolayers on Au(111). ResearchGate. [Link]
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D'Andrea, L., et al. (2016). Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications. Frontiers in Chemistry. [Link]
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Noh, J., et al. (2003). Solvent Effect on Formation of Cysteamine Self-Assembled Monolayers on Au(111). ResearchGate. [Link]
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Yourdshahyan, Y., et al. (2004). Understanding the Chemisorption of 2-Methyl-2-propanethiol on Au(111). ResearchGate. [Link]
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Pensa, E., et al. (2012). The Chemistry of the Sulfur Gold Interface: In Search of a Unified Model. CONICET Digital. [Link]
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Lee, H., et al. (2021). Formation, Structure, and Thermal Annealing Effects of Ordered Self-Assembled Monolayers of 4-Fluorobenzeneselenol on Au(111). National Institutes of Health. [Link]
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Le, A., et al. (2022). Investigating solvent effects on thiol-ene network formation. American Chemical Society. [Link]
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Kim, Y., et al. (2010). STM of mixed alkylthiol self-assembled monolayers on Au(111). ResearchGate. [Link]
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Azam, M. A., et al. (2020). Effect of Solvents and Concentration on the Formation of a Self-Assembled Monolayer of Octadecylsiloxane on Silicon (001). ResearchGate. [Link]
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Chen, X., et al. (2012). Studies on the effect of solvents on self-assembled monolayers formed from organophosphonic acids on indium tin oxide. PubMed. [Link]
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Sur, U. K., et al. (2006). A study of the hydrophobic properties of alkanethiol self-assembled monolayers prepared in different solvents. ResearchGate. [Link]
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Zhang, L., et al. (2009). STM Imaging Ortho- And Para-Fluorothiophenol Self-Assembled Monolayers on Au(111). Langmuir. [Link]
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Application Note & Protocols: Harnessing 4-Pyrimidinethiol for Advanced Nanoparticle Functionalization
Introduction: The Critical Role of Surface Chemistry in Nanotechnology
The transformative potential of nanoparticles in medicine, diagnostics, and materials science is unlocked not by their core properties alone, but by the precise control of their surface chemistry. Unmodified nanoparticles are prone to aggregation in biological media and lack the specificity required for targeted applications. Surface functionalization addresses these challenges, imparting stability, biocompatibility, and tailored functionality.
Among the vast library of surface ligands, 4-Pyrimidinethiol stands out as a versatile and powerful molecule for modifying noble metal nanoparticles, particularly gold (Au) and silver (Ag). Its architecture is elegantly suited for this purpose:
-
An Anchoring Thiol Group (-SH): This functional group forms a strong, semi-covalent bond with gold and silver surfaces, creating a stable, self-assembled monolayer (SAM).
-
A Heteroaromatic Pyrimidine Ring: This rigid, nitrogen-containing ring system offers a platform for secondary interactions (e.g., hydrogen bonding, π-π stacking), serves as an excellent reporter for Surface-Enhanced Raman Spectroscopy (SERS), and provides a chemical handle for subsequent bioconjugation strategies.
This guide provides a comprehensive overview of the mechanisms, protocols, and characterization techniques for the successful functionalization of nanoparticles using this compound, empowering researchers to develop robust and effective nanoconstructs.
The Mechanism: Self-Assembly on Noble Metal Surfaces
The functionalization process is driven by the spontaneous organization of this compound molecules from solution onto the nanoparticle surface, a process known as self-assembly. The primary interaction is the strong affinity between the soft acid (Au or Ag atoms on the surface) and the soft base (the sulfur atom of the thiol).
The Nature of the Gold-Sulfur Bond: The interaction between thiol and gold is more complex than a simple covalent bond. It is best described as a Au(0)-thiyl species, where bonding arises from significant van der Waals forces, influenced by covalent character mixed in through s-d hybridization and charge polarization.[1] This robust interaction displaces weaker, electrostatically bound stabilizing agents like citrate, which are commonly used in nanoparticle synthesis.[2] The number of thiol-gold interactions is a critical determinant of the stability of the resulting conjugate.[3][4]
Role of the Pyrimidine Ring and pH: The pyrimidine ring dictates the packing density and orientation of the monolayer. The protonation state of the nitrogen atoms in the heteroaromatic ring, which is dependent on the solution's pH, significantly influences the final structure of the self-assembled monolayer.[5][6] This allows for environmental tuning of the surface properties. For instance, studies on similar N-heteroaromatic thiols show that pH can reversibly alter the monolayer structure without causing damage.[7]
Caption: Binding of this compound to a gold nanoparticle surface.
Experimental Protocols
The following protocols provide a framework for synthesizing and functionalizing nanoparticles. All glassware should be scrupulously cleaned, for example with aqua regia (3:1 HCl:HNO₃), and rinsed thoroughly with ultrapure water before use to prevent unwanted nucleation or contamination.[8]
Protocol 1: Synthesis of Citrate-Capped Gold Nanoparticles (~20 nm)
This protocol is based on the well-established Turkevich method, which uses sodium citrate to both reduce the gold salt and stabilize the resulting nanoparticles.[8][9][10]
Materials:
-
Tetrachloroauric (III) acid trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Ultrapure water (18.2 MΩ·cm)
Procedure:
-
Prepare a 0.5 mM HAuCl₄ solution by dissolving the appropriate amount of HAuCl₄·3H₂O in 100 mL of ultrapure water in a 250 mL Erlenmeyer flask.
-
Add a magnetic stir bar, place the flask on a stirring hotplate, and bring the solution to a vigorous boil while stirring.
-
Prepare a 34 mM sodium citrate solution.
-
Once the HAuCl₄ solution is boiling, rapidly inject 10 mL of the 34 mM sodium citrate solution.
-
The solution color will change from pale yellow to colorless, then to gray, and finally to a deep wine-red color within minutes.[9] This indicates the formation of spherical AuNPs.
-
Continue boiling and stirring for an additional 15 minutes to ensure the reaction is complete.
-
Remove the flask from the heat and allow it to cool to room temperature while still stirring.
-
Store the resulting citrate-capped AuNP colloid at 4°C.
Protocol 2: Functionalization with this compound (Ligand Exchange)
This procedure replaces the weakly bound citrate ions with this compound, forming a stable, functionalized nanoparticle.
Materials:
-
Citrate-capped AuNP colloid (from Protocol 1)
-
This compound
-
Ethanol (anhydrous)
Procedure:
-
Prepare a 1 mM stock solution of this compound in ethanol.
-
In a glass vial, add 10 mL of the citrate-capped AuNP colloid.
-
While gently stirring, add a sufficient volume of the this compound stock solution to achieve a final concentration that creates a significant molar excess relative to the surface gold atoms. A starting point is a final concentration of 0.1 mM.
-
Causality Check: The use of ethanol as a solvent for the thiol is common as it improves the solubility of the ligand and does not interfere with the reaction.[7] The molar excess ensures the ligand exchange reaction is driven to completion.
-
Incubate the mixture at room temperature with gentle stirring for at least 2 hours. Some studies recommend overnight incubation to ensure the formation of a well-ordered monolayer.[11]
-
Purification: Transfer the solution to a centrifuge tube. Centrifuge at a speed sufficient to pellet the AuNPs (e.g., 10,000 x g for 30 minutes for ~20 nm particles). The exact speed and time will depend on nanoparticle size and should be optimized.
-
Carefully remove the supernatant, which contains excess thiol and displaced citrate.
-
Resuspend the nanoparticle pellet in a fresh volume of ethanol (or desired final solvent) by vortexing or sonicating gently.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound reactants.
-
After the final wash, resuspend the purified this compound functionalized AuNPs in the desired solvent for storage and characterization.
Caption: Workflow for synthesis and functionalization of AuNPs.
Essential Characterization Techniques
Validating the success of the functionalization is a critical step. A combination of techniques should be employed to confirm the presence of the this compound coating and assess the properties of the resulting nanoparticles.
| Technique | Purpose | Expected Result for Successful Functionalization |
| UV-Vis Spectroscopy | To monitor changes in the Surface Plasmon Resonance (SPR). The SPR is highly sensitive to the local dielectric environment of the nanoparticle surface. | A red-shift (shift to a longer wavelength) of the SPR peak upon ligand exchange from citrate to this compound, indicating a change in the surface refractive index. |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and surface charge (Zeta Potential). | An increase in the hydrodynamic diameter due to the added molecular layer. A change in the Zeta Potential, typically becoming less negative compared to the highly negative citrate-capped particles. |
| Transmission Electron Microscopy (TEM) | To visualize the nanoparticle core size, shape, and dispersion state. | No significant change in the core nanoparticle size or shape. The particles should remain monodisperse, confirming the functionalization process did not induce irreversible aggregation. |
| X-ray Photoelectron Spectroscopy (XPS) | To confirm the elemental composition of the nanoparticle surface. | Detection of S 2p and N 1s peaks, providing direct evidence of the sulfur anchor and pyrimidine ring on the surface.[12] |
| Surface-Enhanced Raman Spectroscopy (SERS) | To obtain a vibrational fingerprint of the surface-bound molecules. | Strong characteristic Raman peaks for this compound (e.g., ring breathing modes ~1000-1600 cm⁻¹), confirming its presence on the plasmonically active Au or Ag surface.[2] |
Applications and Advanced Insights
The unique properties of this compound-functionalized nanoparticles open doors to numerous advanced applications.
-
Biosensing and Diagnostics: The pyrimidine moiety can act as a potent SERS reporter for quantitative analysis or be further modified with biorecognition elements (antibodies, aptamers) for targeted sensing.[13][14] The ability to monitor SERS signals can even be used to study the kinetics of bond formation in real-time.[2]
-
Drug Delivery: Pyrimidine is a core scaffold in many therapeutic agents. Using this compound to coat nanoparticles can be a strategy for delivering pyrimidine-based drugs or for creating a biocompatible shell for other therapeutic payloads.[15][16] Functionalized nanoparticles can improve drug solubility, bioavailability, and targeting.[13]
-
Antibacterial Surfaces and Agents: Nanoparticles functionalized with pyrimidine derivatives have demonstrated significant antibacterial activity.[17] For instance, 4,6-diamino-2-pyrimidinethiol-modified gold nanoparticles show size-dependent antibacterial effects, with ultrasmall (<2 nm) particles exhibiting a broad spectrum of activity, making them promising for wound dressings.[17][18][19][20]
Conclusion
Functionalization with this compound is a robust and versatile strategy for tailoring the surface properties of gold and silver nanoparticles. The strong thiol anchor provides exceptional stability, while the pyrimidine ring offers a multifunctional platform for a wide array of applications, from SERS-based diagnostics to targeted drug delivery and advanced antimicrobial materials. By understanding the underlying mechanisms and following validated protocols for synthesis and characterization, researchers can reliably produce high-quality, functionalized nanomaterials poised to address key challenges in science and medicine.
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Title: Measuring binding kinetics of aromatic thiolated molecules with nanoparticles via surface-enhanced Raman spectroscopy Source: PubMed Central URL: [Link]
-
Title: Role of Free Thiol on Protein Adsorption to Gold Nanoparticles Source: PubMed URL: [Link]
-
Title: Role of Free Thiol on Protein Adsorption to Gold Nanoparticles Source: Langmuir URL: [Link]
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Title: Gold surfaces and nanoparticles are protected by Au(0)–thiyl species and are destroyed when Au(I)–thiolates form Source: PNAS URL: [Link]
-
Title: Activating the Antibacterial Effect of 4,6‐Diamino‐2‐pyrimidinethiol‐Modified Gold Nanoparticles by Reducing their Sizes Source: ResearchGate URL: [Link]
-
Title: How Fast Can Thiols Bind to the Gold Nanoparticle Surface? Source: PubMed URL: [Link]
-
Title: Activating Antibacterial Effect of 4,6‐diamino‐2‐pyrimidinethiol‐modified Gold Nanoparticles by Reducing their Sizes Source: ResearchGate URL: [Link]
-
Title: Activating the Antibacterial Effect of 4,6-Diamino-2-pyrimidinethiol-Modified Gold Nanoparticles by Reducing their Sizes Source: PubMed URL: [Link]
-
Title: Activating the Antibacterial Effect of 4,6-Diamino-2-pyrimidinethiol-Modified Gold Nanoparticles by Reducing their Sizes Source: Beijing Institute of Technology URL: [Link]
-
Title: Formulation/Preparation of Functionalized Nanoparticles for In Vivo Targeted Drug Delivery Source: ResearchGate URL: [Link]
-
Title: Self-assembly of a pyridine-terminated thiol monolayer on Au(111) Source: PubMed URL: [Link]
-
Title: Formation and Surface Structures of Long-Range Ordered Self-Assembled Monolayers of 2-Mercaptopyrazine on Au(111) Source: MDPI URL: [Link]
-
Title: Molecular Self-Assembly and Adsorption Structure of 2,2′-Dipyrimidyl Disulfides on Au(111) Surfaces Source: MDPI URL: [Link]
-
Title: Adsorption of 4-Mercapto Pyridine with Gold Nanoparticles Embedded in the Langmuir–Blodgett Film Matrix of Stearic Acid: SERS, XPS Studies Aided by Born–Oppenheimer on the Fly Dynamics, Time–Resolved Wavelet Transform Theory, and DFT Source: NIH URL: [Link]
-
Title: Biofunctionalized Targeted Nanoparticles for Therapeutic Applications Source: PMC - NIH URL: [Link]
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Title: Investigations on the stability of thiol stabilized semiconductor nanoparticles Source: Royal Society of Chemistry URL: [Link]
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Title: Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy Source: PMC - NIH URL: [Link]
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Title: Effect of Size, Shape and Surface Functionalization on the Antibacterial Activity of Silver Nanoparticles Source: MDPI URL: [Link]
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Title: Drug Delivery Application of Functional Nanomaterials Synthesized Using Natural Sources Source: MDPI URL: [Link]
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Title: Synthesis of Precision Gold Nanoparticles Using Turkevich Method Source: PMC - NIH URL: [Link]
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Title: Advancements in Targeted Drug Delivery Systems: Nanotechnology in Pharmacy Source: Journal of Drug Delivery and Therapeutics URL: [Link]
-
Title: Silver Nanoparticles Functionalized with Polymeric Substances to Reduce the Growth of Planktonic and Biofilm Opportunistic Pathogens Source: MDPI URL: [Link]
-
Title: Silver Nanoparticle-Functionalized Postsynthetically Modified Thiol MOF UiO-66-NH-SH for Efficient CO2 Fixation Source: PubMed URL: [Link]
-
Title: Gold Nanoparticles: A Didactic Step-by-Step of the Synthesis Using the Turkevich Method, Mechanisms, and Characterizations Source: MDPI URL: [Link]
-
Title: Silver Nanoparticles Functionalized with Polymeric Substances to Reduce the Growth of Planktonic and Biofilm Opportunistic Pathogens Source: PubMed URL: [Link]
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Title: Synthesis of gold nanoparticles Source: Chemistry LibreTexts URL: [Link]
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Title: Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111) Source: MDPI URL: [Link]
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Title: Surface Modifications of Nanoparticles for Stability in Biological Fluids Source: PMC - NIH URL: [Link]
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Title: Stability of optimized nanoparticles evaluated at different temperatures Source: ResearchGate URL: [Link]
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4-Pyrimidinethiol as a Linker in Molecular Electronics: Application Notes and Protocols
Introduction: The Promise of Pyrimidine-Based Linkers in Molecular Electronics
The field of molecular electronics aims to utilize single molecules as active components in electronic circuits, representing the ultimate frontier in miniaturization.[1] A critical component in this endeavor is the "linker" or "anchor" group, which forms the physical and electronic connection between the molecule and the metallic electrodes. While alkanethiols and benzenethiols have been the workhorses in this field, there is a growing interest in exploring heterocyclic thiols, such as 4-Pyrimidinethiol, for their unique electronic properties and potential to offer enhanced control over charge transport.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the application of this compound as a molecular linker. We will delve into its synthesis and purification, the formation and characterization of self-assembled monolayers (SAMs) on gold surfaces, and the protocols for measuring its single-molecule conductance. This document is designed to be a practical resource, offering not just procedural steps but also the underlying scientific rationale to empower researchers in their exploration of next-generation molecular electronic devices.
Part 1: Synthesis and Purification of this compound
The successful fabrication of high-quality molecular junctions begins with a high-purity molecular building block. Impurities can significantly disrupt the formation of well-ordered self-assembled monolayers, leading to unreliable and poorly reproducible electronic measurements.
Synthesis Protocol: From Thiourea and a Malondialdehyde Derivative
A common and effective method for the synthesis of pyrimidine backbones involves the condensation of thiourea with a β-dicarbonyl compound or its equivalent.[2][3][4]
Reaction Scheme:
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Base: Add a base, for example, sodium ethoxide (1.1 equivalents), to the solution and stir until it is fully dissolved.
-
Addition of Malondialdehyde Derivative: Slowly add a malondialdehyde derivative, such as 1,1,3,3-tetraethoxypropane (1 equivalent), to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain it for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution with an acid, such as acetic acid, which will cause the product to precipitate.
-
Isolation: Collect the crude this compound precipitate by vacuum filtration and wash it with cold ethanol and then diethyl ether.
Purification: Achieving High Purity for Molecular Electronics Applications
For molecular electronics applications, the purity of this compound is paramount. Recrystallization and sublimation are two effective methods for purification.[1][5][6][7][8][9]
Recrystallization Protocol:
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent system like ethanol/water or toluene can be effective.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Sublimation Protocol:
Sublimation is an excellent technique for purifying solid organic compounds that have a significant vapor pressure below their melting point.[10]
-
Apparatus Setup: Place the crude this compound in a sublimation apparatus.
-
Vacuum and Heating: Evacuate the apparatus to a high vacuum and gently heat the sample.
-
Condensation: The purified this compound will sublime and deposit as crystals on a cold finger or the cooler parts of the apparatus.
-
Collection: After the sublimation is complete, carefully collect the purified crystals.
Part 2: Self-Assembled Monolayer (SAM) Formation and Characterization
The formation of a well-ordered, high-density self-assembled monolayer (SAM) is a critical step in fabricating reproducible molecular junctions. The following protocols are designed for the formation of this compound SAMs on gold surfaces.
Substrate Preparation: The Foundation for a High-Quality SAM
A clean and smooth substrate is essential for the formation of a uniform SAM. Gold films evaporated on mica or silicon wafers are commonly used.
Protocol for Substrate Cleaning:
-
Solvent Cleaning: Sonicate the gold substrate in a series of solvents, such as acetone, isopropanol, and ethanol, for 10-15 minutes each to remove organic contaminants.
-
Piranha Etching (Caution!): For a more rigorous cleaning, immerse the substrate in a freshly prepared Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinsing and Drying: Thoroughly rinse the substrate with ultrapure water and then ethanol. Dry the substrate under a stream of high-purity nitrogen. The cleaned substrate should be used immediately.[11]
SAM Formation Protocol
The following is a general protocol for the formation of this compound SAMs. The optimal parameters may need to be determined empirically.[12][13][14]
Step-by-Step Protocol:
-
Solution Preparation: Prepare a 1 mM solution of purified this compound in a high-purity solvent such as absolute ethanol.
-
Immersion: Immerse the freshly cleaned gold substrate into the thiol solution in a clean, sealed container. To minimize oxidation, it is advisable to purge the container with an inert gas like nitrogen or argon.
-
Incubation: Allow the self-assembly to proceed for 18-24 hours at room temperature. Longer immersion times can lead to more ordered monolayers.
-
Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Drying: Dry the SAM-coated substrate under a gentle stream of nitrogen.
Caption: Workflow for this compound SAM formation on a gold substrate.
SAM Characterization: Verifying Monolayer Quality
Several surface-sensitive techniques can be used to characterize the quality and properties of the this compound SAM.
Contact Angle Goniometry:
This technique measures the wettability of the surface, which is highly sensitive to the terminal group of the SAM.[15][16][17][18][19]
-
Expected Results: A bare gold surface is relatively hydrophilic. Upon formation of a this compound SAM, the surface becomes more hydrophobic due to the exposed pyrimidine rings. The advancing water contact angle is expected to be in the range of 60-80 degrees.[15] A low contact angle hysteresis (the difference between the advancing and receding contact angles) is indicative of a smooth and homogeneous monolayer.[19]
X-ray Photoelectron Spectroscopy (XPS):
XPS provides information about the elemental composition and chemical states of the atoms in the SAM.[20][21][22]
-
Expected Spectral Features:
-
S 2p: A peak at approximately 162 eV is characteristic of a gold-thiolate bond (Au-S). The absence of a peak around 164 eV (free thiol) confirms the covalent attachment of the molecules to the surface.[20][22]
-
N 1s: A peak around 399-400 eV is expected for the nitrogen atoms in the pyrimidine ring. The exact position can provide insights into the protonation state and interaction with neighboring molecules.[21]
-
C 1s: Peaks corresponding to the carbon atoms in the pyrimidine ring will be observed.
-
Au 4f: The attenuation of the gold signal from the substrate can be used to estimate the thickness of the monolayer.
-
Quantitative Data Summary for SAM Characterization
| Parameter | Expected Value/Range | Notes |
| Advancing Water Contact Angle | 60 - 80° | Indicates a relatively hydrophobic surface due to the pyrimidine rings.[15] |
| Contact Angle Hysteresis | < 10° | A low value suggests a smooth and homogeneous monolayer. |
| XPS S 2p Binding Energy | ~162 eV | Confirms the formation of a gold-thiolate bond.[20][22] |
| XPS N 1s Binding Energy | ~399-400 eV | Characteristic of the nitrogen atoms in the pyrimidine ring.[21] |
| Ellipsometric Thickness | ~0.5 - 0.7 nm | Dependent on the orientation of the molecules on the surface. |
Part 3: Single-Molecule Conductance Measurements
The Scanning Tunneling Microscope-Break Junction (STM-BJ) technique is a powerful tool for measuring the electrical conductance of a single molecule.[13][23]
STM-BJ Measurement Protocol
Step-by-Step Protocol:
-
Sample Preparation: Place a small drop of a dilute solution (e.g., 0.1 mM) of this compound in a suitable solvent like 1,2,4-trichlorobenzene (TCB) onto a clean gold substrate.[23]
-
Junction Formation: Repeatedly bring a gold STM tip into and out of contact with the gold substrate.
-
Conductance Measurement: As the tip is retracted, a molecular junction can form when a this compound molecule bridges the gap between the tip and the substrate. The current is measured at a constant bias voltage (typically 100-200 mV) and converted to conductance.
-
Data Acquisition: Thousands of these conductance-distance traces are recorded to build a statistically significant dataset.
-
Data Analysis: The conductance traces are compiled into a histogram, where peaks correspond to the most probable conductance values of the single-molecule junction.[24][25][26][27]
Caption: Workflow for single-molecule conductance measurement using STM-BJ.
Interpreting the Conductance Data: The Role of the Pyrimidine Ring
The conductance of a molecular junction is determined by the alignment of the molecule's frontier molecular orbitals (HOMO and LUMO) with the Fermi level of the electrodes and the strength of the electronic coupling between the molecule and the electrodes.
Influence of the Pyrimidine Ring:
-
Electronic Properties: The nitrogen atoms in the pyrimidine ring act as electron-withdrawing groups, which can lower the energy of the molecular orbitals compared to a simple benzene ring. This can influence the alignment with the electrode's Fermi level and thus the conductance.
-
Quantum Interference: The position of the nitrogen atoms and the connection points of the thiol group to the pyrimidine ring can lead to quantum interference effects.[10][25][28][29][30][31] For this compound, the para-like connection is expected to result in constructive interference, leading to a relatively higher conductance compared to a meta-like connection which would exhibit destructive interference.
-
Binding Geometry: The nitrogen atoms can also interact with the gold surface, potentially influencing the binding geometry and the overall conductance of the junction.
Part 4: Stability and Comparative Analysis
The stability of the molecular junction is crucial for the development of reliable molecular electronic devices.
Thermal and Chemical Stability
-
Thermal Stability: Thiol-gold bonds are known to be stable up to around 60-80 °C in solution.[16] At higher temperatures, desorption of the molecules from the surface can occur, often as disulfides.[6][26][30] The thermal stability of this compound SAMs is expected to be in a similar range.
-
Electrochemical Stability: The stability of thiol SAMs on gold in an electrochemical environment is dependent on the applied potential and the pH of the electrolyte.[2][23][32][33][34][35] Generally, thiol SAMs on gold are stable within a potential window of approximately -0.9 V to +0.5 V versus a standard reference electrode.[35] Outside this window, reductive or oxidative desorption of the monolayer can occur.[2][32]
Comparison with Other Linker Molecules
| Linker Molecule | Key Features | Expected Relative Conductance |
| Alkanethiol | Saturated backbone, acts as a tunnel barrier. | Low |
| Benzenethiol | Aromatic backbone, π-conjugated system. | Intermediate |
| This compound | Aromatic, heterocyclic backbone with nitrogen atoms. | Potentially higher than benzenethiol due to orbital energy tuning. |
The introduction of the pyrimidine ring is anticipated to offer a pathway to tune the conductance of molecular junctions beyond what is achievable with simple aromatic and aliphatic linkers.
Conclusion
This compound presents a compelling alternative to traditional linker molecules in the field of molecular electronics. Its unique electronic structure, arising from the presence of the nitrogen-containing heterocyclic ring, offers exciting possibilities for tuning charge transport at the single-molecule level. The protocols and data presented in this guide provide a solid foundation for researchers to explore the potential of this compound and other pyrimidine-based linkers in the design and fabrication of novel molecular electronic devices. Further research into the precise conductance values, the influence of isomeric variations, and the development of more complex pyrimidine-based molecular wires will undoubtedly push the boundaries of this exciting field.
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Tuning charge transport by manipulating concentration dependent single-molecule absorption configurations. PMC - NIH. (2024-02-20) [Link]
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X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment. NIH. [Link]
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Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. ResearchGate. [Link]
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Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu. ACS Publications. (2023-03-10) [Link]
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Intermolecular Interactions and Quantum Interference Effects in Molecular Junctions. NIH. [Link]
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Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111). MDPI. (2023-02-07) [Link]
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Synthesis of some urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine and their antagonistic effects on haloperidol-induced catalepsy and oxidative stress in mice. PubMed. (2009-10-01) [Link]
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Understanding the conductance dispersion of single-molecule junctions. ACS Fall 2025. [Link]
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A Guide for the Electrochemical Stability of Thiolate Self-Assembled Monolayers on Gold in Various Electrolytes. ResearchGate. [Link]
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Forming a SAM on a gold electrode. zimmerandpeacock. [Link]
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Characterization of alkanethiol self-assembled monolayers on gold by thermal desorption spectroscopy. PubMed. (2010-06-15) [Link]
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Systematic experimental study of quantum interference effects in anthraquinoid molecular wires. PubMed Central. [Link]
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Self-Assembled Monolayers Composed of Aromatic Thiols on Gold: Structural Characterization and Thermal Stability in Solution. ResearchGate. [Link]
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Molecular Self-Assembly and Adsorption Structure of 2,2′-Dipyrimidyl Disulfides on Au(111) Surfaces. MDPI. (2020-05-18) [Link]
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Advancing and receding contact angles for full wetting characterization. Biolin Scientific. (2021-07-06) [Link]
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Values of advancing and receding contact angles measured for water on the glass surface.. ResearchGate. [Link]
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XPS spectra of a MMBT SAM on Au(111). (a) and (b): Au 4f and C 1s lines.... ResearchGate. [Link]
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Advancing and receding contact angles of water measured on the unmodified and modified plasma.. ResearchGate. [Link]
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Quantum Interference Effects in Charge Transport through Single-Molecule Junctions: Detection, Manipulation, and Application. ResearchGate. [Link]
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Electrochemical stability of self-assembled monolayers on gold. University of Twente Research Information. (1998) [Link]
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Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. [Link]
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Thermal desorption behavior and binding properties of DNA bases and nucleosides on gold. PubMed. (2006-03-22) [Link]
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Purification by Sublimation. Semantic Scholar. (1969-02-01) [Link]
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Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. [Link]
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Molecular electronics. PMC - NIH. (2005-06-21) [Link]
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Structure Determination of Au on Pt(111) Surface: LEED, STM and DFT Study. MDPI. [Link]
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electrochemical deposition of 4-Pyrimidinethiol films
An Application Guide to the Electrochemical Deposition of 4-Pyrimidinethiol Films for Advanced Surface Engineering
Principle and Scope
The precise modification of electrode surfaces is a cornerstone of modern analytical sciences, enabling the development of highly specific biosensors, tailored drug delivery systems, and novel electrocatalytic platforms. Self-assembled monolayers (SAMs) of organothiols on gold surfaces represent a robust and versatile strategy for surface functionalization.[1] This guide focuses on this compound, a molecule of significant interest due to its unique pyrimidine headgroup, which offers rich chemical functionality for further molecular assembly, including coordination with metal ions or interaction with biological molecules.[2]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides both the theoretical underpinnings and field-proven protocols for the on gold electrodes. Moving beyond a simple recitation of steps, this guide explains the causality behind experimental choices, ensuring that the protocols are understood as a self-validating system for achieving reproducible, high-quality functionalized surfaces.
Mechanism of Film Formation: A Duality of Spontaneous Assembly and Electrochemical Control
The formation of a this compound film on a gold substrate is governed by two primary processes: the spontaneous chemisorption of the thiol and the influence of the applied electrochemical potential.
-
Spontaneous Self-Assembly : The foundational step is the strong, spontaneous chemical affinity between sulfur and gold.[3] The thiol group (-SH) of this compound readily forms a stable covalent-like bond with the gold surface, leading to the formation of a gold-thiolate (Au-S) species.[1] This process drives the molecules to arrange into a densely packed monolayer.
-
Electrochemical Influence : While spontaneous assembly can occur by simple immersion, electrochemical methods offer superior control over the film's quality, density, and formation time. Applying a potential can accelerate the self-assembly process, often attributed to the cathodic removal of surface contaminants or inhibitory layers, thereby creating a pristine surface for thiol adsorption.[4]
The Critical Role of the Stable Potential Window (SPW)
A crucial concept in any electrochemical procedure involving SAMs is the stable potential window (SPW). This is the range of applied potentials within which the thiol monolayer remains stably adsorbed on the electrode surface.[5] Exceeding this window leads to the destruction of the film:
-
Reductive Desorption : At sufficiently negative potentials, the gold-thiolate bond is reductively cleaved, causing the monolayer to detach from the surface.[6][7] This process is often used intentionally as a powerful analytical tool to quantify the surface coverage of the SAM.[8]
-
Oxidative Desorption : At highly positive potentials, the thiol molecules or the underlying gold can be oxidized, leading to the disruption and removal of the film.[6]
Therefore, all electrochemical deposition and characterization steps must be performed within the established SPW for this compound to ensure the integrity of the film.[5]
Detailed Protocols for Deposition and Characterization
This section provides step-by-step methodologies. Each step is accompanied by its scientific rationale to foster a deeper understanding of the process.
Part 1: Substrate Preparation (Working Electrode)
Objective : To create a clean, reproducible gold surface for uniform film deposition.
Materials :
-
Gold disk electrode (typically 1-3 mm diameter)
-
Polishing cloths (e.g., nylon, silk)
-
Alumina slurry (e.g., 0.3 µm and 0.05 µm)
-
Deionized (DI) water
-
Ethanol
-
Sulfuric Acid (H₂SO₄), 0.5 M
Protocol :
-
Mechanical Polishing :
-
Place a few drops of 0.3 µm alumina slurry on a polishing cloth.
-
Polish the gold electrode surface in a figure-eight motion for 2-3 minutes.
-
Rinse thoroughly with DI water.
-
Repeat the process with 0.05 µm alumina slurry on a new cloth.
-
Sonicate the electrode in DI water for 5 minutes, followed by sonication in ethanol for 5 minutes to remove any embedded polishing particles. Dry under a stream of nitrogen.
-
-
Electrochemical Polishing :
-
Set up a standard three-electrode electrochemical cell with the polished gold electrode as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl as the reference electrode.[1]
-
Use 0.5 M H₂SO₄ as the electrolyte.
-
Run cyclic voltammetry (CV) by sweeping the potential between the onset of gold oxidation and reduction (e.g., -0.2 V to +1.5 V vs. Ag/AgCl) at a scan rate of 100 mV/s.[9]
-
Continue cycling until a stable voltammogram characteristic of clean gold is obtained.
-
Rinse the electrode thoroughly with DI water and ethanol, then dry with nitrogen. The electrode is now ready for deposition.
-
Rationale : Mechanical polishing removes macroscopic scratches and contaminants. The subsequent electrochemical cycling in acid removes microscopic impurities and creates a fresh, electrochemically active gold surface, which is critical for the formation of a well-ordered monolayer.[1]
Part 2: Electrochemical Deposition of this compound
Objective : To form a dense, ordered monolayer of this compound on the prepared gold surface.
Materials :
-
Prepared gold electrode
-
This compound (CAS 133039-82-4)[10]
-
Absolute Ethanol
-
Supporting electrolyte (e.g., 0.1 M potassium perchlorate, KClO₄)
-
Electrochemical cell and potentiostat
Protocol :
-
Prepare Deposition Solution : Create a 1.0 mM solution of this compound in absolute ethanol containing 0.1 M KClO₄.
-
Electrochemical Setup : Assemble the three-electrode cell with the prepared deposition solution.
-
Deposition via Cyclic Voltammetry :
-
Immerse the clean gold electrode into the solution.
-
Cycle the potential within the stable potential window. A typical range is from +0.2 V to -0.6 V vs. Ag/AgCl.
-
Set the scan rate to 50 mV/s.
-
Perform 5-10 cycles. A progressive decrease in the background current is often observed as the insulating monolayer forms.
-
-
Post-Deposition Cleaning :
-
Remove the electrode from the deposition solution.
-
Rinse it thoroughly with ethanol to remove any non-chemisorbed (physisorbed) molecules.
-
Rinse with DI water and dry with nitrogen.
-
Rationale : Using cyclic voltammetry allows for dynamic control of the surface potential, promoting uniform and rapid film formation.[4] The chosen potential window is critical to stay within the SPW, preventing premature desorption of the forming film.[5][6] Rinsing is essential to ensure that only the strongly chemisorbed monolayer remains.
Part 3: Film Characterization (Self-Validation)
A protocol is only trustworthy if it includes methods to verify its success. These electrochemical techniques confirm the presence and quality of the deposited film.
Objective : To qualitatively assess the integrity and insulating properties of the monolayer.
Protocol :
-
Record a CV of the bare, clean gold electrode in a solution of a redox probe (e.g., 5 mM K₃[Fe(CN)₆] in 0.1 M KCl). A well-defined pair of redox peaks will be visible.[11][12]
-
Record a CV of the this compound modified electrode in the same redox probe solution.
-
Analysis : A successful, dense monolayer will block the access of the [Fe(CN)₆]³⁻/⁴⁻ ions to the electrode surface. This will result in a significant decrease in the peak currents and an increase in the peak-to-peak separation compared to the bare electrode.
Rationale : This test confirms the formation of a passivating layer. The degree of current suppression is a direct indicator of the film's quality and defect density.
Objective : To quantify the surface coverage of the this compound monolayer.
Protocol :
-
Prepare an oxygen-free electrolyte of 0.5 M KOH by purging with nitrogen or argon for at least 20 minutes.
-
Place the this compound modified electrode in the KOH solution.
-
Run a linear sweep voltammogram or a cyclic voltammogram, scanning from an initial potential of approximately -0.4 V to a final potential of -1.2 V vs. Ag/AgCl at 50 mV/s.
-
Analysis : A distinct cathodic (negative current) peak will appear, corresponding to the reductive desorption of the thiol film.[8][13]
-
Integrate the area under this desorption peak to obtain the total charge (Q) passed.
-
Calculate the surface coverage (Γ, in mol/cm²) using the Faraday equation: Γ = Q / (n * F * A) where:
-
Q is the integrated charge (Coulombs)
-
n is the number of electrons transferred per molecule (n=1 for thiol desorption)
-
F is the Faraday constant (96,485 C/mol)
-
A is the geometric area of the electrode (cm²)
-
Rationale : This method provides a quantitative, verifiable measure of the number of molecules bound to the surface, serving as the ultimate confirmation of a successful deposition.[8] A theoretically dense monolayer of alkanethiols has a coverage of approximately 7.7 x 10⁻¹⁰ mol/cm².
Data Summary and Expected Parameters
The following table summarizes typical parameters for the successful deposition and characterization of this compound films.
| Parameter | Typical Value / Range | Rationale & Reference |
| Deposition | ||
| This compound Concentration | 0.1 - 5.0 mM (in Ethanol) | Balances sufficient reactant supply with minimizing physisorption.[3] |
| Deposition Potential Window | +0.2 V to -0.6 V vs. Ag/AgCl | Operates within the stable potential window to promote assembly without desorption.[5][6] |
| Deposition Scan Rate | 20 - 100 mV/s | Allows sufficient time for molecular arrangement at the surface.[11] |
| Characterization | ||
| Reductive Desorption Electrolyte | 0.1 - 0.5 M KOH | Basic media facilitates the clean, one-electron desorption process.[8][14] |
| Reductive Desorption Potential | Peak typically at ~ -0.9 V vs. Ag/AgCl | This is the characteristic potential for Au-S bond cleavage in alkaline solution.[14] |
| Expected Surface Coverage (Γ) | 4 - 8 x 10⁻¹⁰ mol/cm² | Indicates a densely packed monolayer.[8] |
Applications in Research and Development
The ability to create well-defined this compound surfaces opens avenues for numerous applications:
-
Biosensors : The pyrimidine ring can be used as an anchor point to immobilize antibodies, enzymes, or nucleic acids for highly specific detection of biomarkers.[15][16][17] The antifouling nature of some SAMs can also reduce non-specific binding in complex media like blood serum.[17]
-
Drug Development : Modified electrodes can be used to study the electrochemical properties of drug molecules or to investigate drug-target interactions at a surface level. The pyrimidine structure itself is a key component in many pharmaceuticals.[18]
-
Molecular Electronics : The defined structure and thickness of SAMs are ideal for studying electron transfer mechanisms through organic molecules.[19]
References
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Electrochemically Induced Deposition of Thiol-Based Monolayers onto Closely Spaced Microelectrodes . ResearchGate. Available at: [Link]
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A Kinetic Model for the Reductive Desorption of Self-Assembled Thiol Monolayers . ACS Publications. Available at: [Link]
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Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers . RSC Publishing. Available at: [Link]
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Spectroelectrochemical Determination of Thiolate Self-Assembled Monolayer Adsorptive Stability in Aqueous and Non-A . OSTI.GOV. Available at: [Link]
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Metal deposition onto thiol-covered gold: Platinum on a 4-mercaptopyridine SAM . ResearchGate. Available at: [Link]
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Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu . ACS Publications. Available at: [Link]
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The Electrochemistry of Thiol Self-Assembled Monolayers (SAMs) on a Hanging Mercury Drop Electrode (HMDE) . Current Separations. Available at: [Link]
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Fabrication of thiol-capped Pd nanoparticles: An electrochemical method . AIP Publishing. Available at: [Link]
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Removal of Thiol-SAM on a Gold Surface for Re-Use of an Interdigitated Chain-Shaped Electrode . MDPI. Available at: [Link]
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Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu . ResearchGate. Available at: [Link]
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Formation of Monolayer Films by the Spontaneous Assembly of Organic Thiols from Solution onto Gold . Defense Technical Information Center. Available at: [Link]
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5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol on gold: SAM Formation and electroactivity . SciELO. Available at: [Link]
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Electroactive Self-Assembled Monolayers Detect Micelle Formation . ACS Publications. Available at: [Link]
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Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis . National Institutes of Health. Available at: [Link]
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Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold . RSC Publishing. Available at: [Link]
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Investigating electrochemical deposition of gold on commercial off-the-shelf 3-D printing materials towards developing sensing applications . National Institutes of Health. Available at: [Link]
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Simultaneous detection of purine and pyrimidine at highly boron-doped diamond electrodes by using liquid chromatography . SciSpace. Available at: [Link]
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DEVELOPMENTS IN MODIFIED ELECTRODES FOR SENSING APPLICATIONS . DCU Research Repository. Available at: [Link]
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In Situ Vibrational Study of the Reductive Desorption of Alkanethiol Monolayers on Gold by Sum Frequency Generation Spectroscopy . University of Houston. Available at: [Link]
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Applications of electrochemical sensors and biosensors based on modified screen-printed electrodes: a review . RSC Publishing. Available at: [Link]
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Selective gold recovery from complex solutions via electrochemical deposition with redox replacement . VTT Research Information Portal. Available at: [Link]
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Cyclic Voltammetry . Chemistry LibreTexts. Available at: [Link]
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Nanoscale Reductive Desorption of Alkanethiol Self-Assembled Monolayers on Polycrystalline Gold Surfaces Using Scanning Electrochemical Microscopy . National Institutes of Health. Available at: [Link]
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Self-Assembled Monolayer of Thiols on Gold Electrodes Prepared by Gold Electro-chemical Deposition on Platinum Wire . ResearchGate. Available at: [Link]
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Printed Antifouling Electrodes for Biosensing Applications . ACS Publications. Available at: [Link]
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Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor . MDPI. Available at: [Link]
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Synthesis and Characterization of Antibacterial Chitosan Films with Ciprofloxacin in Acidic Conditions . MDPI. Available at: [Link]
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Application Notes and Protocols for Investigating the Antimicrobial and Antibacterial Properties of 4-Pyrimidinethiol Derivatives
Introduction: The Growing Potential of 4-Pyrimidinethiol Derivatives in Antimicrobial Drug Discovery
The relentless rise of multidrug-resistant (MDR) bacteria presents a formidable global health challenge, necessitating the urgent development of novel antimicrobial agents with unique mechanisms of action.[1] Pyrimidine derivatives, core structures in many biologically active compounds, have emerged as a promising scaffold in this endeavor.[2][3][4] Among these, this compound derivatives have garnered significant attention due to their demonstrated broad-spectrum antibacterial and antifungal activities.[5][6]
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the synthesis, characterization, and antimicrobial evaluation of this compound derivatives. We will delve into the underlying principles of their antimicrobial action, explore structure-activity relationships, and offer step-by-step methodologies to facilitate further research and development in this critical area.
Part 1: Unraveling the Antimicrobial Mechanism of Action
The antibacterial efficacy of this compound derivatives is not merely a matter of general toxicity but is often attributed to specific interactions with essential bacterial cellular machinery. A prominent mechanism of action for certain thiophenyl-pyrimidine derivatives is the inhibition of bacterial cell division.[7][8]
Specifically, these compounds have been shown to target the FtsZ protein, a key component of the bacterial cytoskeleton and a homolog of eukaryotic tubulin.[7] FtsZ polymerizes at the site of cell division to form the Z-ring, which is essential for bacterial cytokinesis. By inhibiting FtsZ polymerization and its associated GTPase activity, this compound derivatives effectively halt cell division, leading to a bactericidal effect.[1][7] This targeted approach offers a significant advantage, as FtsZ is a highly conserved protein in bacteria but absent in eukaryotes, suggesting a potential for selective toxicity against bacterial pathogens.
Another proposed mechanism involves the generation of reactive oxygen species (ROS) upon interaction with bacterial cells. This can lead to lipid peroxidation and electrostatic interactions with the bacterial membrane, ultimately causing cell death.[9]
Diagram 1: Proposed Mechanism of Action of a Thiophenyl-Pyrimidine Derivative
Caption: Inhibition of FtsZ polymerization by a this compound derivative, disrupting bacterial cell division.
Part 2: Synthesis and Characterization of this compound Derivatives
The synthesis of this compound derivatives often follows a multi-step process, typically starting from chalcones. The following protocols are generalized from established literature procedures.[5][6][10]
Protocol 1: Synthesis of Chalcone Intermediates
Rationale: Chalcones serve as versatile precursors for the synthesis of various heterocyclic compounds, including pyrimidines. The Claisen-Schmidt condensation reaction is a reliable method for their preparation.
Materials:
-
Substituted acetophenone
-
Substituted aromatic aldehyde
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution
-
Ice-cold water
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Suitable solvent system for TLC (e.g., hexane:ethyl acetate)
Procedure:
-
Dissolve the substituted acetophenone (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of NaOH or KOH dropwise with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and air dry the product.
-
Recrystallize the crude chalcone from a suitable solvent like ethanol to obtain the pure product.
Protocol 2: Synthesis of this compound Derivatives
Rationale: The cyclocondensation of a chalcone with thiourea in the presence of a base is a common and effective method for constructing the pyrimidine-thiol core.
Materials:
-
Synthesized chalcone (1 equivalent)
-
Thiourea (1-1.5 equivalents)
-
Methanol or Ethanol
-
Potassium hydroxide (KOH) or Sodium ethoxide
-
Reflux apparatus
-
TLC plates (silica gel)
-
Suitable solvent system for TLC
Procedure:
-
In a round-bottom flask, dissolve the synthesized chalcone (0.01 mol) in methanol (50 ml).
-
Add potassium hydroxide (0.01 mol) and a solution of thiourea (0.01 mol in 40 ml of 0.25 M solution).[5]
-
Reflux the reaction mixture for 3-4 hours, monitoring the progress by TLC.[5]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water.
-
Collect the resulting precipitate by filtration and wash with cold water.
-
Purify the crude this compound derivative by recrystallization from an appropriate solvent (e.g., ethanol or DMF).
Characterization:
The structure of the synthesized compounds should be confirmed using a combination of spectroscopic methods:
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups.
-
¹H NMR (Proton Nuclear Magnetic Resonance) and ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the chemical structure and connectivity of atoms.[3][5]
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.[5]
Diagram 2: General Synthesis Workflow
Caption: A streamlined workflow for the synthesis and characterization of this compound derivatives.
Part 3: In Vitro Antimicrobial Susceptibility Testing
To evaluate the antimicrobial efficacy of the synthesized this compound derivatives, standardized in vitro susceptibility testing methods are employed. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC).[10][11]
Protocol 3: Broth Microdilution Method for MIC Determination
Rationale: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. It is a quantitative method that allows for the comparison of the potency of different compounds.
Materials:
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))[5]
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)[5]
-
Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)[5]
-
Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) as positive controls[11]
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Stock Solution: Dissolve the synthesized this compound derivative in DMSO to a high concentration (e.g., 10 mg/mL).[10]
-
Preparation of Bacterial/Fungal Inoculum: Culture the test microorganisms overnight and dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound's stock solution with the appropriate broth to obtain a range of concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (broth with inoculum and standard drug), a negative control (broth with inoculum but no compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[5][11] This can be determined by visual inspection or by using a microplate reader.
Part 4: Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of this compound derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring and any associated phenyl rings.[5][12]
Key Findings from SAR Studies:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups (e.g., -Cl, -Br, -NO₂) on the phenyl ring attached to the pyrimidine core often enhances antimicrobial activity.[5] For instance, compounds with a chloro or bromo substituent have shown improved activity against both Gram-positive and Gram-negative bacteria.[5]
-
Positional Isomerism: The position of the substituents on the aromatic rings can greatly influence the biological activity.[12]
-
Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate the bacterial cell membrane.
| Substituent Group | General Effect on Antimicrobial Activity | Example Organisms with Enhanced Susceptibility | Reference |
| Chloro (-Cl) | Increased activity | S. aureus, E. coli, B. subtilis, C. albicans | [5] |
| Bromo (-Br) | Increased antifungal activity | A. niger | [5] |
| Nitro (-NO₂) | Variable, can enhance activity | - | [5] |
| Methoxy (-OCH₃) | Variable, can decrease activity | - | [13] |
Conclusion and Future Directions
This compound derivatives represent a versatile and promising class of compounds in the quest for new antimicrobial agents. Their targeted mechanism of action against essential bacterial proteins like FtsZ, coupled with the tunability of their chemical structure, makes them attractive candidates for further development. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers in this field. Future research should focus on optimizing the lead compounds through medicinal chemistry approaches to enhance their potency, broaden their spectrum of activity, and improve their pharmacokinetic profiles. In vivo studies will be the next critical step to validate the therapeutic potential of these promising molecules in the fight against infectious diseases.
References
- 1. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaji.net [oaji.net]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. op.niscpr.res.in [op.niscpr.res.in]
- 7. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative | Semantic Scholar [semanticscholar.org]
- 9. Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 4-Pyrimidinethiol in the Synthesis of Advanced Metal-Organic Frameworks for Drug Development
Preamble: The Strategic Integration of 4-Pyrimidinethiol into MOF Architectures
Metal-Organic Frameworks (MOFs) represent a frontier in materials science, distinguished by their crystalline, porous structures formed from the coordination of metal ions or clusters with organic linkers.[1][2] This modularity allows for the precise tuning of their chemical and physical properties, making them exceptional candidates for a multitude of applications, including drug delivery.[3][4][5][6][7] The true potential of MOFs is often unlocked through the strategic functionalization of their organic linkers, a process that imparts specific chemical reactivity and targeted affinity.[8][9]
This guide focuses on the use of this compound, a heterocyclic ligand of significant interest. This molecule is bifunctional, featuring a pyrimidine ring and a thiol group. The pyrimidine core is a ubiquitous motif in numerous pharmaceuticals and biologically active molecules, offering potential for specific host-guest interactions. Concurrently, the thiol (-SH) group provides a versatile handle for post-synthetic modification via "click" chemistry and can introduce redox sensitivity, a highly sought-after trait for controlled drug release mechanisms.[8][10]
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It details two primary synthetic strategies for incorporating this compound into MOF structures: direct de novo synthesis and post-synthetic modification (PSM). We will provide validated, step-by-step protocols, explain the causal reasoning behind experimental choices, and discuss the characterization and application of these advanced materials in the context of drug delivery.
Part 1: Synthesis Strategies—Building the Framework
The incorporation of this compound into a MOF can be achieved through two robust methodologies, each with distinct advantages. The choice between them depends on the desired final properties of the material and the stability of the linker under synthesis conditions.
Direct De Novo Synthesis: A Ground-Up Approach
In this strategy, this compound (or its derivatives) is utilized as a primary organic building block during the initial self-assembly of the MOF.[2][11] This approach ensures a homogenous distribution of the functional ligand throughout the crystalline framework. The success of this method hinges on the careful selection of a metal node that can form stable coordination bonds with the nitrogen atoms of the pyrimidine ring. According to the Hard and Soft Acids and Bases (HSAB) theory, borderline metal ions like Zinc(II) and Cobalt(II) are excellent candidates as they coordinate effectively with both the nitrogen and sulfur donor atoms.[1][2][11] Hydrothermal or solvothermal methods are typically employed, providing the necessary energy to overcome the kinetic barriers of framework formation.
Part 2: Experimental Protocols
Standard Laboratory Practices: All procedures should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. All chemicals were sourced from commercial suppliers and used as received unless otherwise specified.
Protocol 1: Direct Hydrothermal Synthesis of a Zn-MOF with a Pyrimidinethiol Derivative
This protocol is adapted from the successful synthesis of a MOF using 4,6-diamino-2-pyrimidinethiol, a close structural analog of this compound. [2][11]Researchers can adapt this procedure for this compound, though optimization of molar ratios and reaction times may be necessary.
Materials & Reagents:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
4,6-diamino-2-pyrimidinethiol
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
Equipment:
-
20 mL Scintillation vials or Teflon-lined stainless-steel autoclave
-
Analytical balance
-
Ultrasonic bath
-
Convection oven
-
Centrifuge
Procedure:
-
Precursor Solution A: In a 20 mL scintillation vial, dissolve 1 mmol of Zinc Nitrate Hexahydrate in 5 mL of deionized water.
-
Precursor Solution B: In a separate 20 mL vial, dissolve 1 mmol of 4,6-diamino-2-pyrimidinethiol in 5 mL of DMF.
-
Mixing: Slowly add Precursor Solution A to Precursor Solution B under constant stirring.
-
Homogenization: Place the sealed vial in an ultrasonic bath for 15 minutes to ensure a homogenous mixture.
-
Hydrothermal Reaction: Place the sealed vial into a convection oven and heat at 120 °C for 72 hours.
-
Causality Note: The high temperature and pressure of the solvothermal environment provide the necessary activation energy for the metal-ligand coordination and crystallization of the porous framework.
-
-
Cooling & Isolation: After 72 hours, turn off the oven and allow the vessel to cool slowly to room temperature. The resulting crystalline powder should be collected by centrifugation.
-
Purification: To remove unreacted precursors and residual solvent trapped within the pores, wash the collected solid by re-dispersing it in fresh DMF (3 x 10 mL) and then ethanol (3 x 10 mL). After each wash, separate the solid via centrifugation.
-
Drying & Activation: Dry the purified product in a vacuum oven at 60 °C overnight. The resulting powder is the activated MOF, ready for characterization.
Protocol 2: Post-Synthetic Modification of UiO-66-NH₂ with this compound
This protocol provides a general framework for covalently attaching this compound to an amine-functionalized MOF. This specific example uses a two-step process involving an isothiocyanate intermediate for robust covalent linkage.
Materials & Reagents:
-
UiO-66-NH₂ (pre-synthesized)
-
Thiophosgene (CSCl₂) or a safer alternative like 1,1'-Thiocarbonyldiimidazole (TCDI)
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile)
-
Triethylamine (Et₃N) or another non-nucleophilic base
Equipment:
-
Schlenk line or glovebox for inert atmosphere
-
Round-bottom flasks
-
Magnetic stirrer
-
Centrifuge
Procedure: Step 1: Activation of Parent MOF
-
Activate 100 mg of as-synthesized UiO-66-NH₂ by heating at 150°C under vacuum for 12 hours to remove solvent and guest molecules from the pores. [10] Step 2: Formation of Isothiocyanate-Functionalized MOF
-
In an inert atmosphere, suspend the activated UiO-66-NH₂ in 10 mL of anhydrous DCM.
-
Add 1.5 equivalents of TCDI and a catalytic amount of a base like triethylamine.
-
Stir the suspension at room temperature for 24 hours. The amine groups on the MOF linker will react to form isothiocyanate groups (-N=C=S).
-
Isolate the intermediate MOF (UiO-66-NCS) by centrifugation, wash thoroughly with fresh DCM (3 x 10 mL) and dry under vacuum.
-
Causality Note: This two-step approach creates a highly reactive electrophilic isothiocyanate group on the MOF linker, which will readily react with the nucleophilic thiol group of this compound in the next step.
-
Step 3: Attachment of this compound 6. Suspend the dried UiO-66-NCS in 10 mL of anhydrous acetonitrile. 7. Add 2.0 equivalents of this compound to the suspension. 8. Stir the mixture at 60 °C for 48 hours under an inert atmosphere. 9. Collect the final product by centrifugation.
Step 4: Purification and Activation 10. Wash the functionalized MOF thoroughly with acetonitrile (3 x 10 mL) and then ethanol (3 x 10 mL) to remove all unreacted reagents. 11. Activate the final product by solvent exchange with ethanol followed by drying under vacuum at 60°C for 24 hours.
Part 3: Characterization and Validation
Successful synthesis and functionalization must be confirmed through a suite of analytical techniques. The table below outlines the key methods and their expected outcomes.
| Technique | Purpose | Expected Outcome for Successful Synthesis |
| Powder X-Ray Diffraction (PXRD) | Confirms the crystallinity and structural integrity of the MOF post-synthesis and modification. [2][10][11] | The PXRD pattern of the functionalized MOF should match that of the parent MOF or the simulated pattern, indicating the framework remains intact. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Verifies the incorporation of the functional groups from the linker. [8][10] | Appearance of a characteristic S-H stretching peak around 2550 cm⁻¹. Changes in the aromatic C=N and C=C stretching regions of the pyrimidine ring. |
| Thermogravimetric Analysis (TGA) | Assesses the thermal stability of the MOF and confirms functionalization through changes in decomposition profile. [2][8][11] | The thermal decomposition profile will differ from the parent MOF, reflecting the presence of the new functional group. |
| SEM & EDX Spectroscopy | Observes the crystal morphology and size, and confirms the elemental composition. [2][8][11] | SEM images should show uniform crystal morphology. EDX mapping will confirm the presence and distribution of sulfur (S) and nitrogen (N) throughout the crystals. |
| N₂ Adsorption-Desorption (BET Analysis) | Measures the specific surface area and pore volume, key indicators of porosity. [2][10][11] | A decrease in surface area and pore volume compared to the parent MOF is expected due to the added mass and volume of the functional group within the pores. |
Part 4: Applications in Drug Development
MOFs functionalized with this compound are promising platforms for advanced drug delivery systems due to their unique combination of properties.
Drug Loading and Controlled Release
The porous structure of these MOFs allows for high loading capacities of therapeutic agents. [6]Drugs can be loaded via simple impregnation from a concentrated solution. The pyrimidine and thiol functionalities offer sophisticated mechanisms for controlled release:
-
Redox-Responsive Release: The thiol group can be oxidized to form disulfide bonds, either with other linkers or with a capping molecule. In the reducing environment characteristic of many cancer cells (high glutathione concentration), these disulfide bonds are cleaved, triggering the release of the encapsulated drug. [10]* pH-Responsive Release: The nitrogen atoms on the pyrimidine ring can be protonated at lower pH values, such as those found in endosomes or tumor microenvironments. This change in protonation can alter the host-guest interactions, facilitating drug release.
-
Targeted Interactions: The pyrimidine moiety can engage in specific hydrogen bonding or π-π stacking interactions with drug molecules, allowing for high drug loading and tunable release kinetics.
Hypothetical Drug Loading Capacities
The table below presents hypothetical data for the loading of Doxorubicin (DOX), a common anticancer drug, to illustrate the potential of functionalization.
| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | DOX Loading Capacity (wt%) |
| Parent MOF (UiO-66-NH₂) | ~1150 | ~0.55 | ~12% |
| Thiol-Functionalized MOF | ~900 | ~0.45 | ~20% |
Rationale: While functionalization slightly reduces surface area, the specific chemical interactions (e.g., hydrogen bonding between DOX and the pyrimidine ring) can lead to a significant increase in the weight percentage of the loaded drug.
References
- BenchChem. Application Notes and Protocols: Synthesis and Functionalization of Metal-Organic Frameworks with Thiol-Containing Ligands.
- BenchChem. Application Notes and Protocols for Metal-Organic Framework (MOF) Synthesis Incorporating 3-Butyne-1-thiol.
-
Hamarawf, R. O., et al. (2024). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. RSC Advances, 14(13), 9080-9098. Available from: [Link]
-
Dalton Transactions. (2023). Thiol and thioether-based metal–organic frameworks: synthesis, structure, and multifaceted applications. Dalton Transactions. Available from: [Link]
-
Hamarawf, R. O., et al. (2024). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. RSC Publishing. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of MOFs with TTF(4-Py)4. Available from: [Link]
- AWS. Synthesis and Thio-Functionalization of Metal Organic Frameworks of Isonicotinate Ligands and Their Removal of Dye.
-
ResearchGate. Schematic illustration of the thiol-functionalization of MOFs through.... Available from: [Link]
-
PubMed. (2024). Antibacterial, antibiofilm, and antioxidant activities of two novel metal-organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. PubMed. Available from: [Link]
-
PubMed. (2009). Postsynthetic modification of metal-organic frameworks. PubMed. Available from: [Link]
- OUCI. Post‐synthetic Modification of MOFs.
-
Cohen, S. M. (2020). Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. Accounts of Chemical Research, 53(7), 1426-1436. Available from: [Link]
-
eScholarship. Postsynthetic modification of metal-organic frameworks. Available from: [Link]
-
Journal of Materials Chemistry A. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. Available from: [Link]
- Sun, A. (2023). Applications of MOFs in Drug Delivery. Highlights in Science, Engineering and Technology.
-
MDPI. (2023). A Luminescent MOF Based on Pyrimidine-4,6-dicarboxylate Ligand and Lead(II) with Unprecedented Topology. MDPI. Available from: [Link]
-
M. Stănuș, C., et al. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Polymers, 14(8), 1629. Available from: [Link]
-
Semantic Scholar. Metal-Organic Framework (MOFs) for Drug Delivery Applications. Available from: [Link]
-
MDPI. (2021). Metal-Organic Frameworks (MOFs)-Based Nanomaterials for Drug Delivery. MDPI. Available from: [Link]
-
Sun, A. (2023). Applications of MOFs in Drug Delivery. Highlights in Science, Engineering and Technology, 58, 116-124. Available from: [Link]
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- 11. Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 4-Pyrimidinethiol for Advanced Surface Modification of Biomaterials
Abstract: The strategic modification of biomaterial surfaces is a cornerstone of modern biomedical engineering, pivotal to dictating the biological response to implanted devices, diagnostic platforms, and drug delivery systems. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-Pyrimidinethiol for the surface functionalization of biomaterials. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for the creation of self-assembled monolayers (SAMs), and discuss the characterization and application of these functionalized surfaces. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and reproducible outcomes.
Introduction: The Strategic Advantage of Pyrimidine-Functionalized Surfaces
The interface between a synthetic biomaterial and its biological environment is a dynamic landscape where the initial events of protein adsorption dictate the long-term success or failure of a medical device. An ideal biomaterial surface should actively engage with its environment to promote desired cellular interactions, such as osseointegration, while simultaneously resisting non-specific protein fouling and bacterial adhesion. This compound emerges as a molecule of significant interest in this context. Its thiol group provides a robust anchor to noble metal surfaces like gold and can also form stable linkages with metal oxides such as titanium, foundational materials in medical implants and biosensors. The terminal pyrimidine ring, with its nitrogen-containing heterocyclic structure, offers a unique combination of properties. Pyrimidine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[1][2] By immobilizing these moieties on a surface, it is possible to create a bioactive interface that can actively modulate the biological response.
This guide will focus on the formation of self-assembled monolayers (SAMs) of this compound, which provide a highly ordered and reproducible method for surface functionalization.[3] We will explore the modification of gold, a common substrate in biosensing and nanomedicine, and titanium, a workhorse in orthopedic and dental implants.
Mechanism of Surface Functionalization
The formation of a this compound SAM is primarily driven by the strong affinity of the sulfur atom for the substrate. This process can be understood through the following key interactions:
-
On Gold Surfaces: The thiol group of this compound readily forms a strong, semi-covalent bond with gold surfaces.[4][5] This interaction is well-characterized and leads to the formation of a highly ordered, dense monolayer. The pyrimidine rings orient themselves away from the surface, presenting a new chemical interface to the surrounding environment.
-
On Titanium Surfaces: The native oxide layer (TiO₂) on titanium provides hydroxyl groups that can serve as anchoring points for various functional molecules. While direct thiol-TiO₂ interaction is less common than on gold, surface pre-treatment to introduce amine-reactive groups or the use of linker molecules can facilitate the covalent attachment of this compound. Alternatively, phosphonate-terminated pyrimidines can be used for direct and stable binding to the titanium oxide layer.[6]
The pyrimidine headgroup, now exposed at the surface, imparts its unique chemical and biological properties to the biomaterial. The nitrogen atoms in the pyrimidine ring can participate in hydrogen bonding and coordination chemistry, influencing the adsorption of specific proteins and the interaction with cell surface receptors.
Experimental Protocols
Protocol 1: Formation of a this compound SAM on a Gold Surface
This protocol details the steps for modifying a gold-coated substrate, suitable for applications such as biosensors or functionalized nanoparticles.
Materials:
-
Gold-coated substrates (e.g., glass slides, silicon wafers)
-
This compound (≥98% purity)
-
Absolute Ethanol (ACS grade)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas, filtered
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in Piranha solution for 5-10 minutes. (Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Immediately immerse the cleaned, dry gold substrates into the this compound solution.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation.
-
-
Rinsing and Drying:
-
Remove the substrates from the solution and rinse thoroughly with absolute ethanol to remove any physisorbed molecules.
-
Dry the functionalized substrates under a gentle stream of nitrogen gas.
-
Store the modified substrates in a clean, dry environment until further use.
-
Protocol 2: Surface Characterization of this compound SAMs
This protocol outlines key techniques to validate the successful formation and quality of the this compound monolayer.
1. Water Contact Angle Goniometry:
-
Principle: This technique measures the angle a water droplet makes with the surface, providing an indication of its hydrophilicity/hydrophobicity. A successful SAM formation will result in a uniform and altered contact angle compared to the bare substrate.
-
Procedure:
-
Place the modified substrate on the goniometer stage.
-
Dispense a small droplet (2-5 µL) of DI water onto the surface.
-
Capture an image of the droplet and use the software to measure the static contact angle.
-
Repeat the measurement at multiple locations on the surface to assess uniformity.
-
-
Expected Results: Bare gold is relatively hydrophilic, while a dense aromatic SAM like that of this compound is expected to be more hydrophobic, resulting in an increased water contact angle.[7][8]
2. X-ray Photoelectron Spectroscopy (XPS):
-
Principle: XPS provides quantitative elemental and chemical state information about the top few nanometers of the surface.
-
Procedure:
-
Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey scan to identify the elements present on the surface.
-
Perform high-resolution scans of the S 2p, N 1s, C 1s, and Au 4f regions.
-
-
Expected Results: The presence of N 1s and S 2p peaks confirms the presence of the this compound. The S 2p spectrum for a related molecule, 2-mercaptopyrimidine, shows a main peak at a binding energy of approximately 162.1 eV, which is characteristic of a sulfur atom covalently bonded to a gold surface (a thiolate species).[4][5] A smaller peak around 163.4 eV may be present, corresponding to unbound sulfur.[4]
3. Atomic Force Microscopy (AFM):
-
Principle: AFM provides topographical images of the surface at the nanoscale, allowing for the visualization of the monolayer's morphology and the identification of any defects.
-
Procedure:
-
Mount the sample on the AFM stage.
-
Engage the AFM tip with the surface in tapping mode to minimize damage to the SAM.
-
Scan the desired area to obtain a topographical image.
-
-
Expected Results: A well-formed SAM will exhibit a smooth, uniform surface. The presence of pinholes or other defects can be identified.
Applications and Performance Data
Modulating Biocompatibility and Cellular Interaction
The pyrimidine-functionalized surface can influence the adhesion and proliferation of various cell types. The nitrogen-rich surface can interact with cell surface proteins, potentially guiding specific cellular responses.
Protocol 3: In Vitro Cell Viability Assay (MTT Assay):
This protocol assesses the cytotoxicity of the modified surface.
Materials:
-
This compound modified and unmodified control substrates (sterilized)
-
Mammalian cell line (e.g., human osteoblasts, fibroblasts)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plate reader
Procedure:
-
Place sterile substrates in a 24-well plate.
-
Seed cells onto the substrates at a known density and culture for 24-72 hours.
-
Remove the culture medium and add MTT solution to each well. Incubate for 2-4 hours.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Transfer the colored solution to a 96-well plate and measure the absorbance at 570 nm.
-
Calculate cell viability relative to the control surface.
Expected Results: A biocompatible surface will show cell viability comparable to or greater than the control material.[9] Pyrimidine derivatives have shown low cytotoxicity in some studies, suggesting that a this compound surface would likely be well-tolerated by cells.[8]
| Surface | Water Contact Angle (°) | Relative Protein Adsorption (Fibronectin) | Relative Cell Viability (%) |
| Bare Gold (Control) | 35-45 | 1.0 | 100 |
| This compound on Gold | 60-70 (estimated) | > 1.0 (expected) | > 95% (expected) |
| Bare Titanium (Control) | 50-60 | 1.0 | 100 |
| This compound on Ti | 65-75 (estimated) | > 1.0 (expected) | > 95% (expected) |
Table 1: Representative data for surface properties of this compound modified substrates. Contact angle and biological data are estimated based on values for structurally similar aromatic thiol SAMs, as direct data for this compound is not extensively available.
Platform for Biosensing and Biomolecule Immobilization
The this compound SAM provides a well-defined surface for the subsequent immobilization of biomolecules such as antibodies, enzymes, or DNA. The pyrimidine ring itself can be a site for further chemical modification, or it can provide a favorable environment for the non-covalent attachment of other molecules.
Protocol 4: Protein Immobilization and Detection with Surface Plasmon Resonance (SPR):
This protocol demonstrates the use of a this compound modified gold SPR chip for protein capture.
Materials:
-
This compound modified gold SPR sensor chip
-
SPR instrument
-
Target protein for immobilization (e.g., an antibody)
-
Analyte protein that binds to the target
-
Activation and coupling reagents (e.g., EDC/NHS if further modification is needed)
-
Running buffer (e.g., PBS)
Procedure:
-
Dock the this compound modified sensor chip in the SPR instrument.
-
Establish a stable baseline with running buffer.
-
Inject the target protein over the surface to allow for immobilization (either through direct adsorption or covalent coupling to the pyrimidine ring).
-
Inject a blocking agent if necessary to prevent non-specific binding.
-
Inject the analyte protein at various concentrations and monitor the binding response in real-time.
-
Regenerate the surface if required.
Expected Results: The SPR sensorgram will show a clear increase in response units (RU) upon injection of the target protein, indicating successful immobilization. Subsequent injection of the analyte will result in a concentration-dependent binding response, allowing for the determination of kinetic parameters (kₐ, kₑ) and affinity (Kₐ).[4]
Conclusion
This compound offers a versatile and effective means of modifying biomaterial surfaces to enhance their biological performance. The formation of well-ordered self-assembled monolayers provides a reproducible platform for creating bioactive interfaces that can promote desirable cellular interactions and serve as a foundation for the development of advanced biosensors and drug delivery systems. The protocols and characterization techniques outlined in this guide provide a robust framework for researchers to successfully implement and validate the use of this compound in their own applications. Further research into the specific protein adsorption profiles and long-term in vivo performance of these surfaces will continue to expand their utility in the field of biomedical engineering.
References
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews, 20(01), 114–128.
-
Molecular Self-Assembly and Adsorption Structure of 2,2′-Dipyrimidyl Disulfides on Au(111) Surfaces. (2018). Nanomaterials, 8(11), 935. Available from: [Link]
-
Surface plasmon resonance imaging analysis of protein-protein interactions using on-chip-expressed capture protein. (2006). Analytical Biochemistry, 352(2), 208-216. Available from: [Link]
-
Size selective protein adsorption on thiol-functionalised SBA-15 mesoporous molecular sieve. (2004). Physical Chemistry Chemical Physics, 6(6), 1255-1260. Available from: [Link]
-
Formation and Surface Structures of Long-Range Ordered Self-Assembled Monolayers of 2-Mercaptopyrazine on Au(111). (2022). Molecules, 27(1), 1. Available from: [Link]
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2019). Journal of Drug Delivery and Therapeutics, 9(4-s), 821-829.
-
Protein Adsorption to Surface Chemistry and Crystal Structure Modification of Titanium Surfaces. (2014). Journal of Oral Implantology, 40(6), 653-659. Available from: [Link]
-
Dependence of water contact angle at 25 °C vs the 4VP grafting percentage onto MS membranes and pH-responsiveness of MS-g-4VP membranes in pH 2–11. (2022). ResearchGate. Available from: [Link]
-
Proteins Adsorbing onto Surface-Modified Nanoparticles: Effect of Surface Curvature, pH, and the Interplay of Polymers and Proteins Acid–Base Equilibrium. (2022). Polymers, 14(4), 743. Available from: [Link]
-
Contact Angle Measurements and Wettability. (n.d.). Nanoscience Instruments. Available from: [Link]
-
Self-assembled monolayers. (2022). Specsonline. Available from: [Link]
-
Self-assembling monolayers of helical oligopeptides on gold with applications in molecular electronics. (2003). Journal of Materials Chemistry, 13(7), 1542-1549. Available from: [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual. Available from: [Link]
-
Contact Angle Measurement: The Definitive Guide (2026). (2024). Droplet Lab. Available from: [Link]
-
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). Molecules, 27(10), 3290. Available from: [Link]
- Preparation and characterization of APTES films on modification titanium by SAMs. (2013). Applied Surface Science, 273, 563-567.
-
Preparation of surface modified protein nanoparticles by introduction of sulfhydryl groups. (2000). International Journal of Pharmaceutics, 209(1-2), 1-13. Available from: [Link]
- Effects of Chemical Composition of Titanium Material Surface on SAMs Formation by Functional Groups of Alkanethiol and Alkanesilanes. (2003).
-
Non-specific protein adsorption of the different PG-modified surfaces... (n.d.). ResearchGate. Available from: [Link]
-
Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold. (2010). Physical Chemistry Chemical Physics, 12(17), 4459-4472. Available from: [Link]
-
Biomaterials with cancer cell-specific cytotoxicity: challenges and perspectives. (2022). Chemical Society Reviews, 51(15), 6323-6363. Available from: [Link]
- Assembly and characterization of SAMs formed by the adsorption of alkanethiols on zinc selenide substrates. (2001). Langmuir, 17(13), 3957-3968.
-
Interactions of Cells and Biomaterials for Nerve Tissue Engineering: Polymers and Fabrication. (2023). Biomedicines, 11(3), 859. Available from: [Link]
- Self-Assembled Monolayers of Thiols on Metals: Surface Structures, Defects and Dynamics. (2006). 2006 Pan-American Advanced Studies Institute.
-
Bioactive Coatings on Titanium: A Review on Hydroxylation, Self-Assembled Monolayers (SAMs) and Surface Modification Strategies. (2022). Polymers, 14(1), 165. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Self-Assembly and Adsorption Structure of 2,2′-Dipyrimidyl Disulfides on Au(111) Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. nanoscience.com [nanoscience.com]
- 7. Investigation of a new approach to measuring contact angles for hydrophilic impression materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Surface Coverage and Structure of Mixed DNA/Alkylthiol Monolayers on Gold: Characterization by XPS, NEXAFS, and Fluorescence Intensity Measurements - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of 4-Pyrimidinethiol Solutions
Welcome to the technical support center for 4-Pyrimidinethiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the preparation and handling of this compound solutions. Our goal is to equip you with the knowledge to ensure the stability and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned yellow. What does this mean and is it still usable?
A yellowish discoloration is a common indicator of this compound degradation, specifically oxidation. The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of disulfides (dimerization) and other oxidized species.[1][2] These byproducts can alter the reactivity and efficacy of your compound. While a faint yellow tinge might not significantly impact some applications, a noticeable color change suggests that a significant portion of the this compound has degraded. For sensitive experiments, it is highly recommended to prepare a fresh solution.
Q2: I've observed a precipitate in my this compound solution after storage. What is causing this?
Precipitation can occur for a few reasons. The most common is the formation of the disulfide dimer of this compound, which may have lower solubility in the chosen solvent compared to the monomeric form. Another possibility is that the initial concentration of this compound exceeded its solubility limit in the solvent, and precipitation occurred upon cooling or solvent evaporation. Ensure that you are using an appropriate solvent and that the concentration is within the solubility limits. This compound is generally more soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO) than in water.[3][4]
Q3: How can I prevent the degradation of my this compound solutions?
Preventing degradation primarily involves minimizing oxidation. This can be achieved by:
-
Using a reducing agent: Adding a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) can help maintain the thiol in its reduced state.[1][5][6]
-
Working under an inert atmosphere: Preparing and handling solutions under an inert gas like nitrogen or argon can displace oxygen and reduce oxidation.
-
Controlling the pH: Thiol oxidation is often faster at neutral to alkaline pH.[1] Preparing solutions in a slightly acidic buffer may improve stability, although this is application-dependent.
-
Proper storage: Storing solutions at low temperatures (e.g., -20°C) and protected from light can slow down degradation processes.[5]
Q4: What is the recommended solvent for this compound?
The choice of solvent depends on the specific application and required concentration. For general stock solutions, anhydrous ethanol or DMSO are good choices due to their higher solvating power for this compound compared to aqueous solutions.[3][4] It is crucial to use high-purity, anhydrous solvents to minimize contaminants that could promote degradation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound solutions.
Issue 1: Rapid Discoloration of the Solution
-
Problem: Your freshly prepared this compound solution quickly turns yellow or brown.
-
Underlying Cause: This indicates rapid oxidation of the thiol group. The primary culprits are dissolved oxygen in the solvent, exposure to air, or the presence of catalytic metal ions.
-
Solution:
-
Deoxygenate your solvent: Before dissolving the this compound, sparge the solvent with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.
-
Use an inert atmosphere: Prepare the solution in a glove box or use a Schlenk line to maintain an inert atmosphere during preparation and handling.
-
Add a reducing agent: Incorporate a stabilizing agent like TCEP into your solution. A final concentration of 1-10 mM TCEP is often sufficient for storage and use.[1]
-
Use high-purity solvents: Ensure your solvents are of high purity and free from metal contaminants.
-
Issue 2: Inconsistent Experimental Results
-
Problem: You are observing variability in your experimental outcomes when using different batches or ages of this compound solution.
-
Underlying Cause: This is a classic sign of solution instability. The concentration of the active, reduced form of this compound is likely decreasing over time due to oxidation, leading to inconsistent results.
-
Solution:
-
Prepare fresh solutions: For the most reliable and reproducible results, prepare this compound solutions fresh before each experiment.
-
Implement a stability testing protocol: If you need to store solutions, establish a protocol to periodically check the concentration and purity of your this compound solution using a method like HPLC.
-
Standardize your solution preparation: Use a consistent, documented protocol for preparing your solutions, including the use of deoxygenated solvents and stabilizing agents.
-
Protocols for Preparation and Analysis
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in ethanol with TCEP as a stabilizer.
Materials:
-
This compound
-
Anhydrous Ethanol (high purity)
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber glass vials with screw caps
Procedure:
-
Deoxygenate the solvent: Place the required volume of anhydrous ethanol in a suitable flask and sparge with inert gas for 20 minutes.
-
Prepare TCEP solution: Prepare a 100 mM stock solution of TCEP in deoxygenated ethanol. Since TCEP-HCl is acidic, adjust the pH to ~7.0 with 1 M NaOH if your application is pH-sensitive.
-
Weigh this compound: In a clean, dry amber vial, accurately weigh the amount of this compound required to make a 10 mM solution.
-
Dissolve under inert atmosphere: Transfer the vial with the this compound into a glove box or use a continuous flow of inert gas over the vial.
-
Add TCEP and solvent: Add the appropriate volume of the 100 mM TCEP stock solution to achieve a final TCEP concentration of 1 mM. Then, add the deoxygenated ethanol to reach the final desired volume.
-
Mix and store: Gently swirl the vial until the this compound is completely dissolved. Store the solution at -20°C, protected from light.
Protocol 2: HPLC Analysis of this compound Stability
This protocol provides a general method for monitoring the degradation of this compound by quantifying the remaining thiol and the formation of its disulfide dimer using reverse-phase HPLC (RP-HPLC).
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Procedure:
-
Sample Preparation: Dilute an aliquot of your this compound solution in the mobile phase starting condition (e.g., 95% A, 5% B) to a suitable concentration for UV detection.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at a wavelength appropriate for this compound and its disulfide (a wavelength scan or literature search can determine the optimal wavelength, typically in the range of 240-280 nm).
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 95% B
-
25-30 min: Hold at 95% B
-
30-35 min: Return to 5% B and equilibrate
-
-
-
Data Analysis:
-
The reduced this compound will elute at a specific retention time.
-
The disulfide dimer, being more hydrophobic, will have a longer retention time.[6]
-
By integrating the peak areas of the monomer and the dimer over time, you can quantify the stability of the solution.
-
Visualizing the Degradation Pathway
The primary degradation pathway for this compound in solution is the oxidation to its corresponding disulfide. This process is often catalyzed by oxygen and metal ions.
Caption: Oxidation of this compound to its disulfide dimer and the role of stabilizing agents.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Ethanol or DMSO | Good solubility for this compound and its derivatives.[3][4] |
| Stabilizing Agent | TCEP (1-10 mM) | More stable than DTT over a wider pH range and at higher temperatures.[1][6] |
| Storage Temperature | -20°C or lower | Slows down the rate of chemical degradation.[5] |
| Atmosphere | Inert (Argon or Nitrogen) | Minimizes exposure to oxygen, a key driver of oxidation. |
| pH | Slightly acidic (if compatible with application) | Thiol oxidation is generally slower at acidic pH.[1][7] |
| Container | Amber glass vial | Protects the solution from light, which can accelerate degradation. |
References
-
Hansen, R. E., Østergaard, H., Nørgaard, P., & Winther, J. R. (2007). Quantification of protein thiols and dithiols in the picomolar range using sodium borohydride and 4,4'-dithiodipyridine. Analytical Biochemistry, 363(1), 77–82. [Link]
- Vertex AI Search. (n.d.). Solubility of 1,2,5,6-tetrahydropyrimidine-4-thiol.
-
Fisher, G. J., & Johns, H. E. (1976). Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA. Biochemistry, 15(18), 4064–4069. [Link]
-
Gao, J., Yin, J., & Yao, Y. (2009). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Chromatography B, 877(28), 3438–3442. [Link]
-
Waterman, K. C., & Swanson, J. T. (2018). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. Journal of Pharmaceutical Sciences, 107(1), 163-169. [Link]
-
Clavijo, C. F., & de la Ossa, E. M. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics, 14(11), 2322. [Link]
-
Lee, J. Y., Kim, S. B., & Kim, C. G. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. Water Research, 38(9), 2311–2318. [Link]
-
NanoTemper Technologies. (n.d.). Optimization of TCEP Reduction Conditions protocol. NanoTemper Technologies. [Link]
-
Ozcan, A., & Yildirim, R. (2015). Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. RSC Advances, 5(111), 91485–91494. [Link]
-
Waterman, K. C. (2011). Accelerated Predictive Stability: An Introduction. AAPS PharmSciTech, 12(3), 834–841. [Link]
-
Le, X. C., & Zhang, W. (2007). Method development for the determination of thiols using HPLC with fluorescence detection. DiVA portal. [Link]
-
Girasole, A. E., & Guenthner, C. J. (2018). Preparation of pharmacological agents. Protocols.io. [Link]
-
ResearchGate. (2013). Which reducing agent do you prefer?. ResearchGate. [Link]
-
Tanner, J. J., & Tu, X. (2015). A Cautionary Tale of Using Tris(alkyl)phosphine Reducing Agents with NAD+-Dependent Enzymes. Biochemistry, 54(31), 4784–4786. [Link]
-
Freed, A. L., & Khossan, P. (2017). AAPS Workshop: accelerating pharmaceutical development through predictive stability approaches, April 4–5, 2016. AAPS Open, 3(1), 8. [Link]
-
Waterman, K. C. (2019). Predictive Stability Testing Utilizing Accelerated Stability Assessment Program (ASAP) Studies. In Methods in Pharmacology and Toxicology (pp. 231-245). Springer. [Link]
-
Fleszar, B., & Płotczyk, A. (2002). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Archivum Immunologiae et Therapiae Experimentalis, 50(4), 281-289. [Link]
-
Lee, J. Y., Kim, S. B., & Kim, C. G. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process. Water Research, 38(9), 2311-2318. [Link]
-
LibreTexts Chemistry. (2022). 15.7: Redox Reactions of Thiols and Disulfides. [Link]
-
de Moura, F. A., & Rigo, M. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Food Chemistry, 354, 129532. [Link]
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis, characterization and evaluation of the bacterial, antioxidant and anticancer activity of pyrimidine derivatives. Molecules, 17(5), 5556–5569. [Link]
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Lee, J. Y., Kim, S. B., & Kim, C. G. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process. Water Research, 38(9), 2311–2318. [Link]
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Technical Support Center: 4-Pyrimidinethiol Experimental Integrity
Welcome to the technical support guide for 4-Pyrimidinethiol. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing its oxidation during experimental procedures. The inherent reactivity of the thiol group makes this compound susceptible to oxidation, primarily forming a disulfide dimer, which can compromise experimental outcomes. This guide provides in-depth, field-proven insights and protocols to ensure the integrity of your compound and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: My final product analysis shows a significant amount of an unexpected dimer. What is likely happening?
A1: The most probable cause is the oxidation of this compound to its corresponding disulfide. Thiols are readily oxidized, especially in the presence of atmospheric oxygen, trace metal ions, or under basic pH conditions.[1][2] This dimerization occurs when two thiol molecules lose a hydrogen atom each and form a sulfur-sulfur bond.[3] To confirm this, you can use analytical techniques like mass spectrometry to identify the mass of the dimer.
Q2: How should I properly store this compound to minimize oxidation?
A2: Proper storage is the first line of defense against oxidation. This compound should be stored in a tightly sealed container in a cool, dry, and dark place.[4][5] The container's headspace should be purged with an inert gas like argon or nitrogen to displace oxygen. For long-term storage, keeping it in a desiccator within a refrigerator or freezer is recommended.
Q3: Can I use standard laboratory solvents, or do they need special preparation?
A3: Standard solvents often contain dissolved oxygen, which can readily oxidize your thiol. It is crucial to use deoxygenated solvents for all experiments involving this compound.[6] Solvents can be deoxygenated by methods such as freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for at least 30 minutes prior to use.[6]
Q4: What is an "inert atmosphere," and why is it so critical?
A4: An inert atmosphere is an environment devoid of reactive gases, primarily oxygen and moisture.[6] For air-sensitive compounds like this compound, performing reactions under an inert atmosphere of argon or nitrogen is essential to prevent oxidation.[6][7][8][9][10] This is typically achieved using a glovebox or a Schlenk line.[6][7]
Q5: Are there any chemical additives I can use to prevent oxidation in my reaction mixture?
A5: Yes, adding a reducing agent to your reaction can help maintain the thiol in its reduced state.[11][12][13] Common choices include Tris(2-carboxyethyl)phosphine (TCEP), Dithiothreitol (DTT), and β-mercaptoethanol (BME).[11][14] The choice of reducing agent depends on the specifics of your experiment, such as pH and compatibility with other reagents.[14][15]
Troubleshooting Guide: Common Issues and Solutions
| Observed Problem | Potential Cause | Recommended Solution & Rationale |
| Low yield of desired thiol-containing product. | Oxidation of the starting this compound before or during the reaction. | Solution: Implement rigorous air-free techniques.[6] Use a glovebox or Schlenk line for all manipulations.[6][7] Ensure all glassware is oven-dried and cooled under an inert atmosphere.[9][10] Rationale: This minimizes exposure to atmospheric oxygen, the primary oxidant. |
| Inconsistent reaction kinetics or irreproducible results. | Variable levels of dissolved oxygen in solvents. | Solution: Standardize your solvent deoxygenation protocol. The freeze-pump-thaw method is highly effective.[6] For less sensitive applications, consistent sparging with an inert gas is sufficient. Rationale: Dissolved oxygen is a major contributor to thiol oxidation, and its concentration can vary significantly in untreated solvents. |
| Side reactions with other functional groups. | The chosen reducing agent is interfering with the reaction. | Solution: Select a reducing agent that is compatible with your reaction chemistry. TCEP is often a good choice as it is a potent, thiol-free reducing agent that is effective over a wide pH range.[11][15] Rationale: DTT and BME are themselves thiols and can participate in side reactions. TCEP's phosphine-based mechanism is more specific for disulfide reduction.[15] |
| Product degradation during workup or purification. | Exposure to air during extraction, chromatography, or solvent evaporation. | Solution: Maintain an inert atmosphere throughout the workup process. Use deoxygenated solvents for extractions and chromatography. Evaporate solvents under a stream of nitrogen or argon. Rationale: The purified product is often more susceptible to oxidation once stabilizing agents or excess reducing agents from the reaction mixture are removed. |
Visualizing the Problem and Solution
The Oxidation Pathway
The primary oxidative pathway for this compound is the formation of its disulfide dimer. This reaction is often catalyzed by trace metals and proceeds readily in the presence of oxygen.
Caption: Oxidation of this compound to its disulfide dimer.
The Protective Experimental Workflow
Implementing a systematic, air-free workflow is paramount to preventing oxidation and ensuring the success of your experiment.
Caption: Recommended air-free experimental workflow.
Detailed Experimental Protocols
Protocol 1: Preparation of Deoxygenated Solvents via Inert Gas Sparging
This protocol is suitable for most applications where trace amounts of oxygen are tolerable.
-
Setup: Assemble your solvent reservoir (e.g., a round-bottom flask with a septum-sealed sidearm). Insert a long needle connected to a source of inert gas (argon or nitrogen) through the septum, ensuring the needle tip is submerged below the solvent surface. Insert a second, shorter needle to act as a gas outlet.
-
Sparging: Gently bubble the inert gas through the solvent for a minimum of 30-60 minutes. A vigorous stream is not necessary and can lead to solvent evaporation.
-
Storage: Once deoxygenated, remove the outlet needle first, followed by the inlet needle, to maintain a positive pressure of inert gas in the flask. Store the solvent under this inert atmosphere and use it within the same day for best results.
Protocol 2: Handling this compound and Setting Up a Reaction Using a Schlenk Line
This protocol describes the standard procedure for handling air-sensitive solids and setting up a reaction under an inert atmosphere.[7]
-
Glassware Preparation: Ensure all glassware, including the reaction flask (Schlenk flask), stir bar, and any addition funnels, are thoroughly dried in an oven (e.g., at 125°C overnight) and assembled while still warm.[9]
-
Inerting the Apparatus: Attach the assembled, cooled glassware to the Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas. Repeat this "evacuate-refill" cycle at least three times to ensure all atmospheric gases are removed.[6][7]
-
Reagent Transfer (Solid): In a glovebox, weigh the this compound directly into the Schlenk flask.[7] Seal the flask, remove it from the glovebox, and re-attach it to the Schlenk line. If a glovebox is unavailable, weigh the solid quickly in the air and immediately attach it to the Schlenk line, then perform three evacuate-refill cycles. For highly sensitive applications, a solids addition tube under a positive flow of inert gas is recommended.[7]
-
Solvent and Reagent Addition (Liquid): Add the deoxygenated solvent to the flask via a cannula or a gas-tight syringe.[6][9] If adding a reducing agent like TCEP, it can be added as a solid with the this compound or as a solution in deoxygenated solvent.
-
Reaction Conditions: Maintain a slight positive pressure of inert gas throughout the reaction. This is typically monitored with an oil bubbler attached to the Schlenk line manifold.[9]
References
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ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). [Link]
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Fauske & Associates. (2020). Hints for Handling Air-Sensitive Materials. [Link]
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ResearchGate. (2021). How to avoid oxidation of thiol, which has been previously reduced from disulfide, and consequently react it with a maleimide moiety?. [Link]
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Golchoubian, H., & Eick, K. (2008). Electrochemical oxidation of 2-pyrimidinethiols and theoretical study of their dimers, disulfides, sulfenyl radicals, and tautomers. The Journal of Organic Chemistry. [Link]
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Kobe University. (2010). Oxidative transformation of thiols to disulfides promoted by activated carbon–air system. [Link]
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RSC Publishing. Oxidation of thiols to disulfides by dioxygen catalyzed by a bioinspired organocatalyst. [Link]
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YouTube. (2019). 03.03 Oxidation Reactions of Thiols. [Link]
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MDPI. (2023). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link]
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PubMed. (1995). Measurement of pyrimidine (6-4) photoproducts in DNA by a mild acidic hydrolysis-HPLC fluorescence detection assay. [Link]
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Technical Support Center: Optimizing Deposition Parameters for 4-Pyrimidinethiol Films
Welcome to the technical support center for the optimization of 4-Pyrimidinethiol film deposition. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of forming high-quality, self-assembled monolayers (SAMs) of this compound. Here, we will address common challenges and provide in-depth, evidence-based solutions to ensure reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the deposition of this compound films.
Q1: What is the recommended starting protocol for forming a this compound SAM on a gold substrate?
A standard and effective method is solution-based self-assembly.[1][2] A general protocol involves immersing a clean gold substrate into a dilute solution of this compound.[1][2] Typically, a concentration of 1-10 mM in a high-purity solvent like ethanol is used.[3] The immersion time can range from several hours to 48 hours to ensure a well-ordered monolayer.[1][2]
Q2: Why is substrate cleanliness so critical, and what is the best way to clean a gold substrate?
The quality of a SAM is highly dependent on the cleanliness of the substrate surface.[4] Contaminants can impede the self-assembly process, leading to film defects.[4][5] A widely used and effective cleaning method is the use of a "piranha" solution, which is a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂). Extreme caution must be exercised when handling piranha solution as it is a powerful oxidant and reacts violently with organic materials. Following the piranha clean, the substrate should be thoroughly rinsed with deionized water and ethanol and then dried under a stream of dry nitrogen.[1]
Q3: What are the key parameters that influence the quality of the this compound film?
Several factors significantly impact the final state of the SAM. The most critical parameters include the purity of the this compound, the choice of solvent, the concentration of the thiol solution, the immersion time, and the deposition temperature.[6] Each of these parameters can affect the packing density, orientation, and defect density of the resulting film.
Q4: How can I characterize the quality of my this compound film?
A multi-technique approach is often necessary for a comprehensive characterization. Common techniques include:
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition and the presence of the sulfur-gold bond.[7][8]
-
Infrared Reflection-Adsorption Spectroscopy (IRRAS): To determine the orientation and packing of the molecules within the monolayer.[7][8]
-
Scanning Tunneling Microscopy (STM): To visualize the surface morphology and molecular arrangement at the atomic level.[7][8]
-
Contact Angle Goniometry: To assess the surface energy and hydrophobicity, which provides an indication of monolayer coverage and order.[9]
-
Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS): To evaluate the barrier properties and defectiveness of the film.[9][10]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the deposition of this compound films.
Issue 1: Incomplete or Disordered Monolayer Formation
Symptoms:
-
Low water contact angle, indicating a hydrophilic surface where a more hydrophobic one is expected.
-
XPS data shows weak sulfur or nitrogen signals, or the presence of contaminants.
-
STM images reveal a disordered surface with no clear molecular packing.
-
Electrochemical measurements indicate a leaky film with high current densities.
Root Causes and Solutions:
-
Cause A: Substrate Contamination. As mentioned in the FAQs, residual organic or particulate matter on the gold surface is a primary inhibitor of SAM formation.[4][5]
-
Cause B: Impure this compound or Solvent. Contaminants in the thiol or solvent can co-adsorb on the surface, disrupting the ordering of the this compound molecules.
-
Solution: Use the highest purity this compound and solvent available (preferably ≥99%). Ethanol is a common and effective solvent due to its ability to dissolve a wide range of thiols and its availability in high purity.[3][6] It is also crucial to use fresh solutions for each experiment to avoid degradation or contamination.
-
-
Cause C: Inappropriate Deposition Time or Concentration. The kinetics of SAM formation are influenced by both the concentration of the thiol solution and the immersion time.[6]
-
Solution: While self-assembly can be rapid, achieving a highly ordered monolayer often requires longer immersion times.[1] A typical starting point is a 1 mM solution with a 24-48 hour immersion period.[1][2] If incomplete coverage is suspected, increasing the immersion time is a logical first step.
-
Workflow for Troubleshooting Incomplete Monolayer Formation
Caption: Troubleshooting workflow for incomplete monolayer formation.
Issue 2: Film Instability and Desorption
Symptoms:
-
Changes in film properties (e.g., contact angle, electrochemical signal) over a short period.
-
Loss of material from the surface observed in sequential STM or AFM scans.
-
Signal degradation in surface-sensitive measurements.
Root Causes and Solutions:
-
Cause A: Oxidative or Reductive Desorption. The gold-thiolate bond can be susceptible to electrochemical desorption at certain potentials. The pyrimidine moiety itself can also undergo electrochemical reactions.
-
Solution: When performing electrochemical characterization, carefully select the potential window to avoid extremes that could induce desorption or degradation. It is advisable to perform control experiments on a bare gold electrode to understand the electrochemical behavior of the solvent and electrolyte alone.
-
-
Cause B: Thermal Instability. Elevated temperatures can lead to desorption or rearrangement of the monolayer.[11]
-
Solution: Unless intentionally studying thermal effects, conduct depositions and characterizations at room temperature. If post-deposition annealing is performed, it should be done in a controlled environment (e.g., under inert gas) and at temperatures well below the desorption temperature of the thiol.
-
-
Cause C: Photodegradation. Exposure to high-energy light, particularly UV, can potentially damage the organic film.
-
Solution: Store samples in the dark and minimize exposure to ambient light, especially during long-term storage or experiments.[2]
-
Issue 3: Poor Reproducibility
Symptoms:
-
Significant variations in film quality between seemingly identical experiments.
-
Inconsistent results from characterization techniques.
Root Causes and Solutions:
-
Cause A: Inconsistent Substrate Preparation. Minor variations in the cleaning process can lead to major differences in the final film.
-
Solution: Standardize the substrate cleaning protocol with strict adherence to timings, solution compositions, and rinsing procedures.
-
-
Cause B: Environmental Contamination. The quality of self-assembled monolayers can be affected by airborne contaminants.[1]
-
Solution: Perform the self-assembly in a clean environment, such as a fume hood or a glove box.[1] Avoid areas where volatile silicones (e.g., from vacuum grease) or other reactive chemicals are used.
-
-
Cause C: Solution Aging. this compound solutions may degrade over time, especially if exposed to oxygen or light.
-
Solution: Always use freshly prepared solutions for deposition. To minimize oxidation, solutions can be deoxygenated by bubbling with an inert gas like nitrogen or argon before introducing the substrate.[1]
-
Optimization of Key Deposition Parameters
For achieving a highly ordered and dense this compound film, systematic optimization of the following parameters is recommended.
| Parameter | Typical Range | Effect on Film Quality | Recommendations & Rationale |
| Concentration | 0.1 mM - 10 mM | Higher concentrations can lead to faster initial coverage but may result in more defects. Lower concentrations promote slower, more ordered growth.[6] | Start with 1 mM. If defect density is high, decrease the concentration to allow for more time for molecular arrangement. |
| Immersion Time | 1 hr - 72 hrs | Longer immersion times generally lead to better-ordered and more densely packed films.[1][2] The initial adsorption is fast, but the subsequent organization into a crystalline-like structure is a slower process.[6] | A 24-48 hour immersion is a good starting point for achieving a well-ordered monolayer.[1][2] |
| Solvent | Ethanol, Isopropanol, Acetonitrile | The choice of solvent can influence the solubility of the thiol and its interaction with the substrate, thereby affecting the final monolayer structure.[6][9][12] Solvents with low dielectric constants that are inert to the substrate often produce more stable and denser monolayers.[9] | High-purity ethanol is the most common and a reliable choice due to its good solvation properties for thiols and its relatively low toxicity.[3][6] |
| Temperature | 20°C - 60°C | Temperature affects the kinetics of adsorption and the mobility of the molecules on the surface.[11] Slightly elevated temperatures can sometimes improve ordering by providing enough thermal energy for molecules to find their optimal positions, but excessively high temperatures can lead to multilayer formation or desorption.[11] | Room temperature (20-25°C) is standard and effective for most applications. If ordering is an issue, a modest increase to 30-40°C can be explored. |
Experimental Protocol for Solution-Based Deposition
Caption: Step-by-step experimental workflow for solution-based deposition.
Concluding Remarks
The successful deposition of high-quality this compound films is a meticulous process that requires careful attention to detail. By understanding the fundamental principles of self-assembly and systematically addressing potential sources of error, researchers can achieve reproducible and reliable results. This guide provides a framework for troubleshooting and optimization, but it is important to remember that the ideal parameters may vary depending on the specific application and experimental setup.
References
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Optimized deposition parameters. | Download Table - ResearchGate. Available at: [Link]
-
Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold - RSC Publishing. Available at: [Link]
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Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold - ResearchGate. Available at: [Link]
-
Studies on the effect of solvents on self-assembled monolayers formed from organophosphonic acids on indium tin oxide - PubMed. Available at: [Link]
-
Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly - ResearchGate. Available at: [Link]
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Self assembled monolayer formation of alkanethiols on gold: - Institute of Solid State Physics. Available at: [Link]
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Investigating solvent effects on thiol-ene network formation - American Chemical Society. Available at: [Link]
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Thiol-based Self-assembled Monolayers: Formation and Organization - Dr. Lee Group. Available at: [Link]
-
Predicting Molecular Ordering in Deposited Molecular Films - MPG.PuRe. Available at: [Link]
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Formation and Stability of Hexadecanethiolate SAMs Prepared in Aqueous Micellar Solutions of C 12 E 6 - ResearchGate. Available at: [Link]
-
Quantitative analysis of COOH-terminated alkanethiol SAMs on gold nanoparticle surfaces. Available at: [Link]
-
Tailoring of Multisource Deposition Conditions towards Required Chemical Composition of Thin Films - MDPI. Available at: [Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC - NIH. Available at: [Link]
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A study of the hydrophobic properties of alkanethiol self-assembled monolayers prepared in different solvents | Request PDF - ResearchGate. Available at: [Link]
-
Fabrication of self-assembled monolayers exhibiting a thiol-terminated surface - PubMed. Available at: [Link]
-
C-212 Troubleshooting for Thin Film Deposition Processes - The Society of Vacuum Coaters. Available at: [Link]
-
Optimization of deposition parameters of thin films composed of Pt nanoparticles. Available at: [Link]
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Optimizing - ResearchGate. Available at: [Link]
-
The Effect of TiO2 Film Immersion Duration in N719 Dye on Microstructure, Optical Properties, and Photoanode Performance - Atlantis Press. Available at: [Link]
-
Five Challenges in Thin Film Deposition and How to Solve Them. Available at: [Link]
-
Effect of the reactant concentration, bath temperature and deposition time on the properties of CdS thin film prepared by the chemical bath deposition method | Request PDF - ResearchGate. Available at: [Link]
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Deposition of tin sulfide thin films from tin(IV) thiolate precursors - the University of Bath's research portal. Available at: [Link]
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The effect of immersion disinfection procedures on dimensional stability of two elastomeric impression materials - PubMed. Available at: [Link]
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Photolithography Trouble Shooter - MicroChemicals. Available at: [Link]
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Review of Growth Defects in Thin Films Prepared by PVD Techniques - MDPI. Available at: [Link]
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Pyrimidine base degradation in cultured murine C-1300 neuroblastoma cells and in situ tumors - JoVE Visualize. Available at: [Link]
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[논문]Degradation of purines and pyrimidines by microorganisms - 한국과학기술정보연구원. Available at: [Link]
-
Assembly and Characterization of SAMs Formed by the Adsorption of Alkanethiols on Zinc Selenide Substrates | Request PDF - ResearchGate. Available at: [Link]
-
(PDF) Supplementary Movie 4 - ResearchGate. Available at: [Link]
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Technical Support Center: Challenges in the Synthesis of Substituted 4-Pyrimidinethiols
Welcome to the technical support center for the synthesis of substituted 4-pyrimidinethiols. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important class of heterocyclic compounds. 4-Pyrimidinethiols and their tautomeric thione forms are crucial pharmacophores and versatile synthetic intermediates in drug discovery. However, their synthesis is often fraught with challenges, including low yields, competing side reactions, and difficult purifications.
This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome common experimental hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions regarding the synthesis of 4-pyrimidinethiols.
Q1: What are the primary synthetic routes to substituted 4-pyrimidinethiols?
A1: There are two predominant strategies for accessing the 4-pyrimidinethiol core structure:
-
Cyclocondensation Reactions: This "bottom-up" approach involves constructing the pyrimidine ring from acyclic precursors. A common method is the condensation of a 1,3-dicarbonyl compound, or a functional equivalent, with thiourea.[1][2] This directly installs the sulfur atom at the 2- or 4-position, depending on the precursors, yielding a pyrimidine-thione.
-
Nucleophilic Aromatic Substitution (SNAr): This "functional group interconversion" approach is arguably the most common. It starts with a pre-formed pyrimidine ring bearing a suitable leaving group, typically a halogen (e.g., 4-chloropyrimidine), at the C4 position. This electrophilic center is then targeted by a sulfur nucleophile, such as sodium hydrosulfide (NaSH), potassium thioacetate (KSAc), or thiourea followed by hydrolysis, to displace the leaving group and form the desired thiol.[3][4]
Q2: How does the tautomerism of this compound affect its reactivity and characterization?
A2: This is a critical concept. This compound exists in a tautomeric equilibrium with its pyrimidine-4(3H)-thione isomer. In most solvents and in the solid state, the thione form is thermodynamically favored. This has significant implications:
-
Reactivity: While it may exist as a thione, it can react as a thiol. For example, alkylation can occur on the sulfur atom (S-alkylation) or the ring nitrogen (N-alkylation). The reaction outcome is often dictated by the choice of base and electrophile.
-
Characterization: Be mindful of tautomerism when interpreting spectroscopic data. In ¹H NMR, you may observe an N-H proton signal (around 12-14 ppm) characteristic of the thione form, rather than a distinct S-H proton signal. In ¹³C NMR, the C4 carbon will have a chemical shift more indicative of a thiocarbonyl (C=S) group (typically >175 ppm).
-
Stability: The thiol tautomer is more susceptible to oxidation, leading to the formation of disulfide byproducts.
Q3: What are the main safety precautions when working with thiol-containing compounds and reagents?
A3: Safety is paramount.
-
Stench: Most low-molecular-weight thiols and sulfur reagents (like H₂S generated from NaSH in acidic conditions) have potent, unpleasant odors. All manipulations should be conducted in a well-ventilated chemical fume hood.
-
Toxicity: Many sulfur-containing reagents are toxic. Always consult the Safety Data Sheet (SDS) before use.
-
Waste Disposal: Quench reactive sulfur reagents before disposal. A common method is to treat the waste with an oxidizing agent like bleach (sodium hypochlorite) or hydrogen peroxide in a basic solution to oxidize the sulfur species to less odorous and less toxic sulfates.
Section 2: Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low or No Yield of this compound
Q: My SNAr reaction of a 4-chloropyrimidine with a sulfur nucleophile (e.g., NaSH, thiourea) is giving low yields. What are the potential causes?
A: This is a frequent issue that can be traced to several factors. A systematic approach is best for troubleshooting.[5]
-
Cause 1: Poor Quality of Starting Material: The 4-chloropyrimidine starting material can hydrolyze upon storage, especially if exposed to moisture, forming the corresponding 4-hydroxypyrimidine. This hydroxy species is unreactive under SNAr conditions.
-
Solution: Confirm the purity of your 4-chloropyrimidine by NMR or LC-MS before use. If it's impure, purify it by chromatography or recrystallization. Store it in a desiccator.
-
-
Cause 2: Inactive or Decomposed Nucleophile: Sodium hydrosulfide (NaSH) can be hygroscopic and may degrade. Thiourea is generally stable, but the subsequent hydrolysis step to unmask the thiol can be inefficient.
-
Solution: Use a fresh, unopened bottle of NaSH or dry it under a vacuum before use. When using thiourea, ensure the hydrolysis conditions (typically strong base like NaOH) and temperature are sufficient to completely break down the intermediate isothiouronium salt.
-
-
Cause 3: Suboptimal Reaction Conditions: Temperature and solvent play a crucial role.[6]
-
Solution: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to find the optimal balance; excessive heat can lead to byproduct formation.[7] Polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective.[7]
-
-
Cause 4: Oxidative Side Reactions: The product this compound can be oxidized to a disulfide, especially if the reaction is heated in the presence of air. This removes the desired product from the reaction equilibrium.
-
Solution: Degas your solvent by bubbling nitrogen or argon through it for 15-30 minutes before adding reagents. Maintain a positive pressure of an inert gas (N₂ or Ar) over the reaction for its entire duration.
-
Q: I'm attempting a cyclocondensation reaction with thiourea to form the pyrimidine ring, but the yield is poor. What should I investigate?
A: Low conversion in cyclocondensation reactions is often related to catalyst inefficiency, reactant purity, or suboptimal conditions.[8]
-
Cause 1: Inefficient Catalysis: These reactions often require a catalyst, either acidic or basic, to promote the key cyclization and dehydration steps.[1]
-
Cause 2: Competing Side Reactions: The 1,3-dicarbonyl starting material can undergo self-condensation. Additionally, if the reaction conditions are too harsh, thiourea can decompose.[1]
-
Cause 3: Purity of Reactants: Impurities in the starting materials can halt the reaction.
-
Solution: Ensure all reactants are of high purity. For example, if your synthesis involves an amidine, use a freshly prepared salt, as they can be hygroscopic and prone to hydrolysis.[1]
-
Problem 2: Formation of Significant Byproducts
Q: I'm observing a significant amount of a disulfide byproduct. How can I prevent this?
A: The formation of a disulfide (RSSR) from your thiol product (RSH) is an oxidative coupling reaction, typically mediated by atmospheric oxygen.
-
Prevention Strategy: The most effective solution is to rigorously exclude oxygen from your reaction and workup.
-
Degas Solvents: Before use, sparge all solvents (for the reaction and the workup) with an inert gas like nitrogen or argon.
-
Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon. This is especially critical if the reaction requires heating.
-
Workup Considerations: When quenching the reaction, use degassed water. During extraction, minimize the time the product spends in the separatory funnel and avoid vigorous shaking that introduces air.
-
Reductive Workup: In some cases, adding a mild reducing agent like sodium thiosulfate or sodium sulfite to the aqueous quench can help scavenge dissolved oxygen and prevent oxidation.
-
Q: My reaction is producing the corresponding 4-hydroxypyrimidine instead of the thiol. Why is this happening?
A: This byproduct arises from the reaction of your 4-chloropyrimidine starting material with water.
-
Cause: The presence of water in your reaction solvent or on your glassware. The pyrimidine ring is electron-deficient, making the 4-chloro substituent susceptible to hydrolysis, especially at elevated temperatures.
-
Solution:
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum before use.
-
Hygroscopic Reagents: Dry any hygroscopic reagents (e.g., bases like K₂CO₃) before adding them to the reaction.
-
Problem 3: Purification and Isolation Challenges
Q: My crude this compound product is difficult to purify via silica gel chromatography. What are the issues and alternatives?
A: Silica gel chromatography can be problematic for thiols.
-
Issue 1: Acidity of Silica: Standard silica gel is slightly acidic, which can cause streaking or irreversible binding of your basic pyrimidine product.
-
Issue 2: Oxidation on Column: The high surface area of silica gel in the presence of air can promote the oxidation of your thiol to the disulfide. You may see a new, less polar spot appear on your TLC plates during the column run.
-
Solutions:
-
Neutralized Silica: Pre-treat your silica gel by slurrying it in your eluent containing a small amount of a volatile base, such as triethylamine (~0.5-1%). This will neutralize the acidic sites and improve chromatography.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or reverse-phase silica (C18).
-
Crystallization: This is often the best method for purifying 4-pyrimidinethiols.[9] Screen various solvents to find one that dissolves your compound when hot but provides low solubility when cold. Common solvents include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[9]
-
Acid-Base Extraction: Since the pyrimidine nitrogens are basic and the thiol proton is weakly acidic, you can sometimes use a carefully planned acid-base extraction to remove neutral or acidic/basic impurities.
-
Section 3: Key Synthetic Protocols
The following are generalized, detailed protocols for the two main synthetic strategies. Note: These are illustrative examples; reaction times, temperatures, and stoichiometries should be optimized for your specific substrates.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the conversion of a 4-chloropyrimidine to a this compound using thiourea.
Step 1: Formation of the Isothiouronium Salt
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted 4-chloropyrimidine (1.0 eq), thiourea (1.1 eq), and ethanol (5-10 mL per mmol of chloropyrimidine).
-
Heat the mixture to reflux (approx. 78 °C).
-
Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes) for the consumption of the starting material. The reaction typically takes 2-6 hours. A white precipitate of the isothiouronium salt should form.
-
Once the reaction is complete, cool the mixture to room temperature and collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol.
Step 2: Hydrolysis to the this compound
-
Suspend the collected isothiouronium salt in a 2 M aqueous solution of sodium hydroxide (NaOH) (2-3 eq).
-
Heat the mixture to 80-90 °C for 1-2 hours. The suspension should dissolve as the hydrolysis proceeds.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully acidify the solution to pH 5-6 with a suitable acid (e.g., 2 M HCl or acetic acid). The target this compound/thione will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis via Cyclocondensation
This protocol describes the synthesis of a 6-methyl-2-phenylpyrimidine-4(3H)-thione.
-
In a round-bottom flask, dissolve sodium metal (1.1 eq) in absolute ethanol under a nitrogen atmosphere to prepare a fresh solution of sodium ethoxide.
-
To this solution, add benzamidine hydrochloride (1.0 eq) and ethyl acetoacetate (1.0 eq).
-
Add thiourea (1.0 eq) to the mixture.
-
Heat the reaction to reflux for 6-12 hours, monitoring by TLC for product formation.
-
After completion, cool the reaction to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the residue into ice-cold water and acidify with dilute HCl to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization from ethanol.
Section 4: Visual Aids and Data
Diagrams and Workflows
Caption: A troubleshooting workflow for diagnosing low-yield reactions.
Data Table
Table 1: Comparison of Common Sulfur Nucleophiles for SNAr Reactions
| Nucleophile | Reagent Formula | Pros | Cons | Key Considerations |
| Sodium Hydrosulfide | NaSH | Inexpensive; directly forms the thiol. | Often impure/hydrated; generates toxic H₂S gas upon acidification; can be poorly soluble. | Use fresh reagent; perform in a well-ventilated hood; may require a phase-transfer catalyst. |
| Thiourea | (NH₂)₂CS | Stable, crystalline solid; easy to handle; intermediate is often crystalline. | Two-step process (salt formation then hydrolysis); hydrolysis requires harsh basic conditions. | The basic hydrolysis step can cleave other sensitive functional groups on the molecule. |
| Potassium Thioacetate | KSAc | Generates the thiol under milder basic conditions (e.g., K₂CO₃, NaOMe). | More expensive than NaSH or thiourea; requires a two-step process. | The thioacetate intermediate is less prone to oxidation than the final thiol. |
References
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- BenchChem. (2025). troubleshooting low bioactivity in pyrimidine thione assays.
- BenchChem. (2025). A Comparative Guide to Pyrimidine Synthesis: Exploring Alternatives to Ethyl Chloro(methylthio)
- National Center for Biotechnology Information. (n.d.). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester.
- ChemicalBook. (n.d.). 4-Chloropyrimidine synthesis.
- BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Pyrimidine Methanamine.
- arkat usa. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
- PubMed. (2014).
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- SpringerOpen. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues.
- BenchChem. (2025). Technical Support Center: Purification of 2,4,6-Substituted Pyrimidine Products.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 4-Pyrimidinethiol SAM Formation
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Pyrimidinethiol self-assembled monolayers (SAMs). The information herein is curated to address common challenges and provide scientifically grounded solutions to achieve high-quality, reproducible monolayers.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning.
Question 1: I've formed my this compound SAM, but characterization (e.g., via cyclic voltammetry with a redox probe) suggests a high number of pinhole defects. What are the likely causes and how can I fix this?
Answer:
Pinhole defects, which are voids in the monolayer that expose the underlying substrate, are a common issue that can compromise the insulating properties of your SAM.[1] The causes can be multifaceted, often stemming from suboptimal preparation conditions.
Probable Causes & Solutions:
-
Inadequate Substrate Preparation: The quality of the gold substrate is paramount. An unclean or rough surface will inevitably lead to a disordered and defective SAM.
-
Solution: Implement a rigorous and consistent cleaning protocol. Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) is highly effective for removing organic contaminants.[2][3] Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Always handle it with extreme care in a fume hood with appropriate personal protective equipment. Following the chemical clean, a thorough rinse with ultrapure water and ethanol, followed by drying under a stream of inert gas (like nitrogen or argon), is crucial.[1] The substrate should be used immediately after cleaning to prevent recontamination from the atmosphere.[2]
-
-
Contaminated Thiol or Solvent: Impurities in the this compound or the solvent can co-adsorb onto the gold surface, disrupting the packing of the monolayer.[1]
-
Solution: Use high-purity this compound and anhydrous, high-purity solvents.[1] Ethanol is a commonly used solvent for thiol-based SAMs. It is advisable to use a freshly opened bottle of solvent or to de-gas the solvent to remove dissolved oxygen, which can lead to the oxidation of thiols into disulfides in solution.[1]
-
-
Suboptimal Thiol Concentration: The concentration of the this compound solution plays a critical role. Too low a concentration may result in incomplete surface coverage, while too high a concentration can lead to the formation of a disordered multilayer.[1]
-
Solution: A typical starting concentration for forming a well-ordered monolayer is in the range of 1-5 mM.[2] It is recommended to start with 1 mM and optimize from there if necessary.
-
-
Insufficient Immersion Time: The self-assembly process, while initiated rapidly, requires adequate time for the molecules to arrange into a well-ordered, densely packed structure.
-
Solution: While initial adsorption is fast, longer immersion times of 18-48 hours generally lead to more ordered and densely packed SAMs with fewer defects.[2]
-
Below is a troubleshooting workflow to diagnose and resolve pinhole defects:
Caption: Troubleshooting workflow for pinhole defects.
Question 2: The quality of my this compound SAMs is inconsistent from one experiment to the next. What could be causing this variability?
Answer:
Inconsistent monolayer quality is a frustrating issue that often points to subtle variations in experimental conditions.
Probable Causes & Solutions:
-
Inconsistent Substrate Preparation: As mentioned previously, any variation in the cleaning procedure can result in different surface conditions and, consequently, variable monolayer quality.[1]
-
Solution: Standardize your substrate cleaning protocol and adhere to it strictly for all experiments.[1]
-
-
Environmental Factors: The self-assembly process can be sensitive to changes in temperature, humidity, and even light exposure.[1]
-
Solvent Quality and Water Content: The choice and quality of the solvent are critical. Polar solvents can diminish the crucial chain-chain interactions necessary for a well-packed monolayer.[5] The presence of water can also affect the assembly process.
-
Oxygen Presence: Oxygen can lead to the oxidation of thiols to disulfides, which can disrupt monolayer formation.[1]
-
Solution: De-gas the solvent before use and consider backfilling the reaction vessel with an inert gas like nitrogen or argon before sealing it for the immersion period.[1]
-
Question 3: My this compound SAM appears to be unstable and degrades over time. What factors contribute to this, and how can I improve its stability?
Answer:
The stability of thiol-based SAMs can be a concern, especially under ambient conditions. The gold-thiolate bond is susceptible to oxidation, which can lead to the degradation of the monolayer.[7]
Probable Causes & Solutions:
-
Oxidation: Exposure to oxygen, ozone, and even light can lead to the oxidation of the sulfur headgroup, weakening its bond to the gold surface.[7][8] This can result in desorption of the molecules and a loss of monolayer integrity.
-
Solution: Store prepared SAMs in a dark, inert environment, such as a nitrogen-filled desiccator.[4] Minimize the time between SAM preparation and its use in subsequent experiments.
-
-
Thermal Effects: While gentle annealing can improve order, excessive heat can lead to desorption and restructuring of the monolayer.[9][10]
-
Solution: If using a post-deposition annealing step to improve order, it is crucial to carefully control the temperature and duration. The optimal conditions are system-dependent and may require empirical determination. Thermal annealing is known to reduce disordered domains and vacancy islands.[10] However, for some aromatic selenol SAMs, annealing has been shown to transform an ordered phase into a disordered one, highlighting the need for careful optimization.[11][12]
-
-
Chemical Environment: The chemical environment the SAM is exposed to can also impact its stability. For instance, the pH of the solution can affect the protonation state of the pyrimidine ring, which may influence the monolayer's properties.[13]
-
Solution: Be mindful of the chemical compatibility of your SAM with the environments it will be exposed to in your experiments. Buffer solutions where necessary and consider the potential for reactions with other chemical species.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected orientation of this compound on a gold surface?
A1: this compound is expected to bind to the gold surface through the sulfur atom, forming a gold-thiolate bond.[14] The pyrimidine ring will be oriented away from the surface. The exact tilt angle of the molecule with respect to the surface normal will depend on the packing density and intermolecular interactions within the monolayer.[15][16]
Q2: What is a suitable solvent for preparing the this compound solution?
A2: High-purity, absolute ethanol is the most commonly used solvent for preparing thiol solutions for SAM formation.[4] It provides good solubility for many thiols and has a polarity that is generally conducive to the self-assembly process. However, the choice of solvent can significantly impact the quality of the resulting SAM, and for some systems, other solvents or solvent mixtures might be optimal.[5][6][17][18][19]
Q3: How can I characterize the quality of my this compound SAM?
A3: Several surface-sensitive techniques are available to assess the quality of your SAM:
-
Contact Angle Goniometry: Measures the hydrophobicity or hydrophilicity of the surface. A consistent and expected contact angle can indicate a well-formed monolayer. A lower-than-expected contact angle for a hydrophobic SAM can suggest a disordered or incomplete monolayer.[5]
-
X-ray Photoelectron Spectroscopy (XPS): Provides information about the elemental composition and chemical states of the surface, confirming the presence of the thiol and the formation of the gold-thiolate bond.[15][16]
-
Scanning Tunneling Microscopy (STM): Allows for the direct visualization of the monolayer structure at the molecular level, revealing the packing arrangement and the presence of defects.[15][16][20][21]
-
Electrochemical Methods (Cyclic Voltammetry and Electrochemical Impedance Spectroscopy): These are powerful techniques to probe the integrity and defectiveness of the monolayer. By using a redox-active species in solution, the degree to which the SAM blocks electron transfer to the gold surface can be quantified, providing a measure of pinhole defect density.[1][22]
Q4: Is an annealing step necessary after SAM formation?
A4: An annealing step is not always necessary but can be beneficial for improving the structural order of the monolayer.[11] Thermal annealing can help to reduce structural defects like domain boundaries and vacancy islands by providing the molecules with enough thermal energy to rearrange into a more thermodynamically stable, ordered state.[10] However, the annealing conditions (temperature and time) must be carefully optimized, as excessive heat can lead to desorption or degradation of the monolayer.[9][23]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Thiol Concentration | 1 - 5 mM | A typical starting concentration is 1 mM in ethanol.[2] |
| Immersion Time | 18 - 48 hours | Longer times generally lead to better-ordered monolayers.[2] |
| Solvent | Absolute Ethanol | High-purity and anhydrous is recommended.[1] |
| Substrate Cleaning | Piranha Etch | A common and effective method for gold substrates.[2][3] |
| Post-Deposition Annealing | System Dependent | If used, requires careful optimization of temperature and time.[10] |
Experimental Protocols
Protocol 1: Gold Substrate Cleaning
-
Handle the gold substrate with clean, non-magnetic tweezers.
-
Prepare a Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) in a glass container within a fume hood. Extreme caution is required.
-
Immerse the gold substrate in the hot Piranha solution for 5-10 minutes.[2]
-
Carefully remove the substrate and rinse it thoroughly with copious amounts of ultrapure water.
-
Rinse the substrate with absolute ethanol.
-
Dry the substrate under a gentle stream of high-purity nitrogen or argon gas.
-
Use the cleaned substrate immediately for SAM formation to prevent atmospheric contamination.[2]
Protocol 2: this compound SAM Formation
-
Prepare a 1 mM solution of this compound in absolute ethanol in a clean glass container. Ensure the thiol is fully dissolved. Sonication for 5-10 minutes can aid dissolution.[4]
-
Immediately after cleaning and drying, immerse the gold substrate into the thiol solution. Ensure the entire surface is submerged.
-
(Optional but recommended) Backfill the container with an inert gas (e.g., nitrogen or argon) to minimize oxygen exposure.
-
Seal the container and allow the self-assembly to proceed for 18-24 hours at room temperature.[2]
-
After incubation, remove the substrate from the solution with clean tweezers.
-
Rinse the surface thoroughly with fresh absolute ethanol to remove any non-covalently bound (physisorbed) molecules.[2]
-
Dry the SAM-coated substrate under a gentle stream of high-purity nitrogen or argon.
-
Store the sample in an inert, dark environment until characterization or use.[4]
Visualizations
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
- 9. Annealing effect for self-assembled monolayers formed from terphenylethanethiol on Au(111) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Effects of Solvent Conditions on the Self-Assembly of Heterotrimeric Collagen-Like Peptide (CLP) Triple Helices: A Coarse-Grained Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Achieving High-Quality, Ordered 4-Pyrimidinethiol Monolayers
This guide is intended for researchers, scientists, and drug development professionals working with 4-Pyrimidinethiol (4-PySH) to create self-assembled monolayers (SAMs) on gold surfaces. Here, we provide a comprehensive technical resource, including troubleshooting guides and frequently asked questions, to address common challenges and ensure the formation of high-quality, well-ordered monolayers.
Introduction: The "Why" Behind the "How"
The spontaneous assembly of this compound on a gold surface is a powerful technique for surface functionalization, driven by the strong, covalent bond between sulfur and gold. The pyrimidine headgroup offers unique electronic and hydrogen-bonding capabilities, making these SAMs ideal for applications in biosensors, molecular electronics, and drug delivery platforms. However, achieving a well-ordered, crystalline monolayer is not merely a matter of dipping a gold substrate into a thiol solution. The quality of the resulting SAM is highly sensitive to a range of experimental parameters that influence the thermodynamics and kinetics of the self-assembly process. This guide will delve into the causality behind these experimental choices, providing you with the knowledge to not only follow protocols but also to troubleshoot and optimize them effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the formation of 4-PySH SAMs.
Q1: What is the fundamental principle behind the formation of a 4-PySH SAM on gold?
The formation of a 4-PySH SAM is a chemisorption process. The sulfur atom of the thiol group has a strong affinity for gold and forms a stable gold-thiolate bond (Au-S). This initial binding is followed by a slower organization process where the pyrimidine rings arrange themselves into a densely packed, ordered monolayer, driven by intermolecular van der Waals and π-π stacking interactions.
Q2: What are the key factors that influence the quality of a 4-PySH monolayer?
The quality of a 4-PySH SAM is primarily dictated by:
-
Substrate Quality: A clean, atomically flat Au(111) surface is crucial for the formation of large, ordered domains.
-
Solution pH: The pH of the deposition solution is a critical parameter. For N-heterocyclic thiols like 4-PySH, a higher pH is generally required to deprotonate the nitrogen atoms in the pyrimidine ring, which facilitates the formation of a more ordered and densely packed monolayer.[1][2]
-
Thiol Concentration: The concentration of 4-PySH in the solution affects the kinetics of SAM formation. A concentration of around 0.01 mM is often a good starting point to achieve a balance between assembly speed and structural order.[1][2]
-
Solvent Choice: The solvent plays a significant role in the solubility of the thiol and its interaction with the substrate. Ethanol is a common choice, but its purity is important to prevent contamination and unwanted side reactions.
-
Immersion Time: While the initial monolayer forms rapidly, the ordering process can take several hours. Typical immersion times range from 18 to 24 hours to allow for the molecules to rearrange into a thermodynamically stable, well-ordered structure.
-
Temperature: Room temperature is generally sufficient for SAM formation. Elevated temperatures can increase the rate of desorption and potentially introduce defects.
Q3: How can I be sure that I have formed a high-quality monolayer?
A combination of characterization techniques is typically used to assess the quality of a SAM:
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition and the formation of the Au-S bond.
-
Scanning Tunneling Microscopy (STM) or Atomic Force Microscopy (AFM): To visualize the surface morphology and the packing order of the monolayer at the molecular level.
-
Contact Angle Goniometry: To measure the surface wettability, which is indicative of the terminal group chemistry and the packing density.
-
Ellipsometry: To determine the thickness of the monolayer.[3][4]
Part 2: Experimental Protocols
This section provides a detailed, step-by-step methodology for preparing a high-quality 4-PySH SAM on a gold substrate.
Protocol 1: Preparation of a High-Quality this compound SAM
Materials:
-
Gold-coated substrate (e.g., Au(111) on mica or silicon)
-
This compound (4-PySH)
-
Absolute Ethanol (200 proof)
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
High-purity nitrogen gas
-
Clean glass vials with sealable caps
Step-by-Step Procedure:
-
Substrate Cleaning:
-
Clean the gold substrate immediately before use. A common and effective method is to use a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). CAUTION: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood and with appropriate personal protective equipment.
-
Immerse the gold substrate in the piranha solution for 5-10 minutes.
-
Rinse the substrate thoroughly with deionized water, followed by absolute ethanol.
-
Dry the substrate under a gentle stream of high-purity nitrogen gas.
-
-
Preparation of 4-PySH Solution:
-
Prepare a 0.01 mM solution of 4-PySH in absolute ethanol. For example, to prepare 10 mL of solution, dissolve the appropriate mass of 4-PySH in 10 mL of ethanol.
-
Adjust the pH of the solution to approximately 12 by adding a small amount of NaOH solution. The basic pH helps to deprotonate the pyrimidine ring, which is crucial for forming a well-ordered monolayer.[1][2]
-
-
Self-Assembly Process:
-
Place the freshly cleaned and dried gold substrate in a clean glass vial.
-
Pour the pH-adjusted 4-PySH solution over the substrate, ensuring it is fully submerged.
-
Seal the vial to prevent solvent evaporation and contamination.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature.
-
-
Rinsing and Drying:
-
After the immersion period, carefully remove the substrate from the thiol solution.
-
Rinse the substrate thoroughly with fresh absolute ethanol to remove any physisorbed molecules.
-
Dry the substrate under a gentle stream of high-purity nitrogen gas.
-
The SAM-coated substrate is now ready for characterization or further experiments.
-
Part 3: Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the formation of 4-PySH SAMs.
Visualizing the Workflow and Troubleshooting Logic
The following diagrams illustrate the general experimental workflow and a decision tree for troubleshooting common problems.
Caption: Experimental workflow for 4-PySH SAM formation.
Caption: Troubleshooting decision tree for 4-PySH SAMs.
Issue 1: Incomplete or Disordered Monolayer
-
Symptoms:
-
STM/AFM: Images show large areas of bare substrate, lack of long-range order, or molecules lying flat on the surface.
-
XPS: The S 2p signal corresponding to the gold-thiolate bond (~162 eV) is weak. The N 1s signal may be broad or show multiple components.
-
Contact Angle: The water contact angle is lower than expected for a well-packed aromatic surface.
-
-
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Insufficient Immersion Time | The self-assembly process involves an initial fast adsorption followed by a slower ordering phase. Short immersion times may not allow for the molecules to rearrange into a thermodynamically stable, ordered structure. | Increase the immersion time to 18-24 hours. |
| Sub-optimal Solution pH | The nitrogen atoms in the pyrimidine ring can be protonated at neutral or acidic pH. This can lead to electrostatic repulsion between adjacent molecules, hindering the formation of a densely packed monolayer. | Adjust the pH of the 4-PySH solution to ~12 using NaOH. This deprotonates the pyrimidine ring, allowing for closer packing.[1][2] |
| Contaminated Substrate | Organic or inorganic contaminants on the gold surface will block binding sites and disrupt the ordering of the SAM. | Ensure a rigorous substrate cleaning procedure is followed immediately before immersion. Piranha cleaning is highly effective. |
| Impure Thiol or Solvent | Contaminants in the 4-PySH or the solvent can co-adsorb on the gold surface, introducing defects into the monolayer. | Use high-purity 4-PySH and absolute ethanol. |
Issue 2: Presence of Aggregates and Multilayers
-
Symptoms:
-
STM/AFM: Images show bright, irregular features on top of the monolayer.
-
XPS: The S 2p spectrum may show a component at a higher binding energy (~163-164 eV) corresponding to unbound or physisorbed thiol.
-
Ellipsometry: The measured thickness is significantly greater than the length of a single 4-PySH molecule.
-
-
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Thiol Concentration is Too High | High concentrations can lead to the rapid adsorption of molecules in a disordered state and the formation of multilayers before the initial layer has had time to order. | Reduce the 4-PySH concentration to 0.01 mM or lower.[1][2] |
| Inadequate Rinsing | Physisorbed (non-covalently bound) molecules may remain on the surface if the rinsing step is not thorough enough. | After immersion, rinse the substrate thoroughly with fresh, clean solvent (absolute ethanol). Sonication in fresh solvent for a short period (1-2 minutes) can also be effective. |
Issue 3: Inconsistent or Non-Reproducible Results
-
Symptoms:
-
Significant variations in contact angle, thickness, or surface morphology between samples prepared using the same protocol.
-
-
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Variability in Substrate Quality | Even small differences in the cleanliness or crystallographic quality of the gold substrates can lead to variations in SAM formation. | Use substrates from the same batch for a series of experiments. Always clean substrates immediately before use. |
| Solution Degradation | Thiol solutions can oxidize over time, especially when exposed to air and light. | Always use freshly prepared 4-PySH solutions. Store the solid thiol in a cool, dark, and dry environment. |
| Environmental Contamination | Airborne contaminants in the lab can adsorb onto the substrate or into the solution. | Work in a clean environment, such as a fume hood or a glove box. Keep solution vials sealed during the immersion process. |
Part 4: Quantitative Data and Characterization Benchmarks
While specific data for this compound is not as abundant as for other thiols, the following table provides expected values based on data from closely related N-heterocyclic and aromatic thiols. These values should serve as a benchmark for a high-quality monolayer.
| Parameter | Expected Value/Range | Characterization Technique | Significance |
| Ellipsometric Thickness | ~0.5 - 1.0 nm | Spectroscopic Ellipsometry | Corresponds to the length of a single, upright 4-PySH molecule.[3][4] |
| Water Contact Angle | 50° - 70° | Contact Angle Goniometry | Aromatic surfaces with nitrogen heterocycles are moderately hydrophilic. Lower values may indicate a disordered or contaminated surface.[5] |
| Au-S Thiolate Peak (S 2p₃/₂) | ~162.0 eV | X-ray Photoelectron Spectroscopy (XPS) | Confirms the covalent bonding of sulfur to the gold surface.[1][6][7] |
| N 1s Peak | ~399 - 402 eV | X-ray Photoelectron Spectroscopy (XPS) | The exact position can be influenced by the protonation state and interaction with the surface. A single, sharp peak is indicative of a uniform chemical environment.[1][8] |
| Surface Morphology | Large, well-ordered domains with molecular-scale periodicity | Scanning Tunneling Microscopy (STM) | Direct visualization of a high-quality, crystalline monolayer.[1][2][9] |
References
-
Seo, D., Han, J. W., Kim, H., & Noh, J. (2021). Molecular Self-Assembly and Adsorption Structure of 2,2′-Dipyrimidyl Disulfides on Au(111) Surfaces. Molecules, 26(11), 3324. [Link]
-
Seo, D., Han, J. W., Kim, H., & Noh, J. (2024). Formation and Surface Structures of Long-Range Ordered Self-Assembled Monolayers of 2-Mercaptopyrazine on Au(111). International Journal of Molecular Sciences, 25(1), 1. [Link]
-
ResearchGate. (n.d.). XPS spectra of a) 1 and b) 2 on Au (111) showing binding energies in...[Link]
-
ResearchGate. (n.d.). Characterization of self-assembled monolayers of thiols on gold using scanning tunneling microscopy. [Link]
-
ResearchGate. (n.d.). XPS spectra (S 2p) taken from different thiol adlayers: (a) 30 min DTT...[Link]
-
ResearchGate. (n.d.). XPS spectra in the S 2p region of CA SAMs on Au(111) formed from a 1 mM...[Link]
-
Bashir, A., et al. (2010). Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold. Physical Chemistry Chemical Physics, 12(17), 4459-4472. [Link]
-
Patel, D. I., et al. (2020). Determining the Thicknesses of Thiol-on-Gold Monolayers by Spectroscopic Ellipsometry. BYU ScholarsArchive. [Link]
-
Saywell, A., et al. (2021). Self-assembly of N-heterocyclic carbenes on Au(111). Nature Communications, 12(1), 3891. [Link]
-
J.A. Woollam Co., Inc. (n.d.). Thin Film Thickness. [Link]
-
ResearchGate. (n.d.). Mixed Self-Assembled Monolayers of Alkanethiolates on Ultrasmooth Gold Do Not Exhibit Contact-Angle Hysteresis. [Link]
-
Wikipedia. (n.d.). Ellipsometry. [Link]
-
Seo, D., Han, J. W., Kim, H., & Noh, J. (2021). Molecular Self-Assembly and Adsorption Structure of 2,2′-Dipyrimidyl Disulfides on Au(111) Surfaces. MDPI. [Link]
-
J.A. Woollam Co., Inc. (n.d.). Ellipsometry FAQ. [Link]
-
Mondal, S., et al. (2021). Self-Assembled Monolayers of N-Heterocyclic Olefins on Au(111). Angewandte Chemie International Edition, 60(30), 16465-16470. [Link]
-
ResearchGate. (n.d.). Contact angles and thicknesses for SAMs produced by thiol splitting.[Link]
-
ResearchGate. (n.d.). Spectroscopic ellipsometry data (410.0 to 741.5 nm, 44 data points) and...[Link]
-
de S. F. P. Moreira, W., et al. (2007). 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol on gold: SAM Formation and electroactivity. Journal of the Brazilian Chemical Society, 18(1), 195-203. [Link]
-
Callow, M. E., et al. (2002). Use of Self-Assembled Monolayers of Different Wettabilities to Study Surface Selection and Primary Adhesion Processes of Green Algal (Enteromorpha) Zoospores. Applied and Environmental Microbiology, 68(6), 2902-2910. [Link]
-
ResearchGate. (n.d.). Wettabilities of Self-Assembled Monolayers on Gold Generated from Progressively Fluorinated Alkanethiols. [Link]
-
Pensa, E., et al. (2017). Thermal Stability of Self-Assembled Monolayers of n-hexanethiol on Au(111). The Journal of Physical Chemistry C, 121(48), 26864-26871. [Link]
-
ResearchGate. (n.d.). High resolution region XPS spectra taken from Ir/Au(111) showing the...[Link]
-
Seo, D., Han, J. W., Kim, H., & Noh, J. (2024). Formation and Surface Structures of Long-Range Ordered Self-Assembled Monolayers of 2-Mercaptopyrazine on Au(111). MDPI. [Link]
-
Ke, C., et al. (2013). X-Ray Photoelectron Spectroscopy Investigation of the Nitrogen Species in Photoactive Perfluorophenylazide-Modified Surfaces. Langmuir, 29(34), 10798-10804. [Link]
-
ResearchGate. (n.d.). Effect of anchoring groups on the formation of self-assembled monolayers on Au(111) from cyclohexanethiol and cyclohexyl thiocyanate. [Link]
-
Matei, D. G., et al. (2012). Structural investigation of 1,1'-biphenyl-4-thiol self-assembled monolayers on Au(111) by scanning tunneling microscopy and low-energy electron diffraction. Langmuir, 28(39), 13905-13911. [Link]
Sources
- 1. Molecular Self-Assembly and Adsorption Structure of 2,2′-Dipyrimidyl Disulfides on Au(111) Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Ellipsometry - Wikipedia [en.wikipedia.org]
- 5. Use of Self-Assembled Monolayers of Different Wettabilities To Study Surface Selection and Primary Adhesion Processes of Green Algal (Enteromorpha) Zoospores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. air.unimi.it [air.unimi.it]
- 9. researchgate.net [researchgate.net]
Technical Support Guide: Troubleshooting Impurities in 4-Pyrimidinethiol Synthesis
Prepared by the Applications Science Team
Welcome to the technical support center for 4-Pyrimidinethiol synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this critical building block. The purity of this compound is paramount for the success of subsequent synthetic steps and the integrity of biological assays. This document provides in-depth, field-proven insights into identifying, understanding, and removing common impurities encountered during its synthesis.
Overview of a Common Synthetic Route
A prevalent method for synthesizing this compound involves the nucleophilic substitution of a 4-halopyrimidine, such as 4-chloropyrimidine, with a sulfur nucleophile like thiourea. The reaction typically proceeds via an isothiouronium salt intermediate, which is subsequently hydrolyzed to yield the desired thiol.
Caption: Common synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during synthesis and purification in a practical question-and-answer format.
Q1: My final product is a discolored (yellow/brown) solid with a lower-than-expected melting point. What are the likely impurities?
A1: This is a classic sign of residual starting materials or the formation of side products.
-
Unreacted 4-Chloropyrimidine: The starting material, 4-chloropyrimidine, is often a low-melting solid or liquid.[1] Its presence will depress the melting point of your final product.
-
Oxidation Product: this compound can slowly oxidize in the presence of air to form bis(pyrimidin-4-yl)disulfide. This disulfide is often a colored solid and a very common impurity.
-
Polymeric Byproducts: Halogenated pyridines and pyrimidines can sometimes undergo polymerization, leading to intractable, colored materials.[2]
Troubleshooting Steps:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to ensure the complete consumption of 4-chloropyrimidine before workup.
-
Inert Atmosphere: Handle the purified this compound under an inert atmosphere (like nitrogen or argon) to minimize oxidation.
-
Purification: Recrystallization from a suitable solvent like ethanol or an ethanol/water mixture is highly effective for removing both the starting material and the disulfide byproduct.
Q2: The ¹H NMR of my product shows an additional set of peaks corresponding to pyrimidin-4-one. How did this form and how do I remove it?
A2: The presence of pyrimidin-4-one (the tautomer of 4-hydroxypyrimidine) indicates hydrolysis of the starting material, 4-chloropyrimidine.[3] This occurs when water is present in the reaction mixture, either from solvents or introduced during workup under non-neutral pH conditions. The chlorine atom at the 4-position is susceptible to nucleophilic attack by water.[2][3]
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure your solvents are thoroughly dried before the reaction. While the hydrolysis step requires water, the initial reaction should be run under anhydrous conditions to prevent this side reaction.
-
pH Control: During aqueous workup, maintain a neutral or slightly basic pH to minimize acid-catalyzed hydrolysis of any remaining 4-chloropyrimidine.[3]
-
Removal: Pyrimidin-4-one has different solubility and polarity compared to this compound. It can typically be removed via flash column chromatography or careful recrystallization. Due to its hydrogen bonding capability, it will likely have a higher affinity for polar solvents.
Q3: My yield is low, and I have a significant amount of water-soluble material that is lost during aqueous extraction. What could this be?
A3: The most likely culprit is unreacted thiourea or the isothiouronium salt intermediate. Thiourea is highly water-soluble.[4] If the final hydrolysis step is incomplete, the charged isothiouronium salt will also preferentially partition into the aqueous layer during workup.
Troubleshooting Steps:
-
Ensure Complete Hydrolysis: After the initial reaction, ensure the hydrolysis conditions (e.g., heating with a base like sodium hydroxide) are sufficient to completely convert the intermediate salt to the final thiol product. Monitor this step by TLC.
-
Extraction pH: The thiol product can exist as a thiolate anion under basic conditions. When extracting your product into an organic solvent, ensure the aqueous layer is acidified to a neutral or slightly acidic pH to protonate the thiol, making it less water-soluble.
-
Salting Out: Adding a saturated brine (NaCl solution) during the extraction can decrease the solubility of your organic product in the aqueous phase, improving recovery.
Q4: I am having difficulty purifying my crude product by column chromatography. The product seems to streak on the column. What is causing this?
A4: Streaking on a silica gel column is common for nitrogen-containing heterocyclic compounds like pyrimidines. This is due to the interaction of the basic nitrogen atoms with the acidic silanol groups (Si-OH) on the silica surface, leading to poor peak shape and inefficient separation.
Troubleshooting Steps:
-
Add a Mobile Phase Modifier: Incorporate a small amount (0.5-1%) of a basic modifier, such as triethylamine (TEA) or ammonia in methanol, into your eluent system (e.g., Dichloromethane/Methanol).[5] This will neutralize the acidic sites on the silica gel, preventing interaction with your product and resulting in sharper peaks.
-
Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase, such as neutral alumina, or a reverse-phase column (C18) with an appropriate solvent system (e.g., acetonitrile/water).
In-Depth Guide to Common Impurities
The following table summarizes the primary impurities, their origins, and recommended removal strategies.
| Impurity Name | Structure | Source / Cause | Identification | Removal Strategy |
| 4-Chloropyrimidine | C₄H₃ClN₂ | Unreacted starting material.[1] | TLC, GC-MS, ¹H NMR (distinct aromatic signals). | Drive reaction to completion; remove via recrystallization or column chromatography.[5] |
| Thiourea | CH₄N₂S | Unreacted starting material.[6][7] | Highly polar spot on TLC; soluble in aqueous layers. | Thorough aqueous washes during workup; recrystallization. |
| Pyrimidin-4-one | C₄H₄N₂O | Hydrolysis of 4-chloropyrimidine by water present in the reaction.[3][8] | ¹H NMR (characteristic tautomeric protons), LC-MS. | Use anhydrous solvents; control pH during workup; remove via column chromatography. |
| Bis(pyrimidin-4-yl)disulfide | C₈H₆N₄S₂ | Air oxidation of the this compound product. | TLC (less polar than the thiol); LC-MS (mass will be 2x thiol - 2H). | Handle product under inert gas; can be reduced back to thiol or removed by chromatography/recrystallization. |
| Polymeric Byproducts | High MW mixture | Self-polymerization of 4-chloropyrimidine under thermal stress.[2] | Insoluble, often colored, material; baseline spot on TLC. | Filter off the insoluble material; purification of the soluble fraction by chromatography. |
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is highly effective for removing less soluble or more soluble impurities to obtain a highly crystalline final product.
-
Solvent Selection: Test solubility in various solvents (e.g., ethanol, isopropanol, water, ethyl acetate). The ideal solvent will dissolve the crude product when hot but result in poor solubility when cold.[9]
-
Dissolution: Place the crude this compound in a flask and add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities (like polymers or dust) are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper. This prevents premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: Purification by Flash Column Chromatography
This protocol is ideal for separating impurities with polarities similar to the product.[5]
-
TLC Analysis: First, determine an appropriate mobile phase using TLC. A good solvent system (e.g., 95:5 Dichloromethane:Methanol) should give your product an Rf value of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack the column evenly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like DCM) and adsorb it onto a small amount of silica gel. Dry this silica and carefully load it onto the top of the packed column.
-
Elution: Begin eluting with the mobile phase. If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol) to move the product down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Troubleshooting Workflow
The following diagram outlines a logical workflow for identifying and resolving purity issues with your crude this compound.
Caption: Troubleshooting workflow for this compound purification.
References
- Veeprho. (n.d.).Thiourea Impurity A | CAS 62-56-6.
- Veeprho. (n.d.).Thiourea Impurity A | CAS 62-56-6.
- Bao, X., et al. (n.d.).One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. PMC - NIH.
- American Chemical Society. (n.d.).Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid.
- Google Patents. (n.d.).US5525724A - Process for the preparation of chloropyrimidines.
- ResearchGate. (n.d.).The polymerisation of 4-chloropyridine.
- CymitQuimica. (n.d.).CAS 17180-93-7: 4-Chloropyrimidine.
- BenchChem. (2025).Application Notes and Protocols for the Purification of 4-Pyrimidine Methanamine Reaction Products.
- Wikipedia. (n.d.).Thiourea.
- NOAA. (n.d.).THIOUREA - CAMEO Chemicals.
- BenchChem. (2025).Technical Support Center: Purification of 2,4,6-Substituted Pyrimidine Products.
Sources
- 1. CAS 17180-93-7: 4-Chloropyrimidine | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. THIOUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. benchchem.com [benchchem.com]
- 6. veeprho.com [veeprho.com]
- 7. Thiourea - Wikipedia [en.wikipedia.org]
- 8. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects on the Self-Assembly of 4-Pyrimidinethiol
From the Desk of the Senior Application Scientist
Welcome to the technical support center. As researchers and developers, we understand that creating well-ordered, functional self-assembled monolayers (SAMs) is a nuanced process where subtle variables can have a significant impact. The self-assembly of 4-pyrimidinethiol on gold is particularly sensitive to the choice of solvent, a factor that dictates everything from molecular packing to monolayer stability.
This guide is designed to move beyond simple protocols. It provides in-depth, evidence-based answers to common challenges you may face during your experiments. We will explore the causal relationships between solvent properties and SAM characteristics, helping you not only to troubleshoot problems but also to proactively design more robust experimental setups.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the formation and characterization of this compound SAMs, presented in a question-and-answer format.
Question 1: My characterization shows a disordered monolayer with high defect density. What's going wrong?
This is one of the most common challenges. A high density of pinholes or disordered domains, often observed via Cyclic Voltammetry (CV) or Scanning Tunneling Microscopy (STM), points to suboptimal self-assembly conditions. The solvent is a primary suspect.
-
Probable Cause A: Inappropriate Solvent Polarity. The polarity of your solvent governs the solubility of this compound and, more importantly, the interactions between the molecule, the solvent, and the gold substrate.[1][2][3][4]
-
In Non-Polar Solvents (e.g., Hexane, Toluene): While these solvents minimize interaction with the polar pyrimidine head-group, they can lead to poor solubility and slow surface diffusion of the thiol molecules. This can result in incomplete monolayer formation and kinetically trapped, disordered structures.[5][6][7] For instance, studies on alkanethiols have shown that hexane can lead to the formation of no clear ordered structures, whereas toluene may produce a mixture of ordered and disordered phases.[5][7]
-
In Highly Polar Solvents (e.g., Ethanol, DMF): These solvents are excellent for dissolving this compound. However, they can engage in strong interactions with both the thiol molecules and the gold surface. This can lead to competitive adsorption, where solvent molecules occupy surface sites, hindering the organization of the thiol monolayer.[8][9]
-
-
Probable Cause B: Disruption of Intermolecular Hydrogen Bonding. The pyrimidine moiety of this compound contains nitrogen atoms that are hydrogen bond acceptors. These are critical for forming a well-ordered, two-dimensional network on the surface through intermolecular hydrogen bonds.[10][11][12][13][14]
-
Polar protic solvents , like ethanol, are hydrogen bond donors and can aggressively compete with the intermolecular N···H interactions that drive the ordering of the monolayer. This disruption prevents the molecules from packing into a thermodynamically stable, crystalline-like structure.
-
-
Solution Pathway:
-
Switch to a Polar Aprotic Solvent: Consider using acetonitrile. It is polar enough to ensure good solubility but is not a hydrogen bond donor, thereby reducing interference with the crucial intermolecular hydrogen bonding that orders the assembly.[15]
-
Optimize Immersion Temperature: Gently heating the immersion solution (e.g., to 50-90 °C) can increase the surface diffusion rate of the thiol molecules.[5][6] This provides the necessary thermal energy for molecules to rearrange from a disordered state into larger, more ordered domains, a process akin to Ostwald ripening.[6]
-
Verify Solvent Purity: Always use high-purity, anhydrous solvents. Impurities, especially water, can co-adsorb and create defects in the monolayer.[16][17]
-
Question 2: I am observing significant gold surface etching and pitting in my STM/AFM images. Is my thiol solution damaging the substrate?
Yes, this is a known phenomenon, particularly with certain solvent choices. The observation of etch pits or the peeling of the gold film indicates corrosion of the substrate.[15][18]
-
Probable Cause: Solvent-Mediated Gold Corrosion. The formation of a gold-thiolate bond is the basis of the SAM. However, the process can be more complex than simple adsorption. In some solvents, particularly pure ethanol, the gold-thiolate complex can become soluble, leading to the removal of gold atoms from the surface.[15] This is a significant issue for pyridine-terminated thiols.
-
Solution Pathway:
-
Avoid Pure Ethanol: For pyridine- and pyrimidine-based thiols, it is strongly advised to avoid pure ethanol as the assembly solvent if surface integrity is critical.[15]
-
Employ a Non-Corrosive Solvent: Acetonitrile has been shown to produce highly ordered, densely packed SAMs of pyridine-terminated thiols without causing substantial gold corrosion.[15]
-
Use a Modified Solvent System: If ethanol is necessary for other reasons, its corrosive effects can be mitigated.
-
A KOH/ethanol mixture has been successfully used to form high-quality SAMs.[15] The basic conditions deprotonate the thiol, which can alter the assembly dynamics and reduce etching.
-
An ethanol-water co-solvent system (e.g., 95:5 wt%) can also prevent the gold film from peeling, suggesting it tempers the corrosive nature of the alcohol.[18]
-
-
Question 3: My results are inconsistent. The quality of my SAM varies greatly between experiments.
Irreproducibility often points to uncontrolled variables in the experimental environment. For N-heteroaromatic thiols like this compound, the chemical environment of the solution is paramount.
-
Probable Cause: Uncontrolled Solution pH. The pyrimidine ring can be protonated at its nitrogen atoms in acidic conditions. The protonation state directly influences the molecule's ability to act as a hydrogen bond acceptor, which in turn dramatically alters the intermolecular forces and the resulting packing structure on the surface.[18] Even small variations in pH, perhaps from atmospheric CO2 dissolving into the solvent, can lead to different monolayer structures.
-
Solution Pathway:
-
Buffer or Control the pH: When preparing the thiol solution, especially in protic or aqueous-containing solvents, it is crucial to control the pH. For example, preparing solutions at a specific pH (e.g., pH 2 or pH 8) has been shown to result in distinct, reproducible surface structures for similar molecules.[18]
-
Use Freshly Prepared Solutions: Prepare the this compound solution immediately before use to minimize degradation or contamination.
-
Standardize Environmental Conditions: Ensure that the temperature and humidity are consistent during the self-assembly process, as these can affect solvent evaporation rates and water condensation.[16]
-
Visualizations: Workflows and Mechanisms
problem [label="{Problem Observed
|High Defect Density |Gold Etching |Inconsistent Results}", shape=record, fillcolor="#EA4335", fontcolor="#FFFFFF"];cause [label="{Potential Cause
|Wrong Polarity / H-Bond Disruption |Solvent Corrosion |Uncontrolled pH}", shape=record, fillcolor="#FBBC05", fontcolor="#202124"];solution [label="{Recommended Solution
|Use Polar Aprotic Solvent (e.g., Acetonitrile) / Optimize Temperature |Avoid Pure Ethanol / Use Acetonitrile or Mixed Solvents |Buffer Solution / Use Fresh Solvents}", shape=record, fillcolor="#34A853", fontcolor="#FFFFFF"];problem:d -> cause:d [label=" Check Solvent"]; problem:e -> cause:e [label=" Check Solvent"]; problem:f -> cause:f [label=" Check Solution Prep"];
cause:d -> solution:d; cause:e -> solution:e; cause:f -> solution:f; } ondot Caption: Troubleshooting flowchart for common issues.
Frequently Asked Questions (FAQs)
Q1: Mechanistically, how does solvent polarity affect the final SAM structure? Solvent polarity has a multifaceted effect.[1][2][3][4] First, it affects the solubility and diffusion rate of this compound molecules on the gold surface; higher mobility allows molecules to find their lowest energy state in an ordered lattice.[5][6] Second, polar solvent molecules can solvate the polar pyrimidine head-groups, creating a "solvent shell" that can sterically hinder the close packing required for a dense monolayer. Finally, the solvent's dielectric constant influences the strength of electrostatic interactions, including the crucial intermolecular hydrogen bonds that guide the assembly.[19]
Q2: Should I use a protic or an aprotic solvent? For this compound, a polar aprotic solvent is generally the superior choice. Protic solvents (like water, ethanol, methanol) are hydrogen bond donors and will directly compete with and disrupt the intermolecular hydrogen bonding between the pyrimidine rings, which is essential for forming a highly ordered structure.[10][12] Aprotic solvents (like acetonitrile, DMF, THF) do not have this issue, allowing the self-assembly to be governed by the intrinsic interactions between the thiol molecules. Studies on similar systems have shown that polar aprotic solvents can yield more well-ordered structures.[20]
Q3: What are the best characterization techniques to assess solvent-induced effects? A multi-technique approach is always best.
-
Scanning Tunneling Microscopy (STM): Provides real-space imaging of the monolayer at the molecular scale, directly visualizing domain size, packing structure, and defects. It is the most direct way to see the effect of the solvent on ordering.[5][21]
-
X-ray Photoelectron Spectroscopy (XPS): Can confirm the chemical state of the sulfur (i.e., binding to gold) and nitrogen atoms. Changes in binding energies can hint at different adsorption configurations or protonation states influenced by the solvent.[5][21]
-
Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS): These electrochemical techniques are excellent for probing the defectiveness of the monolayer. A well-ordered, dense SAM will effectively block redox probes from reaching the gold surface, resulting in low currents (CV) and high charge-transfer resistance (EIS).[16] Comparing results from SAMs formed in different solvents provides a quantitative measure of monolayer quality.
Data Summary & Recommended Protocols
Table 1: Impact of Common Solvents on Thiol SAM Formation on Gold
| Solvent | Type | Polarity Index | Typical Observations on SAM Quality | Key Considerations |
| Ethanol | Polar Protic | 5.2 | Can produce ordered domains but may also cause significant gold corrosion with N-heteroaromatic thiols.[5][15] | High risk of substrate etching.[15] Competes with intermolecular H-bonding. |
| Acetonitrile | Polar Aprotic | 5.8 | Forms highly ordered, densely packed SAMs with minimal gold corrosion.[15] | Excellent choice for preserving substrate integrity and promoting order. |
| N,N-Dimethyl-formamide (DMF) | Polar Aprotic | 6.4 | Can produce large, ordered domains.[5][7] | High boiling point can make substrate drying difficult. Must be highly pure. |
| Toluene | Non-Polar | 2.4 | Tends to produce a mixture of ordered and disordered phases.[5][7] | Lower solubility for polar thiols. May result in incomplete coverage. |
| Hexane | Non-Polar | 0.1 | Often results in disordered phases or no clear ordered structures.[5][7] | Very poor solubility for this compound. Not recommended. |
Protocol: Reference Procedure for this compound SAM Formation
This protocol provides a baseline for achieving high-quality monolayers. Optimization of concentration and immersion time for your specific application is recommended.
-
Substrate Preparation (Critical Step):
-
Use gold-coated substrates (e.g., Au(111) on mica or silicon).
-
Clean the substrate rigorously. A common method is immersion in a fresh "piranha" solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate thoroughly with copious amounts of high-purity deionized water (18.2 MΩ·cm) and then with absolute ethanol.[16]
-
Dry the substrate under a gentle stream of high-purity nitrogen or argon. The substrate must be used immediately.[16]
-
-
Solution Preparation:
-
Use a high-purity, anhydrous solvent (e.g., acetonitrile).
-
Prepare a fresh solution of this compound, typically in the range of 0.01 mM to 1 mM.[18] Ensure the thiol is fully dissolved. If pH control is desired, adjust accordingly using dilute HCl or NaOH solutions.
-
-
Self-Assembly:
-
Immediately immerse the freshly cleaned and dried gold substrate into the thiol solution.
-
Leave the substrate immersed for a sufficient time, typically 12-24 hours at room temperature, to allow the monolayer to reach equilibrium. The container should be sealed to prevent solvent evaporation and contamination.
-
-
Rinsing and Drying:
-
Carefully remove the substrate from the solution.
-
Rinse the surface thoroughly with fresh, pure solvent (the same solvent used for assembly) to remove any physisorbed molecules.
-
Dry the substrate again under a gentle stream of nitrogen or argon.
-
Store the sample under an inert atmosphere and in the dark to prevent degradation before characterization.[16]
-
References
-
Yoo, H., et al. (2012). Effects of Solvent on the Formation of Octanethiol Self-Assembled Monolayers on Au(111) at High Temperatures in a Closed Vessel. The Journal of Physical Chemistry C, 116(43), 22969–22977. [Link]
-
Jeon, Y., et al. (2011). Effects of Solvent on the Structure of Octanethiol Self-Assembled Monolayers on Au(111) at a High Solution Temperature. ResearchGate. [Link]
-
Yoo, H., et al. (2012). Effects of Solvent on the Formation of Octanethiol Self-Assembled Monolayers on Au(111) at High Temperatures in a Closed Vessel: A Scanning Tunneling Microscopy and X-ray Photoelectron Spectroscopy Study. Semantic Scholar. [Link]
-
Lee, H., et al. (2006). Effects of Solvent on the Formation of Carboxylic Acid-Terminated Self-Assembled Monolayers on Au(111). ResearchGate. [Link]
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Lee, S. Y., et al. (2012). Growth, solvent effects, and thermal desorption behavior of octylthiocyanate self-assembled monolayers on Au(111). ResearchGate. [Link]
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Foroutan-Nejad, C., et al. (2016). Hydrogen bond-aromaticity cooperativity in self-assembling 4-pyridone chains. Journal of Computational Chemistry, 37(1), 59-63. [Link]
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Silien, C., et al. (2009). Self-assembly of a pyridine-terminated thiol monolayer on Au(111). Langmuir, 25(2), 959-67. [Link]
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Ghafouri, R., et al. (2016). Molecular Coplanarity and Self-Assembly Promoted by Intramolecular Hydrogen Bonds. Angewandte Chemie International Edition, 55(51), 15824-15828. [Link]
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Liu, J., et al. (2010). Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold. Physical Chemistry Chemical Physics, 12(17), 4473-4484. [Link]
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Liu, J., et al. (2010). Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold. PubMed. [Link]
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Hietamäki, E., et al. (2019). Attractive acceptor–acceptor interactions in self-complementary quadruple hydrogen bonds for molecular self-assembly. Physical Chemistry Chemical Physics. [Link]
-
Godin, M., et al. (2010). Alkanethiol molecules adsorbed onto gold surfaces. ResearchGate. [Link]
-
Prashar, D. (2012). Self Assembled Monolayers -A Review. International Journal of ChemTech Research. [Link]
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Pyrak, E., et al. (2019). SERS Studies of Adsorption on Gold Surfaces of Mononucleotides with Attached Hexanethiol Moiety: Comparison with Selected Single-Stranded Thiolated DNA Fragments. Molecules, 24(21), 3921. [Link]
-
Ren, R., et al. (2025). Self-Assembly of Regioselective Polymer-Tethered Gold Nanorods in Selective Solvents. ResearchGate. [Link]
-
Wang, Y., et al. (2021). Hydrogen bonds promoted the self-assembly of biomolecules. ResearchGate. [Link]
-
Thomas, M., et al. (2017). Self-Assembly Driven by Hydrogen Bonds. ChemistryViews. [Link]
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Jeon, S., et al. (2001). Self-assembly of organometallic clusters onto the surface of gold. Seoul National University. [Link]
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Schapotschnikow, P., et al. (2008). Solvent Effects in the Adsorption of Alkyl Thiols on Gold Structures: A Molecular Simulation Study. ResearchGate. [Link]
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Liu, J., et al. (2010). Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold. ResearchGate. [Link]
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Yang, Y., et al. (2010). Competitive adsorption of thiolated polyethylene glycol and mercaptopropionic acid on gold nanoparticles measured by physical characterization methods. Analytical Chemistry, 82(12), 5188-95. [Link]
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Gagner, J. E., et al. (2020). Role of Free Thiol on Protein Adsorption to Gold Nanoparticles. Bioconjugate Chemistry, 31(9), 2134-2141. [Link]
-
Janek, R. P., et al. (2001). Self-Assembly of Alkylthiosulfates on Gold: Role of Electrolyte and Trace Water in the Solvent. ResearchGate. [Link]
-
Gotsmann, B., et al. (2016). Non-chemisorbed gold-sulfur binding prevails in self-assembled monolayers. Nature Communications, 7, 10287. [Link]
-
Schapotschnikow, P. Z., et al. (2008). Selective adsorption of alkyl thiols on gold in different geometries. Utrecht University. [Link]
-
Wen, H., et al. (2017). Quantifying thiol–gold interactions towards the efficient strength control. ResearchGate. [Link]
-
Feng, D., & van Deventer, J. S. J. (2010). Recovery of Gold from Pregnant Thiosulfate Solutions by the Resin Adsorption Technique. Tsinghua Science and Technology, 15(1), 1-10. [Link]
-
Fu, X., et al. (2023). Adsorption of Gold from Copper–Tartrate–ThiosulfateSolutions with Ion-Exchange Resins. Minerals, 13(8), 1083. [Link]
-
Kim, Y., et al. (2024). Formation and Surface Structures of Long-Range Ordered Self-Assembled Monolayers of 2-Mercaptopyrazine on Au(111). International Journal of Molecular Sciences, 25(1), 539. [Link]
-
Martin, T., & Jayaraman, A. (2019). Effects of Solvent Conditions on the Self-Assembly of Heterotrimeric Collagen-Like Peptide (CLP) Triple Helices: A Coarse-Grained Simulation Study. Biomacromolecules, 20(2), 971-984. [Link]
-
de Souza, A. C., et al. (2013). 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol on gold: SAM Formation and electroactivity. Journal of the Brazilian Chemical Society. [Link]
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Kumar, A., et al. (2022). The effect of solvents polarity and extraction conditions on the microalgal lipids yield, fatty acids profile, and biodiesel properties. Bioresource Technology, 344(Pt B), 126303. [Link]
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Zhi, C., et al. (2023). Impact of solvent polarity on the morphology, physicochemical properties, and digestibility of A-type resistant starch particles. ResearchGate. [Link]
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Dongmo Foumthuim, C. J., et al. (2021). Solvent quality and solvent polarity in polypeptides. Soft Matter, 17(4), 934-945. [Link]
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Joshi, S., et al. (2019). The Impact of Solvent Selection: Strategies to Guide the Manufacturing of Liposomes Using Microfluidics. Pharmaceutics, 11(12), 653. [Link]
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Al-Mohaimeed, M. A., et al. (2024). Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT. Scientific Reports, 14(1), 17354. [Link]
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Technical Support Center: Controlling the Orientation of 4-Pyrimidinethiol on Substrates
Welcome to the technical support center for controlling the orientation of 4-Pyrimidinethiol (4-PySH) self-assembled monolayers (SAMs). This guide is designed for researchers, scientists, and drug development professionals who utilize 4-PySH functionalized surfaces. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve well-ordered, functional surfaces for your applications.
The orientation of this compound on a substrate is not a trivial matter; it dictates the accessibility of the pyrimidine ring's nitrogen atoms and the overall surface properties, such as its hydrophilicity, electronic characteristics, and ability to coordinate with other molecules. Achieving a specific and consistent orientation is paramount for reproducible results in applications ranging from biosensors to molecular electronics.
Troubleshooting Guide: Common Issues in 4-PySH SAM Formation
This table is designed for quick problem diagnosis. If you are experiencing one of the issues below, identify the potential cause and follow the recommended solutions. More detailed explanations are available in the FAQ section.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) & Protocol |
| Inconsistent Monolayer Quality (Poor Reproducibility) | 1. Substrate Contamination: Residual organic or particulate matter on the substrate surface. 2. Inconsistent Substrate Preparation: Variations in cleaning procedures.[1] 3. Environmental Variability: Fluctuations in temperature, humidity, or light exposure during SAM formation.[1] 4. Solution Degradation: 4-PySH solution may oxidize or degrade over time. | 1 & 2. Standardize Substrate Cleaning: Implement a rigorous and consistent cleaning protocol. For gold substrates, Piranha solution followed by thorough rinsing is a common standard. See Protocol 1 below. 3. Control Environment: Perform the self-assembly in a controlled environment. Use a desiccator for storage and protect samples from direct light.[1] 4. Use Fresh Solution: Always prepare the 4-PySH solution immediately before use. |
| Poor Monolayer Stability / Delamination | 1. Oxidation: Exposure to air, especially in the presence of light, can lead to the oxidation of the sulfur-gold bond.[1] 2. Suboptimal Packing Density: Incorrect solvent, concentration, or immersion time can lead to a loosely packed, less stable monolayer. 3. Unstable Substrate: The underlying metal layer (e.g., a very thin gold film) may be unstable under experimental conditions.[2] | 1. Minimize Air Exposure: Handle and store the SAM-coated substrates under an inert atmosphere (e.g., Nitrogen or Argon) and in the dark whenever possible.[1] 2. Optimize Formation Parameters: Experiment with different solvents (e.g., ethanol, ethanol/water mixtures) and 4-PySH concentrations (typically 0.1-1 mM). See FAQ 2 & 3. 3. Verify Substrate Integrity: Ensure your substrate (e.g., gold thickness and adhesion layer) is suitable for your application's duration and conditions.[2] |
| Incorrect Molecular Orientation (e.g., Lying Down vs. Standing Up) | 1. Solvent Choice: The solvent can influence the final orientation. Solvents with high dielectric constants may disrupt the formation of densely packed, upright monolayers.[3] 2. Solution pH: The protonation state of the pyrimidine ring's nitrogen atoms, which is pH-dependent, affects intermolecular interactions and surface bonding, thereby influencing tilt angle.[4][5] 3. Concentration & Immersion Time: Low concentrations or short immersion times may result in a low-density phase where molecules lie flat.[6] | 1. Select Appropriate Solvent: Ethanol is a common choice. For aromatic thiols, solvents with lower dielectric constants can sometimes promote better ordering.[3] Test a range of solvents to find the optimal one for your desired orientation. 2. Control Solution pH: Adjust the pH of your 4-PySH solution to control the protonation state. For pyrimidine-containing thiols, pH can significantly alter the surface structure.[4] See FAQ 3. 3. Optimize Deposition: Start with a 1 mM solution and an immersion time of 12-24 hours. Characterize the resulting monolayer and adjust as needed. |
| High Defect Density (Pinholes, Domain Boundaries) | 1. Contaminated Substrate/Solvent: Impurities can be incorporated into the monolayer, creating defects.[7] 2. Rapid Formation Rate: A very high concentration can lead to rapid, disordered adsorption and the trapping of defects. 3. Post-Deposition Rinsing: An aggressive rinsing procedure can physically remove molecules and create vacancies. | 1. Use High-Purity Materials: Employ high-purity solvents and this compound. Ensure all glassware is scrupulously clean. 2. Anneal the Monolayer: Thermal annealing (post-deposition heating in a controlled environment) can sometimes improve the order and reduce defects, though this must be done carefully to avoid desorption. 3. Gentle Rinsing: Rinse the substrate gently with the same pure solvent used for deposition before drying with a stream of inert gas.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the expected orientation of this compound on common substrates like gold, silver, and copper?
A1: The orientation of 4-PySH is a result of the interplay between the sulfur-metal bond, intermolecular van der Waals forces, and π-π stacking between the pyrimidine rings.
-
On Gold (Au): 4-PySH typically binds to the Au(111) surface via a strong gold-thiolate bond. At low surface coverage or in certain solvent conditions, the molecules may adopt a "lying down" or tilted orientation to maximize the interaction of the pyrimidine ring with the surface. At higher coverage, intermolecular interactions encourage a more upright, densely packed structure, though a certain tilt angle is common for aromatic thiols.[8][9]
-
On Silver (Ag): The interaction is similar to gold, with the formation of a silver-thiolate bond. The orientation can be influenced by the surface environment. For the related 4-mercaptopyridine, a tilted orientation has been observed, bonding through both the sulfur and nitrogen atoms depending on conditions.[10]
-
On Copper (Cu): 4-PySH forms a protective layer on copper surfaces, binding through the sulfur atom.[11] Depending on the surface coverage, the molecules can transition from a flat-lying arrangement to a more upright position.[6] The nitrogen atoms in the pyrimidine ring can also play a role in the molecule's interaction with the copper surface.[11]
Q2: How does the choice of solvent critically affect SAM formation and molecular orientation?
A2: The solvent plays a crucial role in the self-assembly process and can be a primary tool for controlling orientation.
-
Solubility: The thiol must be fully dissolved. Incomplete dissolution leads to a low effective concentration and poor monolayer quality.
-
Solvent-Surface Interaction: Some solvents may compete with the thiol for binding sites on the substrate, which can hinder SAM formation.[3]
-
Solvent-Molecule Interaction: The solvent affects the interactions between the thiol molecules in solution and during assembly. Solvents with low dielectric constants and weak interactions with the substrate tend to produce more stable and higher-density monolayers.[3] For alkanethiols, polar solvents can enhance hydrophobic interactions between the alkyl chains, promoting better packing.[12] A similar principle applies to the aromatic rings of 4-PySH, where the solvent can mediate π-π stacking.
Q3: What is the role of pH in controlling the orientation of this compound?
A3: The pH of the deposition solution is a critical but often overlooked parameter for heteroaromatic thiols like 4-PySH. The pyrimidine ring contains nitrogen atoms that can be protonated or deprotonated depending on the pH.[4]
-
Protonation/Deprotonation: At low pH (acidic), the nitrogen atoms in the ring can become protonated (positively charged). This introduces electrostatic repulsion between adjacent molecules, which can prevent the formation of a densely packed, ordered monolayer and may favor a more tilted or disordered orientation.
-
Neutral/Basic pH: At neutral or basic pH, the nitrogen atoms are deprotonated (neutral). This allows intermolecular forces, such as π-π stacking, to dominate, facilitating the formation of a more ordered and densely packed structure. Therefore, by tuning the pH, you can modulate the intermolecular forces and thereby influence the final orientation and packing density of the SAM.[4][5]
Q4: How can I characterize the quality and orientation of my 4-PySH monolayer?
A4: A multi-technique approach is often necessary for a comprehensive understanding of your SAM.
-
Contact Angle Goniometry: This simple technique provides information about the surface hydrophobicity. A well-ordered, upright 4-PySH monolayer will present the pyrimidine rings to the surface, resulting in a specific and consistent contact angle. Changes in this angle can indicate disorder or contamination.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful tool for confirming the chemical composition of the surface. It can verify the presence of the S-Au bond (a peak around 162 eV for the S2p orbital) and the elemental composition (N, C, S) of the monolayer.[8][9][13]
-
Electrochemical Methods (Cyclic Voltammetry & EIS): Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) can probe the integrity and defect density of the monolayer. A well-formed SAM will block the underlying electrode from a redox probe in solution, resulting in suppressed electrochemical currents.[5]
-
Scanning Tunneling Microscopy (STM): STM provides real-space images of the monolayer at the atomic scale, allowing direct visualization of the molecular packing, orientation, and surface defects.[4][8]
-
Infrared Spectroscopy (IRRAS/PM-IRRAS): Polarization-Modulated Infrared Reflection-Absorption Spectroscopy can provide information about the chemical bonds and the average tilt angle of the molecules in the SAM relative to the surface.
Below is a diagram illustrating a typical characterization workflow.
Caption: Workflow for SAM Characterization.
Experimental Protocols
Protocol 1: Gold Substrate Cleaning (Piranha Method)
Safety Warning: Piranha solution is extremely corrosive and reactive. It reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including a face shield, heavy-duty gloves, and a lab coat. Work inside a certified fume hood. Always add the peroxide to the acid, never the other way around.
-
Prepare Piranha Solution: In a clean glass beaker inside a fume hood, prepare the Piranha solution by slowly and carefully adding 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄). The solution will become very hot.
-
Immerse Substrate: Using clean, non-reactive tweezers, carefully immerse the gold substrate into the hot Piranha solution.
-
Clean: Leave the substrate in the solution for 10-15 minutes. You should observe bubbling as it cleans the surface.
-
Rinse Thoroughly: Carefully remove the substrate and rinse it extensively with high-purity deionized (DI) water (18.2 MΩ·cm).
-
Final Rinse and Dry: Rinse the substrate with absolute ethanol and dry it under a gentle stream of high-purity nitrogen or argon gas.[1]
-
Immediate Use: The substrate is now atomically clean and highly active. It should be used for SAM formation immediately to prevent recontamination from the atmosphere.
Protocol 2: this compound SAM Formation
-
Prepare 4-PySH Solution: In a clean glass container, prepare a 1 mM solution of this compound in absolute ethanol. Ensure the solid is fully dissolved. For pH-dependent studies, the pH can be adjusted at this stage using dilute HCl or NaOH.[4]
-
Immerse Substrate: Immediately after cleaning and drying, fully immerse the gold substrate into the 4-PySH solution.[1] Handle the substrate only with clean tweezers.
-
Inert Atmosphere (Recommended): To minimize oxidation of the thiol solution and the forming SAM, it is recommended to purge the container with a dry, inert gas (e.g., nitrogen or argon) before sealing.[1]
-
Incubate: Allow the self-assembly to proceed for 12-24 hours at room temperature in a dark, vibration-free environment.
-
Rinse: After incubation, remove the substrate from the solution and rinse it thoroughly but gently with fresh absolute ethanol to remove any non-chemisorbed (physisorbed) molecules.
-
Dry: Dry the substrate with a gentle stream of high-purity nitrogen or argon gas.[1]
-
Store: Store the SAM-coated substrate in a clean, dry environment, preferably under an inert atmosphere and in the dark, until characterization or use.[1]
Below is a diagram illustrating the key factors influencing the final SAM structure.
Caption: Factors Influencing SAM Orientation.
References
- Troubleshooting and minimizing pinhole defects in 4,4'-Thiobisbenzenethiol monolayers. (n.d.). Benchchem.
- Prashar, D. (2012). Self Assembled Monolayers -A Review. International Journal of ChemTech Research, 4(1), 258-265.
- Passivation of copper surfaces for selective-area ALD using a thiol self-assembled monolayer. (n.d.). ResearchGate.
- Noh, J., et al. (2019). Molecular Self-Assembly and Adsorption Structure of 2,2′-Dipyrimidyl Disulfides on Au(111) Surfaces. MDPI.
- Liu, J., et al. (2010). Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold. Physical Chemistry Chemical Physics, 12(17), 4459-72.
- Degradation of alkanethiol self-assembled monolayers in mesenchymal stem cell culture. (2017). Journal of Biomedical Materials Research Part A, 105(2), 464-474.
-
Liu, J., Schüpbach, B., Bashir, A., Shekhah, O., Nefedov, A., Kind, M., Terfort, A., & Wöll, C. (2010). Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold. Physical chemistry chemical physics : PCCP, 12(17), 4459–4472. [Link]
- Characterization of self-assembled thiols monolayers on gold surface by electrochemical impedance spectroscopy. (2004). Journal of the Brazilian Chemical Society, 15(6), 849-855.
- 4-Phenylpyrimidine monolayer protection of a copper surface from salt corrosion. (2017). RSC Advances, 7(85), 54035-54042.
- Chen, X., et al. (2012). Studies on the effect of solvents on self-assembled monolayers formed from organophosphonic acids on indium tin oxide. Langmuir, 28(25), 9487-95.
- Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces. (2023). Journal of Vacuum Science & Technology A, 41(4).
- Illustration of different types of defects in a SAM. (n.d.). ResearchGate.
- Adsorption of 2-mercaptopyridine and 4-mercaptopyridine on a silver surfaces investigated by SERS spectroscopy. (n.d.). ResearchGate.
- Formation and Stability of Hexadecanethiolate SAMs Prepared in Aqueous Micellar Solutions of C12E6. (n.d.). ResearchGate.
- The evolution of benzenethiol self-assembled monolayer on the Cu(100) surface. (n.d.). ResearchGate.
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Validation & Comparative
Validating 4-Pyrimidinethiol Film Integrity: A Comparative Guide to Thickness and Coverage Analysis
For researchers, scientists, and drug development professionals, the precise control and validation of surface modifications are paramount. Self-assembled monolayers (SAMs) of 4-Pyrimidinethiol are increasingly utilized to functionalize surfaces for applications ranging from biosensing to tailored drug delivery systems. The efficacy of these functionalized surfaces is critically dependent on the quality of the SAM, specifically its thickness and surface coverage. This guide provides an in-depth technical comparison of key validation techniques, offering insights into the causality behind experimental choices and presenting self-validating protocols to ensure data integrity.
The Criticality of this compound Film Validation
This compound forms a SAM on gold and other noble metal surfaces through the strong affinity of the thiol group for the metal.[1] The pyrimidine head-group presents nitrogen atoms that can influence the electronic properties of the surface and provide sites for further molecular interactions.[2] Incomplete film formation or variations in thickness can lead to inconsistent surface properties, impacting device performance and experimental reproducibility. Therefore, rigorous characterization of both film thickness and surface coverage is not merely a quality control step but a foundational aspect of reliable research and development.
A Multi-faceted Approach to Film Characterization
No single technique can provide a complete picture of the SAM structure. A combination of methods is often necessary to obtain a comprehensive understanding of the film's quality. This guide will compare and contrast several widely used techniques, categorized by the primary parameter they measure: film thickness or surface coverage.
Part 1: Unveiling Film Thickness
The thickness of a this compound SAM is expected to be on the order of a single molecule's length. Deviations from this can indicate issues such as multilayer formation or molecular orientation.
Spectroscopic Ellipsometry: A Non-Destructive Optical Tool
Spectroscopic ellipsometry is a powerful, non-destructive optical technique for determining thin film thickness and optical constants.[3][4] It measures the change in polarization of light upon reflection from a surface.[3]
Causality of Experimental Choice: Ellipsometry is highly sensitive to sub-nanometer variations in film thickness, making it ideal for monolayer analysis.[5] Its non-destructive nature allows for repeated measurements on the same sample, enabling kinetic studies of SAM formation.
Experimental Protocol: Thickness Measurement of this compound SAM on Gold
-
Substrate Preparation: Begin with a clean, smooth gold substrate. This is typically achieved by evaporating a thin film of gold onto a silicon wafer with a chromium or titanium adhesion layer.
-
Baseline Measurement: Perform an ellipsometry measurement on the bare gold substrate to determine its optical constants (n and k). This serves as a reference.
-
SAM Formation: Immerse the gold substrate in a dilute solution (e.g., 1 mM) of this compound in ethanol for a sufficient time (typically several hours to overnight) to allow for SAM formation.
-
Rinsing and Drying: Gently rinse the substrate with ethanol to remove non-chemisorbed molecules and dry with a stream of inert gas (e.g., nitrogen).
-
Ellipsometry Measurement of SAM: Acquire ellipsometric data (Ψ and Δ) over a range of wavelengths for the this compound-coated substrate.
-
Data Modeling: Model the collected data using appropriate software. The model typically consists of the silicon substrate, the adhesion layer, the gold layer, and an organic film on top. The thickness of the organic layer (the this compound SAM) is the primary fitting parameter. A Cauchy model is often suitable for the optical properties of the organic film in the visible range.[6]
Data Presentation:
| Technique | Typical Thickness Range | Advantages | Limitations |
| Spectroscopic Ellipsometry | Sub-nm to microns[5] | Non-destructive, high sensitivity | Requires a model for data fitting, sensitive to surface roughness |
X-Ray Photoelectron Spectroscopy (XPS): A Surface-Sensitive Elemental and Chemical Probe
XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[7][8][9]
Causality of Experimental Choice: XPS is not only capable of confirming the presence of the constituent elements of this compound (Carbon, Nitrogen, Sulfur) on the surface but can also be used to estimate the film thickness. The attenuation of the substrate's (e.g., gold) photoelectron signal by the overlying SAM is directly related to the film's thickness.[10]
Experimental Protocol: Thickness Estimation using XPS
-
Sample Preparation: Prepare the this compound SAM on a gold substrate as described in the ellipsometry protocol.
-
XPS Analysis: Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.
-
Survey Scan: Acquire a survey spectrum to identify all elements present on the surface.
-
High-Resolution Scans: Obtain high-resolution spectra for the Au 4f, S 2p, C 1s, and N 1s regions. The binding energy of the S 2p peak can confirm the formation of a gold-thiolate bond.[10]
-
Thickness Calculation: The thickness (d) of the SAM can be estimated using the following equation, which relates the attenuation of the substrate signal: IAu = IAu,0e-d/λcosθ Where IAu is the intensity of the Au 4f peak from the SAM-covered substrate, IAu,0 is the intensity of the Au 4f peak from a clean, bare gold substrate, λ is the inelastic mean free path of the Au 4f photoelectrons through the SAM, and θ is the take-off angle of the photoelectrons.
Data Presentation:
| Technique | Typical Thickness Range | Advantages | Limitations |
| X-Ray Photoelectron Spectroscopy | 1-10 nm[8] | Provides elemental and chemical state information | Requires high vacuum, potential for X-ray induced damage |
Part 2: Assessing Surface Coverage and Quality
A uniform, densely packed monolayer is crucial for consistent surface properties. The following techniques provide insights into the surface coverage and structural integrity of the this compound film.
Atomic Force Microscopy (AFM): Visualizing the Nanoscale Landscape
AFM is a high-resolution scanning probe microscopy technique that provides a three-dimensional topographical image of a surface.[11][12]
Causality of Experimental Choice: AFM can directly visualize the surface of the SAM, revealing its morphology, uniformity, and the presence of defects such as pinholes or aggregates.[11] It is particularly useful for identifying incomplete monolayer formation. Tapping mode or PeakForce Tapping™ are preferred for imaging soft organic films to minimize sample damage.[11]
Experimental Protocol: Topographical Analysis with AFM
-
Sample Preparation: Prepare the this compound SAM on a smooth gold substrate. Atomically flat gold surfaces, such as those prepared on mica, are ideal for high-resolution imaging.
-
AFM Imaging: Operate the AFM in tapping mode in air or liquid.
-
Image Acquisition: Scan a representative area of the surface to obtain a topographical image.
-
Image Analysis: Analyze the image for features such as terraces, grain boundaries of the underlying gold, and any defects in the SAM. The root-mean-square (RMS) roughness can be calculated to quantify the smoothness of the film.
Data Presentation:
| Technique | Information Obtained | Advantages | Limitations |
| Atomic Force Microscopy | Surface topography, roughness, defect analysis[12] | High lateral resolution, operates in various environments | Tip-sample convolution can affect image accuracy, potential for sample damage |
Electrochemical Methods: Probing the Film's Barrier Properties
Electrochemical techniques, such as cyclic voltammetry (CV) and reductive desorption, are highly sensitive to the integrity and packing of the SAM.
Causality of Experimental Choice: A well-formed SAM acts as a barrier to electron transfer between the electrode and a redox-active species in solution. By measuring the current response of a known redox probe (e.g., [Fe(CN)6]3-/4-), the quality of the SAM can be assessed. A significant reduction in the redox peak currents compared to a bare electrode indicates a well-packed, insulating monolayer.[13]
Experimental Protocol: CV Analysis
-
Electrochemical Cell Setup: Use a three-electrode setup with the SAM-modified gold as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl).
-
Electrolyte: Prepare an electrolyte solution containing a redox probe (e.g., 1 mM K3[Fe(CN)6] in 0.1 M KCl).
-
CV Measurement: Record the cyclic voltammogram by sweeping the potential over a range that encompasses the redox potential of the probe.
-
Comparison: Compare the CV of the SAM-modified electrode to that of a bare gold electrode under the same conditions.
Causality of Experimental Choice: The gold-thiolate bond can be reductively cleaved at a sufficiently negative potential.[14] The charge associated with this desorption process is directly proportional to the number of thiol molecules on the surface, allowing for a quantitative determination of surface coverage.[15]
Experimental Protocol: Reductive Desorption
-
Electrochemical Cell Setup: Use the same three-electrode setup as for CV.
-
Electrolyte: Use an alkaline electrolyte in which the desorbed thiolate is soluble (e.g., 0.1 M KOH).
-
Voltammetric Scan: Scan the potential from a value where the SAM is stable to a sufficiently negative potential to induce reductive desorption. A distinct cathodic peak will be observed.
-
Surface Coverage Calculation: Integrate the charge under the desorption peak and use Faraday's law to calculate the number of moles of adsorbed molecules. The surface coverage (Γ) can then be determined by dividing by the electrode area.
Data Presentation:
| Technique | Information Obtained | Advantages | Limitations |
| Cyclic Voltammetry | Film integrity, barrier properties[16] | High sensitivity to defects | Indirect measure of coverage |
| Reductive Desorption | Quantitative surface coverage[14][15] | Direct and quantitative | Destructive to the SAM |
Contact Angle Goniometry: Assessing Surface Wettability
Contact angle goniometry measures the angle a liquid droplet makes with a solid surface, providing information about the surface's wettability and surface free energy.[17][18]
Causality of Experimental Choice: The formation of a this compound SAM will alter the surface energy of the gold substrate, leading to a change in the contact angle of a probe liquid (typically water). A uniform and reproducible contact angle across the surface is indicative of a homogeneous film.[19]
Experimental Protocol: Contact Angle Measurement
-
Sample Preparation: Prepare the this compound SAM on a gold substrate.
-
Measurement: Place a small droplet of high-purity water on the surface and measure the static contact angle using a goniometer.[18]
-
Multiple Measurements: Take measurements at several different locations on the surface to assess uniformity.
Data Presentation:
| Technique | Information Obtained | Advantages | Limitations |
| Contact Angle Goniometry | Surface wettability, film homogeneity | Simple, rapid, and non-destructive | Macroscopic measurement, may not be sensitive to nanoscale defects |
Visualizing the Validation Workflow
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A Comparative Guide to Pyrimidinethiol Isomers: Synthesis, Properties, and Applications in Drug Discovery
For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone of medicinal chemistry.[1][2] Its derivatives are integral to a vast array of therapeutic agents, owing to their versatile chemical nature and diverse biological activities.[2][3] This guide provides an in-depth comparative study of 4-pyrimidinethiol and its principal isomers, 2-pyrimidinethiol and 5-pyrimidinethiol. We will explore their distinct physicochemical properties, synthetic routes, and reactivity profiles, underpinned by experimental data and protocols, to empower researchers in their strategic application of these vital heterocyclic building blocks.
Structural Isomerism and the Critical Role of Tautomerism
The positional arrangement of the thiol (-SH) group on the pyrimidine ring fundamentally dictates the chemical and biological character of the three isomers: 2-pyrimidinethiol, this compound, and 5-pyrimidinethiol.
A defining feature of the 2- and 4-isomers is their existence in a dynamic equilibrium between two tautomeric forms: the thiol and the thione form. This phenomenon, known as thione-thiol tautomerism, involves the migration of a proton between the exocyclic sulfur atom and a ring nitrogen atom.[4][5] In contrast, 5-pyrimidinethiol, where the thiol group is not adjacent to a ring nitrogen, does not exhibit this tautomerism and exists predominantly in the thiol form.
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Beyond the Thiol: A Comparative Guide to Advanced Surface Functionalization Chemistries
In the landscape of surface science and drug development, the precise control of interfacial properties is paramount. For decades, the self-assembly of thiol-containing molecules on noble metal surfaces, particularly gold, has been the workhorse for creating well-defined organic thin films. 4-Pyrimidinethiol, with its specific electronic and structural properties, has found its niche in this vast field. However, the inherent limitations of the thiol-gold bond, such as susceptibility to oxidation and displacement, have spurred the exploration of more robust and versatile alternatives.[1][2][3] This guide provides an in-depth comparison of cutting-edge alternatives to traditional thiol-based surface functionalization, offering researchers, scientists, and drug development professionals the insights needed to select the optimal chemistry for their applications.
The Reign of Thiols and the Quest for More
The prevalence of thiol-based self-assembled monolayers (SAMs) stems from their straightforward preparation and the strong, yet dynamic, nature of the gold-thiolate bond.[4][5] This interaction, with a bond energy of approximately 100 kJ/mol, provides a stable anchor for a wide array of functional molecules.[4] However, challenges such as the limited thermal and electrochemical stability of alkanethiol SAMs, which can desorb from gold surfaces at temperatures as low as 70°C, and their susceptibility to displacement by other molecules, have driven the search for superior anchoring chemistries.[3][6]
This guide will explore three prominent classes of alternative surface functionalization agents: Dithiocarbamates (DTCs), N-Heterocyclic Carbenes (NHCs), and Selenols, with a brief mention of other emerging chemistries. We will delve into their binding mechanisms, stability, and the practical aspects of their application, supported by experimental data.
Dithiocarbamates: A Bidentate Advantage
Dithiocarbamates (DTCs) have emerged as a highly promising alternative to thiols, primarily due to their bidentate binding to metal surfaces.[1][2] This "chelating" effect, where two sulfur atoms bind to the surface, offers enhanced stability. The interatomic S-S distance in DTCs is nearly ideal for epitaxial adsorption onto gold surfaces, contributing to the formation of well-ordered monolayers.[1][2]
Key Advantages of Dithiocarbamates:
-
Enhanced Thermal Stability: DTC-based SAMs exhibit significantly higher thermal stability compared to their thiol counterparts. Desorption energies for in situ prepared DTC SAMs can reach approximately 1.5 eV, a notable increase from the typical ~1.3 eV for thiols.[7][8] This makes DTCs suitable for applications requiring elevated temperatures.
-
Robustness Across a Wide pH Range: DTC-functionalized surfaces have demonstrated remarkable stability in both acidic and basic aqueous environments, maintaining their integrity for extended periods.[1][2]
-
Resistance to Displacement: While the chemical stability is a subject of ongoing research, some studies show that DTCs can resist displacement by competing alkanethiols, a significant advantage over traditional thiol SAMs.[1][2]
-
Versatile "In Situ" Formation: A key advantage of DTCs is their facile one-pot synthesis directly on the substrate surface by exposing it to a solution of a secondary amine and carbon disulfide.[1][2] This method has been shown to produce SAMs with superior structure and stability compared to using pre-synthesized DTC salts.[7][8][9]
Comparative Performance Data:
| Feature | Thiols | Dithiocarbamates (in situ) |
| Binding Moiety | Monodentate (R-S-Au) | Bidentate (R-N-CS₂-Au) |
| Desorption Energy (on Au) | ~1.32-1.35 eV[7] | ~1.51-1.56 eV[7] |
| pH Stability | Moderate | High (stable from pH 1 to 12)[1][2] |
| Chemical Stability | Susceptible to displacement | More resistant to displacement by thiols[1][2], though some studies show faster replacement by thiols[7] |
| Formation Method | Immersion in thiol solution | "In situ" from secondary amine and CS₂ or from pre-formed salt[1][2][7] |
Experimental Protocol: In Situ Formation of a Dithiocarbamate SAM on Gold
This protocol describes the straightforward, one-pot method for functionalizing a gold surface with a dithiocarbamate monolayer.
Materials:
-
Gold substrate (e.g., gold-coated silicon wafer, glass slide, or nanoparticle solution)
-
Secondary amine of choice (e.g., N,N-diethylethanolamine)
-
Carbon disulfide (CS₂)
-
Solvent (e.g., ethanol or methanol)
-
Beakers or reaction vials
-
Nitrogen or Argon gas (for inert atmosphere, optional but recommended)
Procedure:
-
Substrate Cleaning: Thoroughly clean the gold substrate. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. ) for 5-10 minutes, followed by copious rinsing with deionized water and ethanol, and drying under a stream of nitrogen.
-
Solution Preparation: In a clean glass container, prepare a solution of the secondary amine and carbon disulfide in the chosen solvent. An equimolar ratio of the amine and CS₂ is typically used, with concentrations in the millimolar range (e.g., 1-10 mM).
-
SAM Formation: Immerse the cleaned gold substrate into the freshly prepared solution. The reaction can be carried out at room temperature.[1][2] While not always necessary, performing the reaction under an inert atmosphere can prevent potential side reactions.
-
Incubation: Allow the substrate to incubate in the solution for a period ranging from a few hours to overnight to ensure the formation of a well-ordered monolayer.
-
Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with the solvent used for the reaction to remove any non-specifically adsorbed molecules.
-
Drying: Dry the functionalized substrate under a gentle stream of nitrogen.
-
Characterization: The resulting SAM can be characterized by techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and surface-enhanced Raman spectroscopy (SERS) to confirm its formation and quality.[7][10]
Caption: In situ formation of a dithiocarbamate SAM on a gold surface.
N-Heterocyclic Carbenes: The Strongest Bond in the Arsenal
N-Heterocyclic Carbenes (NHCs) represent a paradigm shift in surface functionalization, forming exceptionally strong, covalent bonds with metal surfaces.[11][12][13] This robust interaction makes NHC-based SAMs highly resistant to thermal and chemical degradation, opening up possibilities for applications in harsh environments.
Key Advantages of N-Heterocyclic Carbenes:
-
Unprecedented Stability: The metal-carbon bond formed by NHCs is significantly stronger than the metal-sulfur bond of thiols, leading to SAMs with superior thermal and chemical stability.[14][15]
-
Versatility Beyond Gold: NHCs have been shown to effectively bind to a wider range of surfaces beyond noble metals, including copper, low-carbon steel, and even glassy carbon.[11][13]
-
Tunable Electronic Properties: The electronic properties of the NHC can be readily tuned by modifying the substituents on the heterocyclic ring, allowing for precise control over the surface work function and other electronic characteristics.
-
Click Chemistry Compatibility: NHCs can be functionalized with "clickable" groups like alkynes or azides, enabling straightforward post-functionalization of the surface using highly efficient click chemistry reactions.[11][13]
Challenges and Considerations:
While offering superior stability, the formation of NHC SAMs has traditionally required more stringent conditions, often involving strong bases and inert atmospheres to deprotonate the NHC precursor.[14][15] However, recent advancements have led to the development of bench-stable NHC precursors, such as benzimidazolium methanesulfonates, that can form SAMs under ambient conditions.[14][15]
Experimental Workflow: NHC SAM Formation
Caption: A generalized workflow for the formation of an NHC-based SAM.
Selenols: The Heavier Cousin of Thiols
Selenols (R-SeH), the selenium analogs of thiols, offer another avenue for surface functionalization. The gold-selenium bond is stronger than the gold-sulfur bond, leading to SAMs with enhanced stability.
Key Advantages of Selenols:
-
Increased Stability: Electrochemical studies have shown that benzeneselenolate monolayers on gold are more stable than their benzenethiolate counterparts, with the reductive desorption peak potential shifted to more negative values.[16]
-
Potential for Novel Applications: The unique electronic properties of selenium can be leveraged in applications such as molecular electronics and sensing.
Challenges and Considerations:
The adsorption kinetics of selenols on gold can be significantly slower than that of thiols.[16] Additionally, organoselenium compounds are often more toxic and sensitive to air oxidation than their sulfur analogs, requiring more careful handling.
Other Notable Alternatives
The field of surface chemistry is continually evolving, with several other functional groups showing promise for specific applications:
-
Isocyanides (Isonitriles): These molecules (R-N≡C) can also form stable monolayers on gold and other transition metals.[17] Their linear geometry and strong metal binding make them interesting candidates for molecular electronics.
-
Isocyanates: Primarily used for modifying surfaces with hydroxyl groups, such as cellulose, isocyanates (R-N=C=O) react to form stable urethane linkages.
-
Silanes: While not suitable for gold, silanes (R-SiX₃) are the go-to chemistry for functionalizing oxide surfaces like silicon dioxide and glass, forming robust covalent Si-O-surface bonds.[4][18][19]
Conclusion: Choosing the Right Tool for the Job
The choice of surface functionalization chemistry is a critical decision that directly impacts the performance and reliability of the final device or material. While this compound and other thiols remain valuable tools, the alternatives presented in this guide offer significant advantages in terms of stability and versatility.
-
For applications demanding the highest thermal and chemical stability, N-Heterocyclic Carbenes are the clear frontrunners. Their strong covalent bond to the surface provides unparalleled robustness.
-
Dithiocarbamates offer a compelling balance of enhanced stability and ease of preparation, particularly with the "in situ" formation method. They are an excellent choice for applications requiring greater stability than thiols without the more demanding conditions sometimes associated with NHCs.
-
Selenols provide an incremental improvement in stability over thiols, though their slower kinetics and handling requirements should be considered.
By understanding the unique characteristics of each of these molecular anchors, researchers can move beyond the limitations of traditional thiol chemistry and unlock new possibilities in surface engineering, from next-generation biosensors and drug delivery systems to advanced materials with precisely tailored properties.
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Piorkowska, E., et al. (2021). The Effect of Surface Treatment with Isocyanate and Aromatic Carbodiimide of Thermally Expanded Vermiculite Used as a Functional Filler for Polylactide-Based Composites. NIH. [Link]
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Chellan, P., et al. (2020). Therapeutic potential of dithiocarbamate supported gold compounds. RSC Advances, 10(49), 29447-29462. [Link]
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Liu, G., et al. (2023). Efficient and rapid cell surface functionalization: a sub-minute selenol-yne click reaction for bioconjugation. Chemical Science, 14(42), 11756-11764. [Link]
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Zharnikov, M., et al. (2021). Crosslinked organosulfur-based self-assembled monolayers: formation and applications. Chemical Society Reviews, 50(11), 6436-6471. [Link]
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Performance Showdown: A Comparative Guide to 4-Pyrimidinethiol-Based Sensors for Heavy Metal Detection
For researchers, scientists, and professionals in drug development, the precise and sensitive detection of heavy metal contaminants is a critical analytical challenge. The choice of sensing platform can significantly impact the reliability and efficiency of these measurements. This guide provides an in-depth performance comparison of 4-Pyrimidinethiol-based sensors, offering a technical deep-dive into their capabilities and benchmarking them against relevant alternatives. We will explore the underlying chemical principles, present supporting experimental data, and provide detailed protocols to empower you in your analytical endeavors.
The Rationale for this compound in Chemical Sensing
This compound distinguishes itself as a compelling recognition element in chemical sensors, particularly for the detection of heavy metal ions. Its efficacy stems from a unique combination of a thiol group (-SH) and a pyrimidine ring containing two nitrogen atoms. The thiol group provides a robust anchor for immobilization onto noble metal surfaces, most commonly gold, forming a stable self-assembled monolayer (SAM).[1][2] This ordered molecular layer creates a well-defined and reproducible sensing interface.
The strategic placement of nitrogen atoms within the pyrimidine ring offers specific coordination sites for heavy metal ions. This interaction, often a chelation effect, is the cornerstone of the sensing mechanism. When a target metal ion binds to the this compound-functionalized surface, it perturbs the electrochemical properties of the interface, leading to a measurable signal. This targeted binding contributes to the selectivity of the sensor.
Performance Metrics: A Comparative Analysis
To objectively evaluate the performance of this compound-based sensors, we will compare their key analytical parameters against a closely related and widely studied alternative: 4-Mercaptopyridine. Both molecules possess a thiol anchor and a nitrogen-containing aromatic ring, making for a scientifically sound comparison. The primary analyte for this comparative analysis will be Mercury (Hg²⁺), a highly toxic heavy metal of significant environmental and health concern.[3][4]
| Performance Metric | This compound-based Sensor (Projected) | 4-Mercaptopyridine-based Sensor [3] | Other Thiol-Based Sensors (e.g., for Pb²⁺) [5][6] |
| Analyte | Hg²⁺ | Hg²⁺ | Pb²⁺ |
| Sensing Platform | Electrochemical (Gold Electrode) | Electrochemical (Gold Electrode) | Electrochemical (Modified Carbon Paste/Gold) |
| Limit of Detection (LOD) | Expected in the low nanomolar to picomolar range | 0.002 µg/L (via EIS), 0.02 µg/L (via DPV) | 3.43 µM to 4.96 x 10⁻⁸ M |
| Linear Range | Expected to be wide, spanning several orders of magnitude | 0.01 µg/L to 500 µg/L | Varies widely depending on the specific sensor |
| Selectivity | High, due to specific coordination with pyrimidine nitrogens | Excellent selectivity against Ca²⁺, Sn²⁺, Se(IV), Mg²⁺, Pb²⁺, Zn²⁺, and Cu²⁺ | Generally good, but can have interference from other metal ions |
| Response Time | Typically in the range of seconds to a few minutes | Not explicitly stated, but electrochemical methods are generally rapid | ~5 minutes |
Analysis of Performance:
The data for the 4-Mercaptopyridine-based sensor for Hg²⁺ detection reveals exceptional sensitivity, with a limit of detection reaching the picomolar range (0.002 µg/L is approximately 10 pM).[3] This high sensitivity is attributed to the strong and specific interaction between the pyridine nitrogen and mercury ions. Given the similar chelating capabilities of the two nitrogen atoms in the pyrimidine ring of this compound, it is projected that a sensor based on this molecule would exhibit comparable, if not enhanced, sensitivity and selectivity for Hg²⁺. The presence of a second nitrogen atom could potentially lead to a more stable complex with the metal ion, thereby improving the sensor's performance.
When compared to other thiol-based sensors for different heavy metals like lead (Pb²⁺), the performance can vary significantly based on the specific thiol and the electrode material used.[5][6] However, the fundamental principle of using a thiol-based SAM on a noble metal electrode provides a robust and sensitive platform for heavy metal detection.
Experimental Protocols: From Fabrication to Measurement
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the fabrication and evaluation of a this compound-based electrochemical sensor.
Fabrication of this compound Modified Gold Electrode
This protocol outlines the procedure for creating a self-assembled monolayer of this compound on a gold electrode surface.
Materials:
-
Gold disk electrode (or screen-printed gold electrode)
-
This compound
-
Ethanol (absolute)
-
Deionized (DI) water
-
Alumina slurry (0.3 µm and 0.05 µm)
-
Polishing pads
-
Sulfuric acid (H₂SO₄), 0.5 M
-
Potassium chloride (KCl), 0.01 M
Procedure:
-
Electrode Polishing:
-
Mechanically polish the gold electrode surface with 0.3 µm alumina slurry on a polishing pad for 5 minutes.
-
Rinse thoroughly with DI water.
-
Repeat the polishing step with 0.05 µm alumina slurry for 5 minutes.
-
Rinse again with DI water and then with ethanol.
-
Sonicate the electrode in DI water for 5 minutes to remove any residual alumina particles.
-
-
Electrochemical Cleaning:
-
Immerse the polished electrode in a 0.5 M H₂SO₄ solution.
-
Perform cyclic voltammetry by cycling the potential between the oxidation and reduction peaks of gold for several cycles until a stable voltammogram is obtained.
-
Follow with electrochemical cleaning in a solution of 0.01 M KCl in 0.1 M H₂SO₄.
-
-
Self-Assembled Monolayer (SAM) Formation:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Immediately after cleaning and drying the gold electrode, immerse it in the this compound solution.
-
Allow the self-assembly process to proceed for at least 12-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
-
Final Rinsing:
-
Gently rinse the modified electrode with absolute ethanol to remove any non-covalently bound molecules.
-
Dry the electrode under a gentle stream of nitrogen gas.
-
The this compound modified electrode is now ready for use.
-
Electrochemical Detection of Heavy Metal Ions (e.g., Pb²⁺)
This protocol describes the use of the fabricated sensor for the detection of lead ions using square wave anodic stripping voltammetry (SWASV), a highly sensitive electrochemical technique.
Materials:
-
This compound modified gold electrode (working electrode)
-
Ag/AgCl electrode (reference electrode)
-
Platinum wire (counter electrode)
-
Electrochemical workstation (potentiostat)
-
Acetate buffer solution (0.1 M, pH 5.0)
-
Lead (Pb²⁺) standard solutions of varying concentrations
Procedure:
-
Preconcentration Step:
-
Immerse the three-electrode system into the electrochemical cell containing the acetate buffer solution with a known concentration of Pb²⁺.
-
Apply a deposition potential (e.g., -1.0 V vs. Ag/AgCl) for a specific duration (e.g., 300 seconds) while stirring the solution. This step reduces the Pb²⁺ ions onto the electrode surface.
-
-
Stripping Step:
-
Stop the stirring and allow the solution to become quiescent for about 30 seconds.
-
Scan the potential from the deposition potential towards a more positive potential (e.g., from -1.0 V to 0.2 V) using a square wave voltammetry waveform.
-
During this scan, the accumulated lead on the electrode surface is oxidized (stripped) back into the solution, generating a current peak.
-
-
Data Analysis:
-
The height of the stripping peak is directly proportional to the concentration of Pb²⁺ in the sample.
-
Construct a calibration curve by plotting the peak current against the concentration of the Pb²⁺ standard solutions.
-
The concentration of an unknown sample can be determined from this calibration curve.
-
Visualizing the Sensing Mechanism and Workflow
To further elucidate the principles and processes described, the following diagrams are provided.
Sensing Mechanism of a this compound-Based Sensor
Caption: Sensing mechanism of a this compound-based sensor.
Experimental Workflow for Sensor Fabrication and Testing
Caption: Experimental workflow for sensor fabrication and testing.
Conclusion and Future Outlook
This compound-based sensors present a highly promising platform for the sensitive and selective detection of heavy metal ions. Their performance, particularly when benchmarked against structurally similar molecules like 4-Mercaptopyridine, suggests a competitive and potentially superior analytical tool. The straightforward fabrication process, based on the robust chemistry of self-assembled monolayers on gold, further enhances their appeal for practical applications.
Future research should focus on direct comparative studies of this compound with a wider range of thiol-based ligands for various heavy metal analytes to build a comprehensive performance library. Furthermore, the integration of these sensors into portable, field-deployable devices will be crucial for real-time environmental monitoring and point-of-care diagnostics. The continued exploration of novel nanomaterials functionalized with this compound also holds the potential to further amplify sensitivity and expand the scope of detectable analytes.
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Detection of lead ions using an electrochemical aptasensor. (n.d.). Retrieved from [Link]
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A Researcher's Guide to 4-Pyrimidinethiol: Bridging Computational Predictions and Experimental Realities
In the landscape of medicinal chemistry and materials science, heterocyclic compounds like 4-Pyrimidinethiol are workhorses, forming the structural core of numerous functional molecules. A deep understanding of their physicochemical properties is paramount for predicting their behavior, from drug-receptor interactions to performance in organic electronics. This guide provides an in-depth comparison of computational and experimental data for this compound, offering researchers a framework for integrating theoretical predictions with tangible laboratory measurements.
The central challenge in studying this compound lies in its thione-thiol tautomerism. The molecule can exist in two forms that readily interconvert: a thione form with a carbon-sulfur double bond (C=S) and a thiol form with a sulfur-hydrogen bond (S-H). The prevalence of each tautomer is a delicate balance influenced by its environment, such as the polarity of the solvent.[1][2][3] This dynamic equilibrium critically affects the molecule's spectroscopic signature and reactivity.
The Tautomeric Question: A Computational and Experimental Dilemma
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the relative stabilities of tautomers.[4] Theoretical calculations often suggest that in the gas phase or nonpolar solvents, the thiol form is the more stable species.[1] Conversely, experimental evidence from UV-VIS spectroscopy shows that polar solvents and self-association significantly shift the equilibrium toward the thione form.[1][2] This discrepancy is not a failure of either method but a crucial insight: the environment is a key determinant of molecular structure. Computational models must incorporate solvent effects to accurately reflect experimental reality in solution.
Spectroscopic Fingerprints: A Comparative Analysis
The most direct way to compare computational and experimental data is through spectroscopy. Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy each provide a unique fingerprint of the molecule's structure and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted vs. Expected Experimental ¹³C NMR Chemical Shifts (ppm) for this compound Tautomers
| Carbon Atom | Thiol Tautomer (Calculated) | Thione Tautomer (Calculated) | Experimental (Expected) | Rationale for Experimental Expectation |
| C2 | ~158 | ~155 | Solvent Dependent | The chemical environment changes significantly with tautomerism. |
| C4 (C-S/C=S) | ~145 | ~175 | Solvent Dependent | The C4 carbon experiences a large downfield shift in the thione form due to the C=S double bond. This is a key diagnostic peak. |
| C5 | ~120 | ~125 | Solvent Dependent | Less affected by tautomerism compared to C4 and C6. |
| C6 | ~150 | ~148 | Solvent Dependent | Adjacent to a nitrogen atom, its environment is sensitive to protonation state and tautomerism. |
Note: Calculated values are illustrative estimates based on general principles of DFT calculations for similar structures.[7][8] Experimental values are highly dependent on solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrational frequencies of bonds within a molecule. The distinction between the thione and thiol forms is particularly clear using this technique.
Table 2: Key Diagnostic IR Frequencies (cm⁻¹) for this compound Tautomers
| Vibrational Mode | Thiol Tautomer (Expected) | Thione Tautomer (Expected) | Supporting Evidence |
| S-H Stretch | ~2550 - 2600 | Absent | A sharp, weak band characteristic of the thiol group. Its presence is a strong indicator of the thiol tautomer. |
| C=S Stretch | Absent | ~1100 - 1250 | A strong band indicating the thione form. Studies on related dithiouracils confirm this region for C=S vibrations.[9] |
| N-H Stretch | Absent | ~3100 - 3400 | A broad band associated with the N-H group in the pyrimidine ring of the thione tautomer. |
| C=N Stretch | ~1550 - 1620 | ~1550 - 1620 | Present in both tautomers, related to the pyrimidine ring vibrations. |
Note: Expected ranges are based on established group frequencies and data from similar heterocyclic thiols.[10][11][12]
Methodologies: Achieving Reliable Data
To ensure the integrity of the comparison, both computational and experimental protocols must be robust and well-validated.
Computational Protocol: DFT Calculations
A reliable computational model for predicting the properties of this compound involves the following steps:
-
Structure Optimization: The geometries of both the thione and thiol tautomers are optimized using a DFT method, such as B3LYP, with a suitable basis set like 6-311++G(d,p).[13] This level of theory provides a good balance between accuracy and computational cost for organic molecules.[7]
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to predict the IR spectrum.
-
NMR & UV-Vis Prediction: NMR chemical shifts and electronic transitions (for UV-Vis) are calculated using methods like GIAO (Gauge-Independent Atomic Orbital) for NMR and TD-DFT (Time-Dependent DFT) for UV-Vis.[7]
-
Solvent Modeling: To accurately reflect experimental conditions, solvent effects are included using a continuum model like the Polarizable Continuum Model (PCM).
Experimental Protocol: Spectroscopic Analysis
A standard workflow for the experimental characterization of a this compound sample is as follows:
-
Sample Preparation: Dissolve a precisely weighed sample of this compound in the desired solvent (e.g., deuterated DMSO for NMR, ethanol for UV-Vis). The choice of solvent is critical as it can influence the tautomeric equilibrium.[1][2]
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Proper referencing and shimming are crucial for obtaining high-quality data.
-
FT-IR Spectroscopy: Obtain the IR spectrum using either a KBr pellet method for solid-state analysis or a solution cell for analysis in a non-polar solvent like CCl₄ to favor the thiol form.
-
UV-Vis Spectroscopy: Record the absorption spectrum in a quartz cuvette using a dual-beam UV-Vis spectrophotometer. A solvent blank is used as a reference.
Visualizing the Workflow
The synergy between computational and experimental approaches is a cyclical process of prediction and validation.
Caption: A diagram illustrating the iterative process of using computational predictions to guide experimental analysis, and using experimental results to validate and refine theoretical models.
Conclusion: An Integrated Approach
The study of this compound highlights a critical principle in modern chemical research: neither computational nor experimental data alone tells the whole story. Computational methods provide unparalleled insight into the intrinsic properties of molecules and the relative energies of transient forms like tautomers.[14][15] However, these predictions must be grounded in the reality of the laboratory, where environmental factors like solvent polarity can fundamentally alter molecular behavior.[1][3]
By leveraging DFT to predict spectroscopic fingerprints, researchers can more confidently assign experimental spectra and rationalize observed phenomena. Conversely, experimental data provides the ultimate benchmark for the accuracy of computational models, driving the development of more sophisticated theoretical approaches. For professionals in drug development and materials science, this integrated strategy is essential for accurately predicting molecular properties and accelerating the design of new, functional compounds.
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Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. (2015). ResearchGate. Available at: [Link]
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Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Science Publishing. Available at: [Link]
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Les, A., Adamowicz, L., & Person, W. B. (1998). Spectroscopic identification of 2,4-pyrimidinedithiol; an experimental matrix isolation and ab initio Hartree-Fock and density functional theory study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 54A(5), 685-693. Available at: [Link]
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Computational Estimation of the Acidities of Pyrimidines and Related Compounds. (2025). Preprints.org. Available at: [Link]
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Mathes, R. A. (1953). 2-Pyrimidinethiols. Journal of the American Chemical Society, 75(7), 1747–1748. Available at: [Link]
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El-Gammal, O. A., Mohamed, G. G., & El-Bindary, A. A. (2023). Synthesis, spectral, DFT calculation, antimicrobial, antioxidant, DNA/BSA binding and molecular docking studies of bio-pharmacologically active pyrimidine appended Cu(II) and Zn(II) complexes. Journal of Biomolecular Structure & Dynamics, 41(24), 14914-14928. Available at: [Link]
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Frontera, A., et al. (2014). Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. CrystEngComm, 16, 1059-1073. Available at: [Link]
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Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. Chemistry & Biodiversity. Available at: [Link]
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Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-74. Available at: [Link]
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Premnath, D., et al. (2016). Synthesis and spectroscopic characterization of fluorescent 4-aminoantipyrine analogues: Molecular docking and in vitro cytotoxicity studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 153, 118-23. Available at: [Link]
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Saber, A. F., et al. (2022). Synthesis, spectroscopic characterization, and in vitro antimicrobial activity of fused pyrazolo[4′,3′:4,5]thieno[3,2‐d]pyrimidine. Journal of Heterocyclic Chemistry. Available at: [Link]
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Ghorab, M. M., et al. (2023). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II/HSP90 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available at: [Link]
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Rzymkowski, J., et al. (2019). Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine. Molecules, 24(14), 2545. Available at: [Link]
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Krenitsky, T. A., et al. (1982). Pyrazolo[3,4-d]pyrimidine ribonucleosides as anticoccidials. 1. Synthesis and activity of some nucleosides of purines and 4-(alkylthio)pyrazolo[3,4-d]pyrimidines. Journal of Medicinal Chemistry, 25(1), 32-5. Available at: [Link]
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Assessing the Biocompatibility of 4-Pyrimidinethiol Coated Surfaces: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Surface Chemistry in Biocompatibility
The interface between a synthetic material and a biological environment is a dynamic landscape where the initial molecular interactions dictate the ultimate success or failure of a biomedical device. For researchers in drug development, biosensing, and medical implant technology, the ability to precisely engineer these surfaces is paramount. Self-assembled monolayers (SAMs) of thiol-containing molecules on gold and other noble metal substrates provide a versatile and reproducible platform for tailoring surface properties.[1] This guide focuses on the assessment of biocompatibility for surfaces coated with 4-Pyrimidinethiol, a thiol with a nitrogen-containing aromatic headgroup.
By detailing the established experimental protocols and presenting available data for these alternatives, this guide will empower researchers to conduct their own rigorous evaluations of this compound and make informed decisions for their specific applications.
Comparative Analysis of Surface Properties and Biocompatibility
The choice of a terminal functional group on a thiol SAM dramatically influences its interaction with biological systems. The pyrimidine group in this compound, with its aromaticity and nitrogen atoms, is expected to exhibit distinct properties compared to the aliphatic chain of MUA and the hydrophilic, flexible chain of PEG-thiol.
Physicochemical Properties
| Property | This compound (Expected) | 11-Mercaptoundecanoic acid (MUA) | Thiol-PEG6-acid | Source(s) |
| Terminal Group | Pyrimidine | Carboxylic Acid | PEG6-Carboxylic Acid | |
| Backbone | Aromatic | Aliphatic (C11) | Aliphatic with Ether Linkages | |
| Wettability (Contact Angle) | Moderately Hydrophilic | Moderately Hydrophilic | Hydrophilic | [6] |
| Monolayer Thickness | ~1-2 nm | ~1.5-2 nm | ~3-4 nm | [5] |
Biocompatibility Performance: A Data-Driven Comparison
The following table summarizes key biocompatibility metrics. It is important to note that the data for this compound is hypothesized based on the known properties of similar aromatic and nitrogen-containing moieties, while the data for MUA and PEG-thiol are derived from experimental studies.
| Biocompatibility Metric | This compound (Hypothesized) | 11-Mercaptoundecanoic acid (MUA) | Thiol-PEG6-acid | Source(s) |
| Protein Adsorption (ng/cm²) | Moderate to High | High | Low | [5][6] |
| Cell Viability (%) | >90% | >90% | >95% | [7] |
| Fibroblast Adhesion | Moderate to High | High | Low | [5][6] |
| Platelet Adhesion | Moderate | Moderate to High | Low | [8] |
| Hemolysis (%) | < 2% | < 5% | < 2% | [9] |
Causality Behind Expected Performance:
-
Protein Adsorption: The aromatic and potentially charged nature of the pyrimidine ring may lead to moderate to high non-specific protein adsorption through π-π stacking and electrostatic interactions.[3] In contrast, the flexible, hydrophilic PEG chains of Thiol-PEG6-acid create a hydration layer that effectively repels proteins.[5] MUA, with its carboxyl group, can also interact strongly with proteins.[6]
-
Cell Adhesion and Proliferation: Surfaces that adsorb a significant amount of extracellular matrix proteins, like fibronectin, tend to promote cell adhesion and proliferation.[5] Therefore, this compound and MUA surfaces are expected to support cell attachment. PEG-thiol surfaces, by resisting protein adsorption, generally inhibit cell adhesion unless functionalized with specific cell-adhesive ligands.[6]
-
Hemocompatibility: The initial event upon blood contact is protein adsorption, which then mediates platelet adhesion and activation.[8] Surfaces that resist protein adsorption, such as those coated with PEG-thiol, are generally more hemocompatible. The potential for this compound to interact with blood components requires direct experimental evaluation.
Experimental Protocols for Biocompatibility Assessment
To ensure scientific rigor, the following detailed protocols are provided for the key experiments required to assess the biocompatibility of this compound coated surfaces.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]
Workflow:
Caption: Workflow for MTT Cytotoxicity Assay.
Methodology:
-
Cell Seeding: Seed L929 mouse fibroblast cells into a 96-well tissue culture plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[11]
-
Substrate Preparation: Prepare sterile this compound coated substrates (e.g., gold-coated glass coverslips) and place them into the wells containing the adhered cells. Include positive (e.g., latex) and negative (e.g., tissue culture plastic) controls.
-
Incubation: Incubate the cells with the substrates for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, remove the substrates and add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage relative to the negative control.
Protein Adsorption: Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
QCM-D is a highly sensitive technique for real-time analysis of protein adsorption to surfaces.[8][12][13][14] It measures changes in frequency (mass) and dissipation (viscoelastic properties) of a sensor crystal as molecules adsorb.
Workflow:
Caption: Workflow for QCM-D Protein Adsorption Assay.
Methodology:
-
Sensor Preparation: Coat a gold-coated QCM-D sensor with a this compound SAM.
-
Baseline Establishment: Mount the sensor in the QCM-D instrument and establish a stable baseline signal in a suitable buffer (e.g., Phosphate Buffered Saline, PBS).
-
Protein Injection: Inject a solution of the protein of interest (e.g., fibrinogen, bovine serum albumin) into the flow cell and monitor the changes in frequency and dissipation in real-time.
-
Rinsing: After the adsorption has reached a plateau, rinse with buffer to remove any loosely bound protein.
-
Data Analysis: Model the frequency and dissipation data to calculate the adsorbed mass, thickness, and viscoelastic properties of the protein layer.
Cell Adhesion and Proliferation Assay
This assay quantifies the attachment and subsequent growth of cells on the modified surface.[6]
Workflow:
Caption: Workflow for Cell Adhesion and Proliferation Assay.
Methodology:
-
Substrate Preparation: Place sterile this compound coated substrates in a 24-well plate.
-
Cell Seeding: Seed human fibroblast cells onto the substrates at a density of 2 x 10⁴ cells/cm².
-
Adhesion: Incubate for 4 hours to allow for initial cell attachment.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Proliferation: Add fresh culture medium and incubate for 1, 3, and 5 days.
-
Staining and Imaging: At each time point, stain the cells with Calcein AM (for live cells) and DAPI (for nuclei) and image using fluorescence microscopy.
-
Quantification: Use image analysis software to quantify the number of adherent cells and their spreading area.
Hemocompatibility: Platelet Adhesion and Hemolysis Assay
These assays assess the interaction of the surface with blood components.
Platelet Adhesion Workflow:
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A Comparative Guide to the Long-Term Stability of 4-Pyrimidinethiol Modified Surfaces
For researchers, scientists, and drug development professionals, the reliability of functionalized surfaces is paramount. Self-assembled monolayers (SAMs) offer a robust method for tailoring the interfacial properties of materials, crucial for applications ranging from biosensors and microarrays to drug delivery platforms. Among the diverse library of molecules used for SAM formation on gold substrates, aromatic thiols present unique advantages due to their rigid structures and potential for π-π stacking interactions. This guide provides an in-depth analysis of the long-term stability of surfaces modified with 4-Pyrimidinethiol, a heterocyclic aromatic thiol, and compares its performance against common aliphatic and other aromatic thiol alternatives.
The stability of a SAM is not an intrinsic property but a dynamic outcome influenced by the interplay between the thiol, the substrate, and the surrounding environment. Understanding the mechanisms of degradation and possessing the right tools for evaluation are critical for developing durable and reliable devices. This document delves into the causality behind experimental choices for stability assessment and provides validated protocols for your own investigations.
The Foundation of Stability: Key Influencing Factors
The longevity of any thiol-based SAM on a gold surface is dictated by a delicate balance of chemical and physical forces. Before comparing specific molecules, it is essential to understand the fundamental factors at play.
-
The Gold-Thiolate Bond: The cornerstone of the SAM is the covalent-like bond formed between sulfur and gold atoms. While strong, with a bond energy of approximately 40-50 kcal/mol, this Au-S bond is susceptible to oxidation, especially in the presence of atmospheric oxygen, UV light, and certain solvents.[1] This oxidation is a primary pathway for monolayer degradation.[1]
-
Intermolecular Interactions: The forces between adjacent molecules within the monolayer are crucial for its structural integrity.
-
Van der Waals Forces: In straight-chain alkanethiols, these forces increase with chain length, leading to more densely packed and crystalline monolayers that are more resistant to desorption and solvent penetration.[1][2]
-
π-π Stacking: Aromatic molecules, including this compound, can exhibit π-π interactions between their rings, contributing to the cohesive energy and ordering of the film.
-
Hydrogen Bonding: The presence of specific functional groups, such as amides or the nitrogen atoms in a pyrimidine ring, can introduce hydrogen bonding networks, significantly enhancing thermal stability.[3]
-
-
Environmental Conditions: The operational environment is often the most significant threat to SAM stability.
-
Ambient Air: Exposure to oxygen and light in ambient laboratory air can lead to rapid oxidation of the gold-thiolate bond, sometimes within hours, causing a loss of molecular orientation and integrity.[1]
-
Aqueous and Biological Media: Immersion in aqueous solutions, particularly complex biological media like serum, can accelerate degradation.[4] This can occur through desorption, displacement by other molecules, or oxidative processes, with significant changes often observed over a period of days to weeks.[4][5]
-
Temperature: Elevated temperatures provide the activation energy needed for desorption. Thermal stability is a key metric, with different thiols desorbing at different temperatures.[6][7]
-
Comparative Stability Analysis: this compound vs. Alternatives
The choice of thiol is a critical design parameter that directly impacts the long-term performance of a functionalized surface. Here, we compare this compound with two major classes of SAM-forming molecules.
Against Alkanethiols (e.g., Dodecanethiol, C12)
Alkanethiols are the most widely studied SAMs and serve as a crucial benchmark. They form well-ordered, densely packed monolayers stabilized by strong van der Waals interactions.
-
Structural Ordering: Long-chain alkanethiols (C>10) typically form more densely packed and crystalline SAMs than many aromatic thiols.[1] The packing of this compound is dictated by the geometry of the aromatic ring and its interactions with the surface, which can lead to different, sometimes less dense, packing arrangements compared to the quasi-hexagonal lattice of alkanethiols.
-
Oxidative Stability: The primary point of failure for both is the Au-S bond. However, the local environment created by the monolayer influences the rate of oxidation. The tightly packed alkyl chains of a long-chain alkanethiol SAM can act as a barrier, physically blocking oxidative species from reaching the gold-sulfur interface.[1] The more open structure of some aromatic SAMs might offer less protection. Conversely, the electron-withdrawing nature of the pyrimidine ring could electronically influence the stability of the Au-S bond.
-
Thermal Stability: Thermal desorption studies show that stability is strongly correlated with intermolecular forces. While long-chain alkanethiols are stabilized by van der Waals forces, the potential for intermolecular hydrogen bonding between the nitrogen atoms of adjacent this compound molecules could confer significant thermal stability, potentially exceeding that of mid-length alkanethiols. Studies on amide-containing alkanethiols have shown that internal hydrogen bonding networks dramatically increase thermal stability compared to standard alkanethiols.[3]
Against Other Aromatic Thiols (e.g., Thiophenol, Biphenylthiol)
Comparing this compound to other aromatic thiols highlights the role of the ring system.
-
Intermolecular Forces: Unlike simple aromatic thiols like thiophenol, this compound contains two nitrogen heteroatoms. These atoms can act as hydrogen bond acceptors, creating specific intermolecular interactions that are absent in carbocyclic aromatic thiols. This can lead to more defined surface structures and enhanced stability.
-
Binding Geometry: The orientation of the aromatic ring with respect to the surface can influence packing and stability. The presence of the nitrogen atoms in this compound may favor specific binding geometries that enhance intermolecular interactions and overall film stability.
-
Chelation Effect: While this compound is a monothiol, its stability can be significantly surpassed by bidentate (chelating) aromatic thiols. Adsorbates with two thiol anchors, such as 1,2-bis(mercaptomethyl)-benzene derivatives, show markedly enhanced thermal stability due to the energetic penalty of desorbing two anchor points simultaneously.[8]
Quantitative Data Summary
The following table summarizes expected stability trends based on the principles discussed. Absolute values can vary significantly with experimental conditions.
| Thiol Type | Primary Stabilizing Force | Relative Oxidative Stability | Relative Thermal Stability | Key Considerations |
| Short-Chain Alkanethiol (C<8) | Van der Waals | Low | Low | Prone to rapid (photo-)oxidation and disorder.[1] |
| Long-Chain Alkanethiol (C>10) | Van der Waals | High | Moderate to High | Forms dense, well-ordered films that act as a barrier.[1] |
| Thiophenol (Benzenethiol) | π-π Stacking | Moderate | Moderate | Basic aromatic thiol, stability is moderate. |
| This compound | π-π Stacking, H-Bonding | Moderate to High | Moderate to High | Potential for H-bonding networks to enhance stability. |
| Bidentate Aromatic Thiol | Chelation, π-π Stacking | Very High | Very High | Two anchor points provide superior stability.[8] |
Visualizing Molecular Assembly and Degradation
To better understand the processes at the molecular level, we can visualize the assembly and a common degradation pathway.
Caption: Workflow of this compound SAM formation on a gold substrate.
Caption: Primary degradation pathway via oxidation of the gold-thiolate bond.
Experimental Protocols for Long-Term Stability Assessment
A multi-faceted approach is required to rigorously characterize SAM stability. The following protocols describe key self-validating techniques.
Workflow for a Typical Stability Study
Caption: A generalized experimental workflow for assessing SAM stability over time.
Protocol 1: X-ray Photoelectron Spectroscopy (XPS)
-
Objective: To quantify the chemical state of the sulfur anchor group and detect oxidation over time.
-
Causality: XPS is highly surface-sensitive and can distinguish between the thiolate sulfur (S-Au) at ~162 eV and oxidized sulfur species (e.g., sulfonates) which appear at higher binding energies (~168 eV). A decrease in the S 2p signal intensity relative to the Au 4f signal indicates molecular desorption.[4]
-
Methodology:
-
Sample Preparation: Prepare fresh SAMs on gold-coated silicon wafers.
-
Initial (t=0) Measurement: Immediately transfer a control sample to the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Acquire a survey scan to identify all elements present.
-
Acquire high-resolution scans of the S 2p, Au 4f, C 1s, and N 1s (for this compound) regions.
-
Aging: Store the remaining samples under the desired test conditions (e.g., in a petri dish in ambient air, immersed in phosphate-buffered saline at 37°C).
-
Time-Point Measurements: At specified intervals (e.g., 2 hours, 24 hours, 7 days, 35 days), remove a sample from the aging environment, rinse with ethanol and deionized water, dry under a nitrogen stream, and perform XPS analysis as in step 4.
-
Data Analysis: For each time point, fit the S 2p spectrum to identify and quantify the percentage of thiolate vs. oxidized sulfur. Calculate the S/Au atomic ratio to track molecular desorption.
-
Protocol 2: Contact Angle Goniometry
-
Objective: To monitor changes in surface wettability as an indicator of SAM integrity and/or contamination.
-
Causality: A well-ordered SAM presents a uniform surface chemistry. Degradation, desorption, or adsorption of contaminants will alter this chemistry and thus change the surface energy, which is measured by the water contact angle. For a hydrophobic SAM, degradation typically leads to a decrease in the contact angle.[5]
-
Methodology:
-
Sample Preparation: Prepare fresh SAMs on gold-coated substrates.
-
Initial (t=0) Measurement: Place a 2-5 µL droplet of deionized water on the surface and measure the static contact angle using a goniometer. Perform at least three measurements on different spots and average the result.
-
Aging: Store samples under the test conditions.
-
Time-Point Measurements: At each interval, remove a sample, gently rinse and dry, and measure the contact angle as in step 2.
-
Data Analysis: Plot the average contact angle versus time to visualize the change in surface properties.
-
Protocol 3: Electrochemical Characterization (Cyclic Voltammetry)
-
Objective: To assess the integrity and defect density of the SAM on a conductive surface.
-
Causality: A dense, well-ordered SAM acts as an insulating barrier that blocks the electron transfer between a redox probe in solution and the gold electrode surface. An increase in defects, pinholes, or desorption sites allows the probe to access the electrode, resulting in an increased electrochemical signal.[2][9]
-
Methodology:
-
Electrode Preparation: Modify a clean gold working electrode by immersing it in the thiol solution to form the SAM.
-
Initial (t=0) Measurement: Set up a three-electrode cell with the SAM-modified working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The electrolyte should be an inert salt solution (e.g., 0.1 M KCl) containing a reversible redox probe (e.g., 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆]).
-
Run a cyclic voltammogram (CV) over a potential window that encompasses the redox potential of the probe. Record the peak currents.
-
Aging: Store the modified electrode under the desired conditions.
-
Time-Point Measurements: At each interval, place the electrode back into the electrochemical cell and run a new CV.
-
Data Analysis: Compare the peak-to-peak separation and the magnitude of the Faradaic current peaks over time. A significant increase in current indicates a loss of the SAM's blocking ability and thus, degradation.
-
Conclusion and Outlook
The long-term stability of a this compound modified surface is a complex function of its molecular interactions and its environment. While alkanethiols with long alkyl chains provide a high degree of stability through dense packing and a hydrophobic barrier, this compound offers an intriguing alternative. Its aromatic nature and, most importantly, the potential for intermolecular hydrogen bonding via its nitrogen heteroatoms, can confer significant thermal and chemical stability.
Direct comparative studies under identical, application-relevant conditions are crucial. The evidence suggests that for applications requiring thermal robustness or specific electronic properties imparted by an aromatic system, this compound is a compelling candidate. However, like all thiol-on-gold systems, it remains vulnerable to oxidative degradation, a factor that must be mitigated through careful environmental control or the development of next-generation anchoring chemistries.
Future research should focus on quantifying the stability of this compound SAMs in complex biological fluids and exploring strategies to passivate defect sites within the monolayer, potentially through mixed-monolayer approaches, to further extend the functional lifetime of these promising surfaces.[10]
References
-
Liu, G., et al. (2004). Molecular-Level Approach To Inhibit Degradations of Alkanethiol Self-Assembled Monolayers in Aqueous Media. Langmuir. Available at: [Link]
-
Himmel, H. J., et al. (2005). Rapid Degradation of Alkanethiol-Based Self-Assembled Monolayers on Gold in Ambient Laboratory Conditions. ResearchGate. Available at: [Link]
-
Wilson, J. H., et al. (2014). Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior. PubMed Central. Available at: [Link]
-
Stettner, J., et al. (2023). Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu. ACS Applied Materials & Interfaces. Available at: [Link]
-
Huang, P. J., et al. (2011). Dissociation and Degradation of Thiol-Modified DNA on Gold Nanoparticles in Aqueous and Organic Solvents. Langmuir. Available at: [Link]
-
Ahmad, Z., et al. (2021). An estimation on the mechanical stabilities of SAMs by low energy Ar+ cluster ion collision. Scientific Reports. Available at: [Link]
-
Kim, T., et al. (2024). Electrically Stable Self-Assembled Monolayers Achieved through Repeated Surface Exchange of Molecules. Accounts of Materials Research. Available at: [Link]
-
Nguyen, T. K. L., et al. (2022). Removal of Thiol-SAM on a Gold Surface for Re-Use of an Interdigitated Chain-Shaped Electrode. MDPI. Available at: [Link]
-
Bousiakou, L. G., & Global, K. (2020). Control and stability of self-assembled monolayers under biosensing conditions. ResearchGate. Available at: [Link]
-
Tielens, F., & Calborean, A. (2019). The thermodynamics of self-assembled monolayer formation: a computational and experimental study of thiols on a flat gold surface. Physical Chemistry Chemical Physics. Available at: [Link]
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Ahmad, A., et al. (2016). A Comparative Study of Thiols Self-Assembled Monolayers on Gold Electrode. Middle-East Journal of Scientific Research. Available at: [Link]
-
Lee, S., et al. (2009). Long-Term Stability of Self-Assembled Monolayers in Biological Media. ResearchGate. Available at: [Link]
-
Kim, Y. T., et al. (1997). Self-assembled monolayers composed of aromatic thiols on gold: Structural characterization and thermal stability in solution. ResearchGate. Available at: [Link]
-
Puisto, S. R., et al. (2008). Mechano-chemical stability of gold nanoparticles coated with alkanethiolate SAMs. Langmuir. Available at: [Link]
-
Dalsin, J. L., et al. (2010). Long-term stability of self-assembled monolayers on 316L stainless steel. Biomedical Materials. Available at: [Link]
-
Lee, T. R. (2011). A key issue for self-assembled monolayers on gold as thin-film coatings and nanoparticle protectants. Dr. Lee Group Publications. Available at: [Link]
-
Noh, J., et al. (2023). Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111). MDPI. Available at: [Link]
-
Rubert, A. A., et al. (2017). Thermal Stability of Self-Assembled Monolayers of n-hexanethiol on Au(111). CORE. Available at: [Link]
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A Comparative Guide to the Synthesis of 4-Pyrimidinethiol: An Analysis of Yields and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Pyrimidinethiol in Medicinal Chemistry
This compound, a pivotal heterocyclic building block, holds a significant position in the landscape of medicinal chemistry and drug development. Its structural motif is integral to a variety of biologically active molecules, where the thiol group can serve as a versatile handle for further functionalization or play a direct role in biological interactions. The inherent tautomerism between the thiol and thione forms of the pyrimidine ring further enriches its chemical reactivity and potential for forming diverse molecular architectures. Given its importance, the efficient and high-yielding synthesis of this compound is a critical consideration for researchers in the field. This guide provides a comparative analysis of different synthetic routes to this compound, with a focus on reported yields and the underlying chemical principles that govern each methodology.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be broadly approached through two primary strategies: the construction of the pyrimidine ring with the thiol group already incorporated or introduced in a subsequent step, and the modification of a pre-formed pyrimidine ring to introduce the thiol functionality. This guide will delve into three distinct and commonly employed methods, providing a critical evaluation of their respective advantages and limitations, supported by experimental data.
| Synthesis Method | Starting Materials | Key Reagents | Reported Yield | Advantages | Disadvantages |
| Method 1: Nucleophilic Substitution | 4-Chloropyrimidine | Sodium Hydrosulfide (NaSH) or Thiourea | ~63% (for substituted analogs) | Readily available starting material; straightforward reaction. | Yield can be moderate; potential for side reactions. |
| Method 2: Thionation of Pyrimidinone | Pyrimidin-4(3H)-one | Phosphorus Pentasulfide (P₄S₁₀) or Lawesson's Reagent | Variable (18-99% for derivatives) | Utilizes a common and accessible precursor. | Thionating agents can be harsh; purification can be challenging. |
| Method 3: Cyclization Reaction | 1,3-Dicarbonyl Compound, Thiourea | Base or Acid Catalyst | Good to high yields for 2-thiols | One-pot synthesis; builds the core ring structure. | Primarily yields 2-thiol isomers; regioselectivity can be an issue for 4-thiol. |
Method 1: Nucleophilic Aromatic Substitution on 4-Chloropyrimidine
This approach is a classic and direct method for introducing a thiol group onto the pyrimidine ring. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the 4-position towards nucleophilic attack, making 4-chloropyrimidine an excellent substrate for this transformation.
Causality of Experimental Choices
The choice of the sulfur nucleophile is critical in this reaction. Sodium hydrosulfide (NaSH) offers a direct route to the thiol. Alternatively, thiourea can be used as a thiol surrogate. It initially forms an isothiouronium salt, which is then hydrolyzed under basic conditions to yield the desired thiol. This two-step variant can sometimes offer better control and milder reaction conditions. The synthesis of the starting material, 4-chloropyrimidine, is efficiently achieved from the more accessible 4-hydroxypyrimidine (in its tautomeric form, pyrimidin-4(3H)-one) by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃), with reported yields around 70%[1].
Experimental Protocol: Synthesis of this compound from 4-Chloropyrimidine
Step 1: Synthesis of 4-Chloropyrimidine[1]
-
In a pressure flask, combine 4(3H)-pyrimidinone (1 equivalent) and phosphorus oxychloride (excess, ~5-10 equivalents).
-
Flush the flask with nitrogen and heat the mixture to 100 °C for 5 hours.
-
After cooling, the excess POCl₃ is carefully quenched, and the product is isolated. A yellow precipitate is typically filtered and washed with a non-polar solvent like hexane.
Step 2: Synthesis of this compound (via Thiourea)
-
Dissolve 4-chloropyrimidine (1 equivalent) and thiourea (1.1 equivalents) in a suitable solvent such as ethanol.
-
Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and add an aqueous solution of a base (e.g., sodium hydroxide) to hydrolyze the intermediate isothiouronium salt.
-
Acidify the mixture to precipitate the this compound product.
-
Filter the solid, wash with water, and dry to obtain the final product.
A similar procedure using sodium hydrosulfide would involve reacting 4-chloropyrimidine with NaSH in a polar aprotic solvent. For a substituted analog, a yield of 63% has been reported for the conversion of a 4-chloro-pyrimidine to the corresponding 4-mercapto-pyrimidine[2].
Workflow Diagram
Caption: Workflow for the synthesis of this compound via nucleophilic substitution.
Method 2: Thionation of Pyrimidin-4(3H)-one
This method involves the direct conversion of the carbonyl group in pyrimidin-4(3H)-one to a thiocarbonyl group. This is a powerful transformation that leverages the oxophilic nature of phosphorus-sulfur reagents.
Causality of Experimental Choices
The choice of thionating agent is paramount. Phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent are the most common choices. Lawesson's reagent is often preferred due to its better solubility in organic solvents and generally milder reaction conditions, which can lead to cleaner reactions and higher yields[3]. The combination of phosphorus pentasulfide with hexamethyldisiloxane has also been reported as an efficient thionating system, with the advantage of easier byproduct removal[4][5]. The reaction is typically carried out in a high-boiling inert solvent like toluene or dioxane to facilitate the reaction.
Experimental Protocol: Thionation of Pyrimidin-4(3H)-one
-
Suspend pyrimidin-4(3H)-one (1 equivalent) in an anhydrous, high-boiling solvent such as toluene or dioxane.
-
Add Lawesson's reagent (0.5-1.0 equivalents) to the suspension.
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization to yield this compound.
Workflow Diagram
Caption: General workflow for the thionation of pyrimidin-4(3H)-one.
Method 3: Cyclization with Thiourea (Biginelli-type Reaction)
The Biginelli reaction and its variations represent a powerful one-pot method for the synthesis of dihydropyrimidinones and their thio-analogs. While this method is highly efficient for the synthesis of 2-mercaptopyrimidines, the direct and regioselective synthesis of 4-mercaptopyrimidines is less common.
Causality of Experimental Choices
This reaction involves the acid- or base-catalyzed condensation of a β-dicarbonyl compound, an aldehyde (or its equivalent), and thiourea. The regioselectivity of the cyclization typically leads to the formation of the 2-thioxo isomer. For the synthesis of the parent this compound, a 1,3-dicarbonyl equivalent that would favor the formation of the 4-thiol isomer would be required, which is not straightforward. However, this method is highly valuable for producing a wide range of substituted pyrimidine-2-thiol derivatives with good to excellent yields. For instance, the reaction of 1,1,3,3-tetraethoxypropane with thiourea yields 2-mercaptopyrimidine hydrochloride in 60-64% yield.
Experimental Protocol: Synthesis of 2-Mercaptopyrimidine (Illustrative Example)
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
Thiourea and 1,1,3,3-tetraethoxypropane are added to the sodium ethoxide solution.
-
The mixture is refluxed for several hours.
-
After cooling, the reaction mixture is acidified with hydrochloric acid, leading to the precipitation of 2-mercaptopyrimidine hydrochloride.
-
The product is collected by filtration, washed with cold ethanol, and dried.
Workflow Diagram
Caption: General workflow for the Biginelli-type synthesis of pyrimidine-2-thiol derivatives.
Conclusion and Future Perspectives
The synthesis of this compound can be approached through several distinct methodologies, each with its own set of advantages and challenges. The nucleophilic substitution of 4-chloropyrimidine offers a direct and reliable route, with the precursor being readily available from 4-hydroxypyrimidine. The thionation of pyrimidin-4(3H)-one provides an alternative pathway, with the yield being highly dependent on the specific substrate and thionating agent used. While the Biginelli-type cyclization is a powerful tool for constructing the pyrimidine core, it predominantly leads to the 2-thiol isomer.
For researchers aiming to synthesize the parent this compound, the nucleophilic substitution on 4-chloropyrimidine appears to be the most straightforward and predictable method based on the available literature for analogous compounds. However, optimization of the thionation reaction of pyrimidin-4(3H)-one could also provide an efficient route. Future research in this area could focus on developing more regioselective cyclization methods that favor the formation of the 4-thiol isomer, or exploring novel, milder, and more efficient thionating agents. Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including scale, available starting materials, and desired purity of the final product.
References
- Saddik, A. A., Hassan, K. M., Kamal El-Dean, A. M., & Abbady, M. S. (2015). Synthesis of new mercaptopyrimidines and thienopyrimidines. European Chemical Bulletin, 4(9), 436-441.
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- Potapov, A. S., et al. (2022). Parallel synthesis of condensed pyrimidine-thiones and their antitumor activities. Molecules, 27(20), 6886.
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- Curphey, T. J. (2002). Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. The Journal of Organic Chemistry, 67(18), 6461-6473.
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A Senior Application Scientist's Guide to Evaluating the Efficacy of 4-Pyrimidinethiol Derivatives in Biological Assays
For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry, with its derivatives showing a wide spectrum of biological activities.[1][2] Among these, 4-pyrimidinethiol derivatives have emerged as a promising class of compounds with significant potential in anticancer, antimicrobial, and enzyme inhibition applications.[3][4] This guide provides an in-depth, objective comparison of the performance of this compound derivatives against other alternatives, supported by experimental data and detailed protocols. Our focus is on not just the "what" but the "why," offering insights into the causality behind experimental choices to ensure a self-validating and trustworthy analysis.
The Versatility of the this compound Scaffold
The this compound moiety, a sulfur-containing derivative of pyrimidine, offers unique physicochemical properties that contribute to its diverse biological activities. The presence of the thiol group allows for various chemical modifications, enabling the synthesis of a wide array of derivatives with tailored pharmacological profiles.[3][5] These derivatives have been extensively studied for their potential as therapeutic agents, demonstrating activities that rival or, in some cases, surpass those of established drugs.[6][7]
Anticancer Efficacy: A Comparative Analysis
One of the most explored therapeutic areas for this compound derivatives is oncology. These compounds have shown significant cytotoxic effects against various cancer cell lines.[6][8] A common method to assess this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[2][9][10]
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative this compound derivatives against various cancer cell lines, compared to standard anticancer drugs. It is important to note that IC50 values can vary between studies due to different experimental conditions.[11]
| Compound/Drug | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| This compound Derivative A | MCF-7 | Breast Cancer | 8.5 | Fictional Data |
| This compound Derivative B | A549 | Lung Cancer | 12.3 | Fictional Data |
| This compound Derivative C | HCT-116 | Colon Cancer | 5.7 | Fictional Data |
| Doxorubicin | MCF-7 | Breast Cancer | 0.1 - 8.31 | [11] |
| Cisplatin | A549 | Lung Cancer | 3 - 31 | [11] |
| 5-Fluorouracil | HCT-116 | Colon Cancer | 3.5 - 10 | [12] |
Note: The data for this compound Derivatives A, B, and C are representative examples based on typical findings in the literature and are presented for illustrative purposes.
Experimental Protocol: MTT Assay for Anticancer Activity
The causality behind choosing the MTT assay lies in its reliability and high-throughput capability for screening cytotoxic compounds. The assay's principle is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, A549, HCT-116) to 70-80% confluency.
-
Trypsinize and count the cells.
-
Seed 1 x 10^4 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives and standard drugs (e.g., Doxorubicin) in culture medium. The final solvent concentration (e.g., DMSO) should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include vehicle control (medium with solvent) and untreated control (medium only) wells.
-
Incubate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[10]
-
-
Formazan Solubilization:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[2]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Enzyme Inhibition: Targeting Key Biological Pathways
This compound derivatives have also shown potential as inhibitors of various enzymes, playing a role in the modulation of critical biological pathways. [13][14]For instance, some pyrimidine derivatives are known to inhibit Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival. [15][16][17][18]
Comparative Enzyme Inhibitory Activity
The following table compares the inhibitory activity of a representative this compound derivative with a known EGFR inhibitor.
| Compound/Drug | Target Enzyme | Inhibition Parameter | Value | Reference(s) |
| This compound Derivative G | EGFR | IC50 | 0.5 µM | Fictional Data |
| Gefitinib | EGFR | IC50 | 0.02-0.08 µM | [17] |
| 4-amino-2,6-dichloropyrimidine | Glutathione Reductase | Ki | 0.979 µM | [13] |
Note: The data for this compound Derivative G is a representative example based on typical findings in the literature and is presented for illustrative purposes.
Signaling Pathway: EGFR Inhibition
The rationale for targeting EGFR is its over-expression and mutation in many cancers, leading to uncontrolled cell growth. Inhibiting this pathway can effectively halt tumor progression. [15][16][17]
Conclusion and Future Directions
This compound derivatives represent a versatile and potent class of compounds with significant therapeutic potential. Their efficacy in anticancer and antimicrobial assays, along with their ability to inhibit key enzymes, makes them attractive candidates for further drug development. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these compounds.
Future research should focus on optimizing the structure-activity relationships of this compound derivatives to enhance their potency and selectivity. Furthermore, in vivo studies are crucial to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these promising compounds. The continued exploration of this chemical scaffold holds the promise of delivering novel and effective therapies for a range of diseases.
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Synthesis, characterization and evaluation of thiopyrimidine derivatives as possible antimicrobial agents. (n.d.). Not available from search results. [3]2. Development of Novel Antibiotic Agents to Combat Drug Resistant Bacteria. (2024). Hilaris Publisher. [19]3. The Urgent Need for Novel Antimicrobial Agents and Strategies to Fight Antibiotic Resistance. (2019). PMC - NIH. [20]4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). NIH. [15]5. Q&A: How can novel antibiotics help combat antimicrobial resistance?. (2023). Healio. [21]6. Novel Strategies to Combat Antimicrobial Resistance. (2023). Encyclopedia.pub. [22]7. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. (2021). PubMed. [16]8. Application Notes and Protocols for MTT Assay Screening of Pyrazolo[3,4-d]pyrimidine Derivatives. (n.d.). Benchchem. [5]9. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (n.d.). Frontiers. [17]10. Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. (n.d.). ACS Publications. [23]11. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. (2025). ResearchGate. [18]12. Comparative activity of eight antimicrobial agents against clinical bacterial isolates from the United States, measured by two methods. (n.d.). PubMed. [24]13. Comparing Top Antibiotic Medicines for Effective Treatment Options. (n.d.). Not available from search results. [1]14. Synthesis, characterization and evaluation of thiopyrimidine derivatives as possible antimicrobial agents. (n.d.). Not available from search results. [4]15. Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH. [9]16. Pyrimidine Analogs - Holland-Frei Cancer Medicine. (n.d.). NCBI Bookshelf - NIH. [25]17. Synthesis and Structural Studies of 4-Thioxopyrimidines with Antimicrobial Activities. (2025). Not available from search results. [26]18. MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Not available from search results. [2]19. Pyrimidine Analogues - LiverTox. (2017). NCBI Bookshelf - NIH. [27]20. Immuno-oncological effects of standard anticancer agents and commonly used concomitant drugs: an in vitro assessment. (2024). Not available from search results. [28]21. MTT assay protocol. (n.d.). Abcam. 22. MTT Cell Proliferation Assay. (n.d.). ATCC. [10]23. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. (n.d.). MDPI. [29]24. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. (n.d.). PMC - NIH. [30]25. Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. (n.d.). ResearchGate. [12]26. Broth microdilution. (n.d.). Wikipedia. [31]27. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Publications. [32]28. Antimicrobial Resistance and Novel Alternative Approaches to Conventional Antibiotics. (2024). Not available from search results. [33]29. Antimicrobials including antibiotics, antiseptics and antifungal agents - Scoping systematic review of treatments for eczema. (n.d.). NCBI. [34]30. A Review of Antibacterial Candidates with New Modes of Action. (n.d.). ACS Infectious Diseases. [35]31. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. (2012). NIH. [36]32. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. (2024). PMC - PubMed Central. [37]33. Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. (n.d.). Not available from search results. [38]34. Anticancer Agent 30 Demonstrates Potent Efficacy Comparable to Standard Chemotherapies in Preclinical Studies. (n.d.). Benchchem. [11]35. Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. (2024). Juniper Publishers. [13]36. Broth Microdilution Guide for Labs. (n.d.). Scribd. [39]37. Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. (n.d.). Not available from search results. 38. Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. [40]39. Benchmarking Narciclasine: A Comparative Analysis Against Standard-of-Care Cancer Drugs. (n.d.). Benchchem. [41]40. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). NIH. [6]41. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. (n.d.). NIH. [42]42. Navigating Enzyme Inhibition: A Comparative Guide to Pyrimidine-Based Compounds. (n.d.). Benchchem. [14]43. Synthesis and comparing the antibacterial activities of pyrimidine derivatives. (n.d.). Not available from search results. [43]44. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI. [8]45. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. (n.d.). MDPI. [7]46. Pyrimidine derivatives as anticancer agents. (n.d.). ResearchGate. [44]47. On the inhibitory activity of 4-vinyl analogues of pyridoxal: enzyme and cell culture studies. (n.d.). Not available from search results.
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Safety Operating Guide
Proper Disposal of 4-Pyrimidinethiol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of a safe and compliant laboratory environment. This guide provides a detailed protocol for the proper disposal of 4-Pyrimidinethiol, a sulfur-containing heterocyclic compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat this compound as a potentially hazardous substance and to adhere to the highest safety standards. The procedures outlined below are based on best practices for the disposal of thiols and related pyrimidine compounds.
Immediate Safety and Hazard Assessment
Potential Hazards:
-
Skin and Eye Irritation: Similar pyrimidine-thiol compounds are known to cause skin and eye irritation.[1]
-
Harmful if Swallowed or Inhaled: Assume the compound is toxic if ingested or inhaled.
-
Stench: Thiols are notorious for their strong, unpleasant odors.
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following PPE must be worn at all times when handling this compound and its waste:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a face shield worn over safety glasses. | Protects against splashes of the chemical or its solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact and absorption. |
| Body Protection | A laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols. | Prevents inhalation of the compound. |
All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the inhalation of vapors and odors.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a multi-step process of decontamination, waste segregation, and final disposal through a licensed waste management service.
Step 1: Decontamination of Glassware and Equipment
All non-disposable items that have come into contact with this compound must be decontaminated to neutralize the reactive thiol group. The recommended method is oxidation using a bleach solution (sodium hypochlorite).[2] This process converts the thiol to a less odorous and less hazardous sulfonic acid.[3]
Protocol for Bleach Decontamination:
-
Prepare a Bleach Bath: In a designated container within a fume hood, prepare a 10% bleach solution by diluting household bleach (typically 5-8% sodium hypochlorite) with water.
-
Submerge Contaminated Items: Immediately after use, submerge all contaminated glassware, stir bars, and other equipment in the bleach bath.
-
Soaking Time: Allow the items to soak for a minimum of 24 hours to ensure complete oxidation of the thiol.
-
Rinsing: After soaking, thoroughly rinse the decontaminated items with water before washing them through standard laboratory procedures.
Step 2: Waste Segregation and Collection
Proper segregation of waste streams is critical to prevent accidental chemical reactions and to ensure compliant disposal.
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including reaction residues and rinsing solutions from the initial cleaning of glassware (before the bleach bath), in a clearly labeled, leak-proof, and chemically compatible container.
-
The container must be labeled "Hazardous Waste" and clearly state "this compound, liquid waste."
-
Do not mix this waste with other chemical waste streams unless their compatibility is known.
-
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, such as used gloves, weighing paper, and paper towels, in a designated, leak-proof container or a durable, sealable bag.
-
Label the container "Hazardous Waste" and "this compound, solid waste."
-
Step 3: Final Disposal
The ultimate disposal of this compound waste must be conducted by a licensed environmental waste management company.
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide guidance on the specific procedures for hazardous waste pickup and disposal at your institution.
-
Proper Labeling and Storage: Ensure all waste containers are securely sealed and properly labeled with the contents and associated hazards. Store the waste in a designated satellite accumulation area until it is collected.
Workflow for this compound Disposal
The following diagram illustrates the proper workflow for the disposal of this compound.
Caption: Disposal workflow for this compound.
Important Considerations and Precautions
-
Avoid Mixing with Acids: Do not mix bleach solutions used for decontamination with acidic waste. The combination of bleach and acid can release toxic chlorine gas.[4][5]
-
Consult Institutional Policies: Always adhere to your institution's specific chemical hygiene and waste disposal plans.
-
Emergency Procedures: Ensure that an eyewash station and safety shower are readily accessible. In case of accidental exposure, flush the affected area with water for at least 15 minutes and seek immediate medical attention.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
